molecular formula CH3S- B1210775 Methanethiolate

Methanethiolate

Cat. No.: B1210775
M. Wt: 47.1 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Methanethiolate (CH3NaS) is a versatile organosulfur compound and the sodium salt of methanethiol, provided as a white solid or solution for research applications . This powerful nucleophile is essential in organic synthesis for reactions such as the cleavage of methoxy-aryl ethers and the conversion of alkyl halides to methyl thioethers . It also serves as a key precursor in the synthesis of dimethyl disulfide through oxidation . Researchers value this compound for its role as a thiolating agent in the development of pharmaceuticals and agrochemicals, including the synthesis of active pharmaceutical ingredients (APIs), herbicides, and fungicides . The market for Sodium this compound is growing, driven by its expanding applications in these industries . Our product is offered as a high-purity, research-grade material. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH3S-

Molecular Weight

47.1 g/mol

IUPAC Name

methanethiolate

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/p-1

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-M

Canonical SMILES

C[S-]

Synonyms

methanethiol
methanethiolate
methylmercaptan
methylmercaptan, lead (2+) salt
methylmercaptan, mercury (2+) salt
methylmercaptan, sodium salt

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile and a versatile reagent in organic synthesis. As the sodium salt of methanethiol, it serves as a key building block for introducing the methylthio- moiety into molecules, a critical step in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its chemical properties, reactivity, and relevant experimental methodologies.

Core Chemical and Physical Properties

Sodium this compound is typically a white to off-white solid that is highly soluble in water and soluble in polar organic solvents.[1][2] It is sensitive to air and moisture, hydrolyzing to produce methanethiol, which is characterized by a strong, unpleasant odor.[1] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of sodium this compound and its conjugate acid, methanethiol.

PropertyValueReference(s)
Chemical Formula CH₃NaS[3]
Molar Mass 70.09 g/mol [3]
Appearance White to off-white or light brown solid[1][4]
Melting Point 47-49 °C / 88-90 °C (Varies by purity/source)[1][4]
Density ~1.43 g/cm³ (solid)[1]
Solubility Highly soluble in water; soluble in polar organic solvents[1][2]
pKa (of Methanethiol) ~10.4[5]

Key Chemical Reactivity & Applications

The utility of sodium this compound is dominated by the strong nucleophilicity of the this compound anion (CH₃S⁻).[6] This makes it a highly effective reagent for various chemical transformations, primarily nucleophilic substitution and dealkylation reactions.

Nucleophilic Substitution (Sₙ2) Reactions

Sodium this compound readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with alkyl halides to form methyl thioethers.[6] This reaction is fundamental for creating carbon-sulfur bonds in synthetic chemistry.

General Reaction: NaSCH₃ + R-X → R-SCH₃ + NaX (where R = alkyl, X = halogen)[6]

Cleavage of Ethers and Esters

A significant application in complex molecule synthesis is the dealkylation of aryl methyl ethers to the corresponding phenols.[6] The this compound anion attacks the methyl group of the ether in an Sₙ2 fashion, proving more effective than many other nucleophiles for this transformation. It is also an efficient reagent for the Sₙ2 dealkylation of esters.

General Reaction (Ether Cleavage): NaSCH₃ + Ar-O-CH₃ → Ar-ONa + CH₃SCH₃[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and common reactions of sodium this compound. These are representative protocols based on established chemical principles.

Protocol 1: In Situ Preparation of Sodium this compound

This protocol describes the preparation of sodium this compound from methanethiol and a strong base for immediate use in a subsequent reaction.[6]

Materials:

  • Methanethiol (CH₃SH)

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., ethanol, DMF, or an ethereal solvent like THF)

  • Reaction flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the anhydrous solvent.

  • If using sodium hydroxide, add one molar equivalent of solid NaOH to the solvent and stir until dissolved.

  • If using sodium hydride, carefully add one molar equivalent of NaH (typically as a 60% dispersion in mineral oil) to the solvent.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly bubble one molar equivalent of methanethiol gas through the basic solution or add a pre-condensed liquid methanethiol dropwise via syringe. Caution: Methanethiol is a toxic, flammable gas with a very low odor threshold. This step must be performed in a well-ventilated fume hood.

  • If using NaH, the reaction will produce hydrogen gas, which must be safely vented.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C. The resulting solution/slurry of sodium this compound is now ready for use as a nucleophile.

Protocol 2: Synthesis of a Methyl Thioether via Sₙ2 Reaction

This protocol details the reaction of an alkyl halide with sodium this compound to yield a thioether.[6]

Materials:

  • Sodium this compound solution (from Protocol 1 or a commercial source)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • To a stirred solution of sodium this compound (1.1 equivalents) in the chosen solvent, add the alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours at room temperature but may be gently heated if necessary.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography or distillation to yield the pure methyl thioether.

Protocol 3: Demethylation of an Aryl Methyl Ether

This protocol describes the cleavage of an aryl methyl ether to a phenol using sodium this compound.[6]

Materials:

  • Aryl methyl ether (e.g., anisole, guaiacol)

  • Sodium this compound (2-3 equivalents)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP)

  • Aqueous HCl (1 M) for workup

Procedure:

  • In a round-bottom flask, dissolve the aryl methyl ether (1.0 equivalent) and sodium this compound (2-3 equivalents) in the solvent.

  • Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed. This can take several hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution to a pH of ~2 with 1 M HCl to protonate the resulting phenoxide.

  • Extract the phenolic product with ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenol product by column chromatography or recrystallization.

Biological Activity: Inhibition of Cytochrome c Oxidase

Upon hydrolysis, sodium this compound releases methanethiol, a compound with significant biological activity. Methanethiol is a known inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and ATP production. Studies have shown that methanethiol acts as a non-competitive inhibitor of the enzyme.[1] This toxicological property is relevant in the context of certain metabolic disorders and occupational exposures.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis, reactivity, and a key biological interaction of sodium this compound.

G cluster_synthesis Synthesis of Sodium this compound reagent1 Methanethiol (CH₃SH) product Sodium this compound (CH₃SNa) reagent1->product reagent2 Strong Base (NaOH or NaH) reagent2->product solvent Anhydrous Solvent (e.g., Ethanol, THF) solvent->product Deprotonation

Caption: Workflow for the synthesis of sodium this compound.

G cluster_sn2 Sₙ2 Reaction with Alkyl Halide cluster_demethylation Demethylation of Aryl Methyl Ether NaSMe Sodium this compound (CH₃SNa) RX Alkyl Halide (R-X) NaSMe->RX ArOMe Aryl Methyl Ether (Ar-O-CH₃) NaSMe->ArOMe Thioether Methyl Thioether (R-SCH₃) RX->Thioether Nucleophilic Attack Phenol Phenol (Ar-OH) ArOMe->Phenol Nucleophilic Attack (on CH₃)

Caption: Key nucleophilic reactions of sodium this compound.

G cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c Oxidase) CytC->C4 O2 O₂ → H₂O C4->O2 MeSH Methanethiol (from CH₃SNa hydrolysis) MeSH->C4 Inhibition

Caption: Inhibition of Complex IV by methanethiol.

References

Commercial Preparation of Methanethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiol (CH₃SH), also known as methyl mercaptan, is a pivotal organosulfur compound with significant applications across various industries, including the synthesis of the essential amino acid methionine, production of pesticides, and as an odorant for natural gas. This technical guide provides a comprehensive overview of the primary commercial synthesis routes for methanethiol, with a focus on reaction mechanisms, catalytic systems, and process parameters. Detailed experimental protocols for the key synthesis methods are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying chemical and process logistics.

Introduction

Methanethiol is a colorless, flammable gas with a distinct pungent odor. Its commercial importance primarily stems from its role as a precursor in the production of methionine, a critical component in animal feed. The global demand for methanethiol has driven the development of several industrial-scale synthesis processes. The most established and widely used method involves the catalytic reaction of methanol with hydrogen sulfide.[1] Alternative routes, such as the synthesis from syngas (a mixture of carbon monoxide and hydrogen) and hydrogen sulfide, or the hydrogenation of carbon disulfide and carbonyl sulfide, have also been developed and are gaining attention. This guide will delve into the technical details of these processes.

Commercial Synthesis Routes

Thiolation of Methanol

The dominant commercial process for methanethiol production is the vapor-phase reaction of methanol (CH₃OH) and hydrogen sulfide (H₂S) over a solid acid catalyst.[1] The overall reaction is as follows:

CH₃OH + H₂S → CH₃SH + H₂O

This reaction is typically carried out at elevated temperatures and pressures in a fixed-bed reactor. The choice of catalyst is crucial for achieving high selectivity and conversion.

The most common catalysts are based on alumina (Al₂O₃) impregnated with various promoters.[2]

  • Alkali-promoted Alumina: Catalysts such as potassium carbonate (K₂CO₃) deposited on alumina are effective for this reaction.[2]

  • Tungsten-based Alumina: Potassium tungstate (K₂WO₄) on an alumina support is a widely used industrial catalyst.[3] The presence of strong basic sites on the catalyst is favorable for the selectivity towards methanethiol, while acidic sites promote the conversion of methanol.

The reaction conditions are optimized to maximize the yield of methanethiol while minimizing the formation of byproducts such as dimethyl sulfide ((CH₃)₂S) and dimethyl ether ((CH₃)₂O). Typical industrial conditions fall within the following ranges:

  • Temperature: 300 to 450 °C[4]

  • Pressure: 1 to 25 bar[3]

  • H₂S/CH₃OH Molar Ratio: Typically greater than 1 to suppress the formation of dimethyl sulfide.

Synthesis from Syngas and Hydrogen Sulfide

An alternative route to methanethiol involves the reaction of synthesis gas (CO/H₂) with hydrogen sulfide. This process is attractive due to the potential to utilize H₂S-rich syngas streams from gasification processes. The overall reaction is more complex and can proceed through different intermediates.

CO + H₂ + H₂S → CH₃SH + other products

A variety of catalysts have been investigated for this process, with a focus on sulfur-resistant materials.

  • Molybdenum-based Catalysts: Potassium-promoted molybdenum sulfide (K-MoS₂) catalysts supported on materials like SBA-15 have shown good performance.[1]

  • Vanadium-based Catalysts: Sulfided vanadium catalysts on supports such as TiO₂ and Al₂O₃ have also been explored, demonstrating high activity and selectivity at optimized temperatures.[5]

Hydrogenation of Carbon Disulfide and Carbonyl Sulfide

Methanethiol can also be produced by the hydrogenation of carbon disulfide (CS₂) or carbonyl sulfide (COS). These compounds can be byproducts of other industrial processes.

CS₂ + 3H₂ → CH₃SH + H₂S COS + 3H₂ → CH₃SH + H₂O

  • Molybdenum Sulfide Catalysts: MoS₂ catalysts are active for the hydrogenation of both COS and CS₂. The addition of promoters like potassium (K) and cobalt (Co) can enhance the conversion and selectivity towards methanethiol.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the different commercial preparation routes of methanethiol.

Table 1: Thiolation of Methanol - Reaction Parameters and Performance

CatalystTemperature (°C)Pressure (bar)MHSV (h⁻¹)CH₃OH Conversion (%)CH₃SH Selectivity (%)Reference
K₂WO₄/Al₂O₃3801029092[3]
Alkali Metal Carbonate/Al₂O₃< 350----[2]
Thoria on Pumice380-~660--[4]

Table 2: Synthesis from Syngas and H₂S - Reaction Parameters and Performance

CatalystTemperature (°C)Pressure (MPa)Gas Hourly Space Velocity (h⁻¹)CO Conversion (%)CH₃SH Selectivity (%)Reference
Kn-Mo/SBA-153000.21000-High[1]
V₂O₅/TiO₂342 (615 K)0.1 (1 bar)-HighHigh[5]
K-Mo₂C/Al₂O₃325---66.1[7]

Table 3: Hydrogenation of CS₂ and COS - Catalyst Performance

FeedCatalystTemperature (K)Conversion (%)CH₃SH Yield (%)Reference
CS₂MoS₂< 570100High[6]
COSMoS₂> 500HighLow[6]
COS(Co)K-MoS₂/SiO₂> 500HighModerate to High[6]

Experimental Protocols

Protocol for Methanethiol Synthesis via Thiolation of Methanol

This protocol is based on the procedure described for a K₂WO₄/Al₂O₃ catalyst system.[3]

1. Catalyst Preparation (Impregnation Method): a. Dissolve potassium tungstate (K₂WO₄) in deionized water to create a solution of the desired concentration (e.g., 10 wt.%). b. Immerse γ-Alumina support pellets in the potassium tungstate solution for a specified time (e.g., 50 minutes). c. Filter the impregnated pellets and dry them in an oven at a specified temperature and duration (e.g., 393 K for 14 hours). d. Repeat the impregnation and drying steps if necessary to achieve the desired loading. e. Calcine the final catalyst pellets in a furnace at a high temperature (e.g., 723 K for 6 hours).

2. Reaction Procedure: a. Load the prepared catalyst into a fixed-bed reactor of suitable dimensions. b. Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture. c. Heat the reactor to the desired reaction temperature (e.g., 380 °C) while maintaining the inert gas flow. d. Introduce a preheated gaseous feed mixture of methanol and hydrogen sulfide at the desired molar ratio and pressure (e.g., 10 bar). e. Maintain a constant mass hourly space velocity (MHSV) of the reactants over the catalyst bed (e.g., 2 h⁻¹). f. Continuously monitor the composition of the reactor effluent using an online gas chromatograph (GC) to determine the conversion of methanol and the selectivity to methanethiol and other products.

3. Product Purification: a. Cool the reactor effluent to condense the liquid products (methanethiol, unreacted methanol, water, and byproducts). b. Separate the non-condensable gases (unreacted hydrogen sulfide, etc.). c. Employ a multi-stage distillation process to separate the crude liquid mixture. d. A pressure-swing distillation may be required to break azeotropes, such as the one formed between methanol and dimethyl sulfide. e. The final purification steps aim to achieve high-purity methanethiol (e.g., >99.99 wt.%).[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Commercial_Methanethiol_Synthesis_Pathways cluster_Methanol_Thiolation Thiolation of Methanol cluster_Syngas_Route Synthesis from Syngas cluster_Hydrogenation Hydrogenation of CS₂/COS Methanol Methanol (CH₃OH) Reactor1 Fixed-Bed Reactor (300-450°C, 1-25 bar) Methanol->Reactor1 H2S1 Hydrogen Sulfide (H₂S) H2S1->Reactor1 Catalyst1 Catalyst (e.g., K₂WO₄/Al₂O₃) Catalyst1->Reactor1 CH3SH1 Methanethiol (CH₃SH) Reactor1->CH3SH1 Byproducts1 Byproducts (DMS, DME, H₂O) Reactor1->Byproducts1 Syngas Syngas (CO + H₂) Reactor2 Reactor (e.g., 300°C, 0.2 MPa) Syngas->Reactor2 H2S2 Hydrogen Sulfide (H₂S) H2S2->Reactor2 Catalyst2 Catalyst (e.g., K-MoS₂/SBA-15) Catalyst2->Reactor2 CH3SH2 Methanethiol (CH₃SH) Reactor2->CH3SH2 Byproducts2 Byproducts (COS, CO₂, CH₄) Reactor2->Byproducts2 CS2_COS CS₂ or COS Reactor3 Reactor CS2_COS->Reactor3 H2 Hydrogen (H₂) H2->Reactor3 Catalyst3 Catalyst (e.g., MoS₂) Catalyst3->Reactor3 CH3SH3 Methanethiol (CH₃SH) Reactor3->CH3SH3 Byproducts3 Byproducts (H₂S, H₂O, CH₄) Reactor3->Byproducts3

Caption: Overview of commercial synthesis pathways for methanethiol.

Methanol_Thiolation_Workflow cluster_Feed_Preparation Feed Preparation cluster_Reaction Reaction cluster_Purification Purification cluster_Products Products Methanol_Storage Methanol Storage Vaporizer Vaporizer & Preheater Methanol_Storage->Vaporizer H2S_Storage H₂S Storage H2S_Storage->Vaporizer FixedBedReactor Fixed-Bed Reactor (K₂WO₄/Al₂O₃ Catalyst) Vaporizer->FixedBedReactor Cooler_Condenser Cooler & Condenser FixedBedReactor->Cooler_Condenser Gas_Liquid_Separator Gas-Liquid Separator Cooler_Condenser->Gas_Liquid_Separator Distillation1 Distillation Column 1 (H₂S Removal) Gas_Liquid_Separator->Distillation1 Crude Liquid Recycled_H2S Recycled H₂S Gas_Liquid_Separator->Recycled_H2S Unreacted H₂S Distillation2 Distillation Column 2 (DMS/CH₃OH Separation) Distillation1->Distillation2 Byproducts_Waste Byproducts/Waste Distillation1->Byproducts_Waste Water Final_Purification Final Purification Distillation2->Final_Purification Distillation2->Byproducts_Waste DMS/CH₃OH Pure_CH3SH High-Purity Methanethiol Final_Purification->Pure_CH3SH

Caption: Experimental workflow for methanethiol production from methanol.

Conclusion

The commercial production of methanethiol is a well-established industrial process, with the catalytic thiolation of methanol being the predominant route. This method offers high conversion and selectivity when appropriate catalysts and reaction conditions are employed. Alternative synthesis pathways from syngas and the hydrogenation of carbon disulfide/carbonyl sulfide present opportunities for utilizing different feedstocks and may become more economically viable depending on regional resource availability and technological advancements. The selection of a specific production method is influenced by factors such as feedstock cost, catalyst performance and lifespan, and the capital and operational expenditures of the overall process. Further research into more efficient and sustainable catalytic systems will continue to shape the future of methanethiol manufacturing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Methanethiolate in Biological Sulfur Cycles

Introduction

Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile organosulfur compound and a pivotal intermediate in the global sulfur cycle.[1] Characterized by a potent, disagreeable odor, methanethiol's significance extends from vast marine ecosystems to the human gut microbiome.[2][3] It is a reactive intermediate in the synthesis and degradation of other critical sulfur compounds like dimethylsulfoniopropionate (DMSP), dimethylsulfide (DMS), and methionine.[1]

Microorganisms are the primary drivers of methanethiol cycling, employing a sophisticated enzymatic toolkit for both its production and consumption.[2] In recent years, the role of methanethiol has garnered significant attention in the biomedical field. Dysregulated methanethiol metabolism, particularly within the gut, is increasingly linked to pathologies such as colorectal cancer (CRC), positioning it as a potential biomarker and therapeutic target.[3][4] Furthermore, the enzymes that metabolize its precursors are being explored for novel anti-cancer therapies.[1][5]

This technical guide provides a comprehensive overview of this compound's role in biological sulfur cycles, detailing the core metabolic pathways, summarizing key quantitative data, presenting detailed experimental protocols, and exploring its relevance in disease and drug development.

Microbial Production of this compound

Microorganisms generate methanethiol through several primary metabolic pathways, primarily by breaking down larger sulfur-containing organic molecules.

2.1 Degradation of L-Methionine A predominant pathway for methanethiol production is the enzymatic degradation of the amino acid L-methionine. This reaction is catalyzed by L-methionine-γ-lyase (MGL) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6] MGL facilitates the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[7] This pathway is prominent in a wide range of bacteria, including environmental species like Pseudomonas and gut microbes such as Fusobacterium nucleatum and Citrobacter freundii.[3][6]

2.2 Degradation of Dimethylsulfoniopropionate (DMSP) In marine environments, DMSP, an abundant osmolyte produced by phytoplankton, is a major source of methanethiol.[8] The "demethylation/demethiolation" pathway begins with the demethylation of DMSP to methylmercaptopropionate (MMPA), a reaction catalyzed by DMSP demethylase (DmdA). A series of subsequent enzymatic steps, encoded by the dmdB, dmdC, and dmdD genes, convert MMPA into methanethiol.[2]

2.3 Methylation of Sulfide Another production route involves the activity of thiol S-methyltransferases. These enzymes catalyze the transfer of a methyl group from donors like S-adenosylmethionine (SAM) to hydrogen sulfide (H₂S), forming methanethiol.[2] This pathway is a key source of methanethiol in various anaerobic environments, including soils and sediments.[2]

Production_Pathways Microbial Production of this compound cluster_methionine Methionine Degradation cluster_dmsp DMSP Degradation cluster_sulfide Sulfide Methylation Met L-Methionine MGL Methionine-γ-lyase (MGL) Met->MGL α,γ-elimination MT Methanethiol (CH₃SH) MGL->MT DMSP DMSP DmdA DmdA DMSP->DmdA Demethylation MMPA MMPA DmdBCD DmdB/C/D MMPA->DmdBCD Demethiolation DmdBCD->MT H2S Hydrogen Sulfide (H₂S) TMT Thiol S-methyltransferase H2S->TMT TMT->MT SAM SAM SAM->TMT Methyl Donor

Fig. 1: Key microbial pathways for methanethiol production.

Microbial Consumption of this compound

Methanethiol is a readily available substrate for many microorganisms, which utilize it for energy, carbon, and sulfur acquisition, or detoxify it to prevent cellular damage.

3.1 Aerobic Oxidation In the presence of oxygen, the primary consumption pathway is the oxidation of methanethiol catalyzed by methanethiol oxidase (MTO) .[9] This copper-dependent enzyme, encoded by the mtoX gene, converts methanethiol, oxygen, and water into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[9][10][11] MTOs are widely distributed among aerobic bacteria, including methylotrophs like Hyphomicrobium and sulfur-oxidizing bacteria like Thiobacillus.[9] In humans, the selenium-binding protein 1 (SELENBP1) functions as a methanethiol oxidase, playing a critical role in detoxifying methanethiol in the gut mucosa.[3]

3.2 Methylation to Dimethyl Sulfide (DMS) Methanethiol can be methylated to form dimethyl sulfide (DMS). This reaction is mediated by methyltransferase enzymes, such as MddA, which utilize a methyl donor to add a methyl group to the thiol.[9] This process serves as an alternative sink for methanethiol in aerobic environments.[9]

3.3 Anaerobic Consumption In anoxic environments, methanethiol serves as a substrate for methanogenesis. Certain methanogenic archaea can utilize methanethiol to produce methane (CH₄), carbon dioxide, and hydrogen sulfide.[2] Sulfate-reducing bacteria can also consume methanethiol under anaerobic conditions.[7]

Consumption_Pathways Microbial Consumption of this compound cluster_aerobic Aerobic Pathways cluster_anaerobic Anaerobic Pathways MT Methanethiol (CH₃SH) MTO Methanethiol Oxidase (MTO) MT->MTO Oxidation MddA Methyltransferase (MddA) MT->MddA Methylation Methanogens Methanogens MT->Methanogens SRB Sulfate-Reducing Bacteria MT->SRB Degradation Products_MTO Formaldehyde + H₂S + H₂O₂ MTO->Products_MTO DMS Dimethyl Sulfide (DMS) MddA->DMS Products_Methanogens CH₄ + CO₂ + H₂S Methanogens->Products_Methanogens HSGC_Workflow Workflow: Methanethiol Quantification by HS-GC Start 1. Collect Liquid Sample in Sealed Vial Equilibrate 2. Incubate and Shake to Equilibrate MT into Headspace Start->Equilibrate Inject 3. Inject Headspace Gas into GC Equilibrate->Inject Separate 4. Separate Volatiles on GC Column Inject->Separate Detect 5. Detect Sulfur Compounds with FPD Separate->Detect Quantify 6. Quantify Concentration using Calibration Curve Detect->Quantify MGL_Assay_Workflow Workflow: MGL Activity Assay (DTNB Method) Start 1. Prepare Reaction Mix (Buffer, PLP, DTNB, Enzyme) Equilibrate 2. Equilibrate in Spectrophotometer Cuvette Start->Equilibrate Initiate 3. Initiate Reaction with L-Methionine Equilibrate->Initiate Monitor 4. Continuously Monitor Absorbance at 412 nm Initiate->Monitor Calculate 5. Calculate Initial Velocity from Absorbance Slope Monitor->Calculate Analyze 6. Plot V₀ vs. [Substrate] to Determine Km and Vmax Calculate->Analyze MTO_Assay_Workflow Workflow: MTO Activity (Coupled Enzyme Assay) cluster_MT_Generation In Situ Substrate Generation cluster_MTO_Reaction MTO Activity Measurement Met L-Methionine MGL Recombinant MGL Met->MGL MT Methanethiol (Substrate) MGL->MT MTO MTO MT->MTO Oxidation Lysate Cell Lysate (contains MTO) Products H₂S + H₂O₂ MTO->Products Detect Detect H₂S / H₂O₂ with Fluorescent Probes Products->Detect MT_CRC_Pathway Role of Methanethiol in Colorectal Cancer cluster_host Host Response (Colon Epithelium) cluster_intervention Therapeutic Intervention Points Diet Dietary Methionine GutMicrobes Gut Microbiota (e.g., F. nucleatum) Diet->GutMicrobes MT Methanethiol (MT) GutMicrobes->MT MGL-catalyzed production Detox Detoxification (SELENBP1/MTO) MT->Detox Normal Physiology Toxicity Mitochondrial Toxicity (Inhibits Cytochrome c Oxidase) MT->Toxicity Pathological (High Levels / Low MTO) CRC Promotes CRC Environment Toxicity->CRC MGL_Inhibitor MGL Inhibitors (e.g., Gallic Acid) MGL_Inhibitor->GutMicrobes Inhibits MGL_Therapy Recombinant MGL Therapy (Systemic Met Depletion) MGL_Therapy->Diet Depletes

References

A Technical Guide to the Physical Characteristics of Solid Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophilic reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its efficacy in forming carbon-sulfur bonds makes it a critical component in the synthesis of a variety of sulfur-containing compounds.[1] This technical guide provides an in-depth overview of the physical characteristics of solid sodium this compound, offering valuable data for its safe handling, storage, and application in research and development.

Physical and Chemical Properties

Solid sodium this compound is typically a white to off-white or light brown crystalline powder or solid.[1][3][4] It is known for its strong, unpleasant odor, often described as reminiscent of rotten cabbage or garlic.[1][2] The compound is hygroscopic and sensitive to air and moisture.[3][5]

Quantitative Physical Data

The following tables summarize the key physical properties of solid sodium this compound based on available data.

Property Value References
Molecular FormulaCH₃NaS[4]
Molecular Weight70.09 g/mol [4]
AppearanceWhite to off-white or light brown solid/powder[1][3][4][6]
OdorStrong, pungent, rotten cabbage-like[1][2]
Property Value References
Melting Point47-49 °C[4]
88-90 °C[7]
Density1.43 g/cm³[7]
SolubilitySoluble in water and polar organic solvents[1][7]
StabilityAir and moisture sensitive; hygroscopic[3][5]

Note: Discrepancies in reported melting points may be attributed to the purity of the sample and the experimental conditions under which the measurement was taken.

Chemical Reactivity and Applications

Sodium this compound's primary utility stems from its role as a strong nucleophile. The this compound anion (CH₃S⁻) readily participates in nucleophilic substitution and addition reactions. It is frequently employed for the S-methylation of various substrates and the cleavage of ethers.

Below is a diagram illustrating the primary reaction pathways involving sodium this compound.

Reactions Primary Reactions of Sodium this compound cluster_nucleophilic_substitution Nucleophilic Substitution cluster_ether_cleavage Ether Cleavage Alkyl Halide Alkyl Halide Thioether Thioether Alkyl Halide->Thioether R-X + CH3SNa -> R-SCH3 + NaX Aryl Methyl Ether Aryl Methyl Ether Phenoxide Phenoxide Aryl Methyl Ether->Phenoxide Ar-O-CH3 + CH3SNa -> Ar-ONa + (CH3)2S Sodium this compound Sodium this compound Sodium this compound->Alkyl Halide Sodium this compound->Aryl Methyl Ether

Caption: General reaction pathways of sodium this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of sodium this compound are not extensively published due to its hazardous and reactive nature. However, general methodologies for its preparation and the determination of the melting point of air-sensitive solids are outlined below.

Preparation of Solid Sodium this compound

A common method for the synthesis of sodium this compound involves the reaction of methanethiol with a strong base, such as sodium hydride or sodium metal, in an anhydrous solvent like ether.[3][7]

General Procedure:

  • An anhydrous ethereal solvent is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride is carefully added to the solvent with stirring.

  • A solution of methanethiol in the same anhydrous solvent is added dropwise to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

  • The resulting solid sodium this compound is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum to yield a free-flowing powder.[3]

Melting Point Determination for Air-Sensitive Solids

The melting point of a hygroscopic and air-sensitive compound like sodium this compound must be determined under an inert atmosphere to prevent decomposition or reaction with atmospheric components, which could lead to inaccurate readings.

General Procedure using a Capillary Melting Point Apparatus:

  • Sample Preparation: Inside a glovebox or under a stream of inert gas, a small amount of the dry solid sodium this compound is crushed into a fine powder.

  • Capillary Loading: A capillary tube is loaded with a small amount (1-2 mm height) of the powdered sample.

  • Sealing the Capillary: The open end of the capillary tube is then sealed using a flame. This is done quickly to minimize exposure of the sample to the atmosphere.

  • Melting Point Measurement: The sealed capillary tube is placed in a standard melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording the Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[8][9]

This workflow is visualized in the diagram below.

MeltingPoint Workflow for Melting Point Determination of Air-Sensitive Solids A Prepare sample in inert atmosphere (glovebox) B Load sample into capillary tube A->B C Seal open end of capillary tube B->C D Place sealed tube in melting point apparatus C->D E Heat slowly and observe D->E F Record melting range (onset to clear liquid) E->F

Caption: General workflow for melting point determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for sodium methanethiolate (CAS 5188-07-8), a potent nucleophile utilized in organic synthesis.[1][2] Due to its hazardous properties, a thorough understanding of safety protocols is crucial for all personnel handling this compound.

Hazard Identification and Classification

Sodium this compound is classified as a hazardous substance presenting multiple risks. It is a flammable solid that is also toxic if swallowed and causes severe skin burns and eye damage.[3][4][5] Upon contact with moisture or acids, it liberates methanethiol, a toxic and flammable gas with a potent, unpleasant odor.[6][7][8]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable SolidsCategory 1/2H228: Flammable solid[3][5]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3][5][9]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[3][4][5][9]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[7][9]

Toxicological Properties

The toxicity of sodium this compound is primarily attributed to the this compound anion and its protonated form, methanethiol.

Quantitative Toxicological Data

ParameterSpeciesRouteValueReference
LD50RatOral116 mg/kg[9]
LD50RatOral109 mg/kg (in methanol)[10]
Dermal LD50RatDermal> 84.8 mg/kg[10]
LC50 (of methanethiol)RatInhalation (4h)675 ppm[8][10]
Mechanism of Toxicity

Methanethiol is known to be toxic through its ability to inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[8]

dot

cluster_cell Cellular Respiration Methanethiol Methanethiol Cytochrome_c_oxidase Cytochrome c Oxidase Methanethiol->Cytochrome_c_oxidase Inhibits Electron_Transport_Chain Electron Transport Chain Cytochrome_c_oxidase->Electron_Transport_Chain Key Enzyme in ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Drives

Caption: Simplified diagram of methanethiol's toxic action on cellular respiration.

Metabolic Pathway

Under normal physiological conditions, methanethiol is detoxified by the enzyme selenium-binding protein 1 (SELENBP1), which acts as a methanethiol oxidase, converting it to less harmful substances like hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and formaldehyde.[8][11]

dot

cluster_metabolism Methanethiol Metabolism Methanethiol Methanethiol Products H₂S + H₂O₂ + Formaldehyde (Detoxification Products) Methanethiol->Products Catalyzed by SELENBP1 SELENBP1 (Methanethiol Oxidase)

Caption: The primary metabolic detoxification pathway for methanethiol.

Experimental Protocols for Toxicity Testing

The toxicological data presented are typically derived from standardized studies. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.[3]

  • Test Animals: Commonly, laboratory strains of rats are used, with at least 5 animals per dose level.[3]

  • Methodology:

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3]

    • Administration is typically via gavage.[3] For substances not soluble in water, a vehicle like corn oil may be used.[3]

    • Animals are observed for effects and mortality over a set period.[3]

  • Data Analysis: The LD50 is statistically calculated as the single dose expected to cause death in 50% of the animals.[3]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4][6][12]

  • Test Animals: The albino rabbit is the preferred species.[5][9]

  • Methodology:

    • A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin.[9]

    • The application site is typically covered with a semi-occlusive dressing for an exposure period of 4 hours.[4][9]

    • After exposure, the substance is removed.[9]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[9]

  • Data Analysis: The degree of irritation is scored, and the reversibility of the effects is evaluated.[9]

Safe Handling and Storage

Given its reactivity and toxicity, strict adherence to safety protocols during handling and storage is mandatory.

Engineering Controls
  • Work with sodium this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][12]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][12]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][12]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[6][12] Fire/flame resistant clothing is also recommended.[12]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, a full-face respirator with appropriate cartridges should be used.[3][12]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5][12]

  • Prevent the formation of dust and aerosols.[12]

  • Use non-sparking tools to prevent ignition.[6][12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][6][12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][5][12]

dot

cluster_workflow Safe Handling Workflow Start Start Assess_Risks Assess Risks Start->Assess_Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Grounding) Select_PPE->Prepare_Work_Area Handle_Chemical Handle Sodium this compound Prepare_Work_Area->Handle_Chemical Clean_Up Clean Up Spills & Work Area Handle_Chemical->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste End End Dispose_Waste->End

Caption: A logical workflow for the safe handling of sodium this compound.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][12]

  • Store locked up.[3][12]

  • Incompatible materials to avoid include acids and strong oxidizing agents.[4]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving sodium this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] Do not use mouth-to-mouth resuscitation.[4][12]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water.[3][12] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12] Seek immediate medical attention.[12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[4]

Accidental Release Measures
  • Evacuate personnel to a safe area and stay upwind.[3][12]

  • Remove all sources of ignition.[12]

  • Wear appropriate personal protective equipment.[12]

  • Contain the spill and collect the material using non-sparking tools.[5][12] Place in a suitable, closed container for disposal.[12]

  • Prevent the chemical from entering drains or waterways.[3][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][12]

  • Specific Hazards: Flammable solid.[3] Combustion may produce hazardous gases such as carbon oxides and sulfur oxides.[3][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][12]

dot

cluster_emergency Emergency Response Decision Tree Spill_Fire Spill or Fire? Evacuate Evacuate Area Spill_Fire->Evacuate Yes Call_Emergency Call Emergency Services Evacuate->Call_Emergency Remove_Ignition Remove Ignition Sources Call_Emergency->Remove_Ignition If Safe Wear_PPE Wear Full PPE Remove_Ignition->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill For Spill Extinguish_Fire Use Appropriate Extinguisher Wear_PPE->Extinguish_Fire For Fire

Caption: A simplified decision tree for initial emergency response actions.

Disposal Considerations

Waste from sodium this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.[3][4][12] Do not mix with other waste.[3][9] Uncleaned containers should be handled as if they contain the product itself.[3][9] For laboratory quantities, the first rinse of any container must be collected as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.

References

Methanethiolate as an Industrial Byproduct: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), also known as methyl mercaptan, and its conjugate base, methanethiolate (CH₃S⁻), are significant byproducts in various industrial processes. Characterized by a potent, unpleasant odor reminiscent of rotten cabbage, methanethiol is detectable by the human nose at concentrations as low as 1 part per billion (ppb)[1]. Beyond its malodorous nature, this compound poses challenges in industrial settings due to its corrosivity, potential to poison catalysts, and toxicity. This technical guide provides a comprehensive overview of this compound as an industrial byproduct, focusing on its formation, quantification, toxicological implications, and physical properties relevant to industrial processes.

Industrial Sources and Formation Mechanisms

This compound is primarily generated as an unwanted byproduct in industries that process sulfur-containing raw materials. The principal industrial sources include:

  • Pulp and Paper Manufacturing: In the Kraft pulping process, methanethiol is formed as a byproduct of the demethylation of lignin by the hydrosulfide ion (HS⁻) in the highly alkaline pulping liquor[1]. This process is a major contributor to the characteristic odor associated with pulp mills.

  • Petroleum Refining: Crude oil contains a variety of organosulfur compounds. During refining processes such as hydrotreating, these compounds are broken down, leading to the formation of hydrogen sulfide (H₂S) and mercaptans, including methanethiol[2][3]. Sour water streams in refineries are particularly rich in these sulfur compounds[2][3][4][5][6].

  • Natural Gas Processing: Natural gas reservoirs can contain significant amounts of sulfur compounds, including H₂S and mercaptans, collectively known as acid gases[7][8]. Methanethiol is a common constituent of these "sour" gas streams and must be removed to meet quality specifications and prevent corrosion.

Quantitative Data on this compound in Industrial Streams

The concentration of methanethiol in industrial process and waste streams can vary significantly depending on the feedstock, process conditions, and efficiency of sulfur removal technologies. The following table summarizes typical concentration ranges found in various industrial settings.

Industrial SourceStreamMethanethiol ConcentrationReferences
Pulp and Paper Mill WastewaterUp to 10 ppb[9]
Petroleum Refinery Sour Water Stripper Off-GasVaries, can be a major component[2][3][4][5][6]
Natural Gas Sour GasUp to 200-300 ppm[8]

Experimental Protocols for Detection and Quantification

Accurate quantification of methanethiol is crucial for process control, environmental monitoring, and safety. Several analytical methods are employed for this purpose.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This is a highly sensitive and selective method for the analysis of sulfur compounds. The ASTM D5504 standard provides a detailed methodology for this application in gaseous fuels[10][11][12][13][14].

Protocol:

  • Sample Collection: Gaseous samples are collected in appropriate containers, such as Tedlar bags or SUMMA canisters. Liquid samples can be analyzed using headspace techniques.

  • Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector (SCD) is used. A capillary column suitable for sulfur compound separation, such as a DB-Sulfur SCD column, is required[11].

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: DB-1, 30 m x 0.25-mm ID, 1 µm film thickness

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min

    • Oven Temperature Program: 30 °C for 2 minutes, then ramp at 15 °C/min to 200 °C.

    • Detector Temperature: 250 °C

  • Calibration: A multi-point calibration curve is generated using certified gas standards of methanethiol at various concentrations. The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification[11].

  • Analysis: An aliquot of the sample is injected into the GC. The retention time of the peak is used for identification, and the peak area is used for quantification against the calibration curve.

Colorimetric Method (Ellman's Reagent)

This method is suitable for the quantification of total thiols in aqueous samples and is based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a colored product that can be measured spectrophotometrically[10][11][12][13][14].

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Standard Curve Preparation:

    • Prepare a stock solution of a known thiol, such as cysteine hydrochloride, in the Reaction Buffer (e.g., 1.5 mM).

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation: The aqueous sample containing this compound may need to be diluted to fall within the range of the standard curve.

  • Reaction:

    • To 2.5 mL of the Reaction Buffer, add 250 µL of the standard or unknown sample.

    • Add 50 µL of the DTNB Solution.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use a blank containing all reagents except the thiol.

  • Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the concentration of thiols in the sample from this curve.

Electrochemical Detection

Voltammetric methods offer a sensitive and selective approach for the determination of thiols. Differential pulse voltammetry at a mercury electrode is a common technique[15].

Protocol:

  • Electrochemical Cell Setup: A three-electrode system is used, comprising a working electrode (e.g., hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: An acidic electrolyte, such as 0.05 M hydrazine at pH 2.3, is often used for the determination of sulfides[15].

  • Sample Preparation: The sample containing this compound is introduced into the electrochemical cell containing the electrolyte.

  • Voltammetric Scan: A differential pulse voltammogram is recorded by scanning the potential, for example, from -120 mV to -350 mV[15].

  • Quantification: The peak current in the voltammogram is proportional to the concentration of the thiol. A calibration curve is constructed by measuring the peak currents of standard solutions of methanethiol.

Toxicological Signaling Pathways

Methanethiol is a toxic compound that can affect cellular processes through various mechanisms. Its primary mode of toxicity is the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain[16]. This inhibition disrupts cellular respiration and ATP production.

Methanethiol Methanethiol Mitochondrion Mitochondrion Methanethiol->Mitochondrion Enters Cytochrome_c_Oxidase Cytochrome c Oxidase (Complex IV) Methanethiol->Cytochrome_c_Oxidase Inhibits ETC Electron Transport Chain Mitochondrion->ETC ETC->Cytochrome_c_Oxidase ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ROS Reactive Oxygen Species Cytochrome_c_Oxidase->ROS Leads to increased production of ATP ATP ATP_Synthase->ATP Produces

Inhibition of Cytochrome c Oxidase by Methanethiol.

The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress. This oxidative stress can activate various cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammation and apoptosis. Furthermore, methanethiol has been shown to activate the tumor necrosis factor (TNF) signaling pathway, which can lead to cell necrosis[16]. The cellular response to oxidative stress also involves the activation of the Nrf2 pathway, a key regulator of antioxidant gene expression[17][18][19][20][21].

cluster_stress Cellular Stress cluster_pathways Signaling Pathways Methanethiol Methanethiol ROS Increased ROS Methanethiol->ROS TNF TNF Pathway Methanethiol->TNF Activates JNK JNK Pathway ROS->JNK Activates Nrf2 Nrf2 Pathway ROS->Nrf2 Activates Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis TNF->Necrosis Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Antioxidant Response

Methanethiol-Induced Stress Signaling Pathways.

Azeotropic Data

The formation of azeotropes, mixtures that have the same composition in the vapor and liquid phases at a given pressure, can complicate the separation of methanethiol from other components in industrial streams through distillation. The following table provides known azeotropic data for methanethiol.

Component AComponent BAzeotrope Boiling Point (°C)Composition of A (mole %)Reference
MethanethiolIsobutane-13.014.9[2][22]

Vapor-liquid equilibrium (VLE) data, which is essential for designing separation processes, is also available for methanethiol with several common industrial gases.

SystemTemperature (K)Pressure (MPa)Reference
Methanethiol + Methane + Water304, 334, 364Up to 9[23]
Methanethiol + Methane304, 334, 3641 to 8[15][24][25]
Methanethiol + Nitrogen304, 334, 3641 to 8[15][24][25]
Methanethiol + Carbon Dioxide304, 334, 3641 to 8[15][24][25]

Conclusion

This compound is a pervasive and problematic byproduct in several key industries. Its effective management requires a thorough understanding of its formation, accurate methods for its quantification, and an awareness of its toxicological properties. This guide has provided a detailed overview of these aspects to aid researchers, scientists, and drug development professionals in addressing the challenges associated with this compound. Further research into more efficient and cost-effective methods for this compound removal and the development of more detailed models of its toxicological effects will be crucial for mitigating its industrial and environmental impact.

References

Review of methanethiolate in organic chemistry literature.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methanethiolate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium this compound (CH₃SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile with significant applications in organic synthesis.[1][2] It serves as the sodium salt of methanethiol and is a versatile reagent for forming carbon-sulfur bonds, cleaving ether and ester functionalities, and participating in conjugate addition reactions.[1][3] Its high reactivity and utility make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4][5] This guide provides a comprehensive review of its properties, core reactivity, experimental protocols, and applications, tailored for professionals in chemical research and drug development.

Properties and Preparation

Sodium this compound is commercially available as a white to off-white solid or as a solution in water.[1][2][6] The solid is often a powder or a low-melting solid, is sensitive to air and moisture, and has a strong, offensive odor.[1][6] Due to its reactivity with water, which liberates flammable and odorous methanethiol gas, it is often stored under an inert atmosphere.[1]

Physical and Chemical Properties

The key physical and chemical properties of sodium this compound are summarized in the table below.

PropertyValueSource
Chemical Formula CH₃SNa[1][2]
Molar Mass 70.09 g/mol [1][7]
Appearance White to off-white/light brown solid[1][6]
Melting Point 88–90 °C (technical grade may vary)[2]
Solubility Soluble in water and polar organic solvents[2][6]
Density (15 wt% aq. soln.) ~1.12 g/cm³ at 20°C[1]
pKa (of conjugate acid, CH₃SH) ~10.4[8]
Preparation

Sodium this compound is typically prepared through the deprotonation of methanethiol.[4] Common laboratory and industrial methods include:

  • Reaction with Sodium Hydride (NaH): Methanethiol is treated with sodium hydride in an anhydrous etherial solvent. The product precipitates and can be isolated by filtration and drying.[2] CH₃SH + NaH → CH₃SNa + H₂

  • Reaction with Sodium Hydroxide (NaOH): For in-situ generation, methanethiol is treated with a strong base like sodium hydroxide.[2][4] This method is common for applications where the reagent does not need to be isolated.

Core Reactivity and Mechanisms

The synthetic utility of this compound stems from the high nucleophilicity of the thiolate anion.[2][8] It participates in a range of fundamental organic reactions.

Nucleophilic Substitution (Sₙ2 Reactions)

As a potent nucleophile, this compound readily displaces leaving groups in Sₙ2 reactions.[9] This reaction is fundamental for creating methyl thioethers from alkyl halides.[2]

R-X + CH₃SNa → R-SCH₃ + NaX (where X = Cl, Br, I, OTs, etc.)

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. Dipolar aprotic solvents are generally preferred to enhance the rate of Sₙ2 reactions.[10]

sn2_reaction sub R-X ts [CH₃S···R···X]⁻ sub->ts nuc CH₃S⁻ Na⁺ nuc->ts Backside Attack prod CH₃S-R ts->prod Bond Formation lg X⁻ ts->lg Leaving Group Departure

Diagram 1: General Sₙ2 reaction with this compound.
O-Demethylation of Ethers and Esters

One of the most powerful applications of this compound is the cleavage of methyl ethers, particularly aryl methyl ethers, to yield phenols.[2][11] This transformation is an Sₙ2 reaction where the thiolate attacks the electrophilic methyl carbon, and the phenoxide acts as the leaving group.[10] This method is often preferred for its efficiency and selectivity.[3][12] Similarly, it can dealkylate esters.[12]

Ar-O-CH₃ + CH₃SNa → Ar-O⁻Na⁺ + CH₃SCH₃

demethylation_mechanism cluster_mech Sₙ2 Attack ArylEther Ar-O-CH₃ TS Phenoxide Ar-O⁻ ArylEther:e->Phenoxide:w Cleavage Thiolate CH₃S⁻ Thioether CH₃-S-CH₃ Thiolate:e->Thioether:w New C-S Bond R1 Ar-O-CH₃ Nuc CH₃S⁻ Nuc->R1 P1 Ar-O⁻ P2 CH₃-S-CH₃

Diagram 2: O-Demethylation of an aryl methyl ether.
Thia-Michael Addition (1,4-Conjugate Addition)

This compound readily undergoes conjugate addition to α,β-unsaturated carbonyls, nitriles, and sulfones in a reaction known as the thia-Michael addition.[13][14] This reaction is a powerful method for C-S bond formation at the β-position of an electron-deficient alkene. The reaction can be catalyzed by either a base or a nucleophile.[15][16] In aqueous media or in the presence of a base, the reaction proceeds through the highly reactive thiolate anion.[13][17]

michael_addition start Step 1: Thiolate Formation CH₃SH + B: → CH₃S⁻ + BH⁺ step2 Step 2: Nucleophilic Attack CH₃S⁻ attacks β-carbon of Michael acceptor start->step2 Generation of Nucleophile step3 Intermediate Resonance-stabilized enolate formed step2->step3 C-S bond formation step4 Step 3: Protonation Enolate is protonated by BH⁺ step3->step4 Stabilization product Final Product|{β-thiomethyl compound} step4->product Final step

Diagram 3: Logical workflow of a base-catalyzed Thia-Michael addition.

Computational studies have shown that the addition of methanethiol to activated triple bonds is often more thermodynamically favorable than addition to activated double bonds.[13][17]

Nucleophilic Addition to Carbonyls (1,2-Addition)

While less common than its other reactions, this compound can act as a nucleophile and add directly to the electrophilic carbon of a carbonyl group (aldehydes and ketones).[18][19] This 1,2-addition forms a tetrahedral intermediate, which upon protonation yields a hemithioacetal.[20]

Quantitative Data Summary

Thermodynamic Data for Thia-Michael Additions

Computational studies provide insight into the thermodynamics of methanethiol (MeSH) addition to various Michael acceptors. The reaction energies (ΔE) indicate the stability of the products relative to the reactants.

Michael AcceptorReactionΔE (kcal/mol)MethodSource
N-methylmaleimideMeSH + Acceptor → Adduct~ -29M06-2X[13][17]
N-methylpropynamideMeSH + Acceptor → Adduct~ -43M06-2X[13][17]

Note: These values represent the overall reaction with neutral methanethiol. The addition of the this compound anion (MeS⁻) is the key mechanistic step and is highly exergonic.[13][17]

Demethylation Reaction Yields

The demethylation of dimethyl phosphonate esters using sodium ethanethiolate (a close analog of this compound) demonstrates the efficiency of this method.

SubstrateConditionsTime (h)Yield (%)Source
Thymidine derivative (5a)NaSEt, DMF, 100 °C4854[21]
Deoxyguanosine derivative (5b)NaSEt, DMF, 100 °C3048[21]

Experimental Protocols

General Procedure for O-Demethylation of an Aryl Methyl Ether

This protocol is adapted from procedures using alkylthiolates for the demethylation of aryl methyl ethers and phosphonate esters.[21][22]

Warning: Methanethiol is a toxic, flammable gas with an extremely foul odor. Sodium this compound is corrosive and reacts with water. All operations should be performed by trained personnel in a well-ventilated fume hood.[1][7]

Materials:

  • Aryl methyl ether (1.0 eq)

  • Sodium this compound (2.0 - 10.0 eq, solid or as a 15-21 wt% aqueous solution)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

experimental_workflow setup 1. Setup Reaction - Add aryl methyl ether and solvent to flask - Purge with N₂/Ar add_reagent 2. Add Reagent - Add Sodium this compound - (Solid or solution) setup->add_reagent heat 3. Heat Reaction - Heat to 80-120 °C with stirring add_reagent->heat monitor 4. Monitor Progress - Use TLC or LC-MS heat->monitor monitor->heat Continue if incomplete workup 5. Workup - Cool to RT - Quench with water/acid - Extract with organic solvent monitor->workup If complete purify 6. Purify Product - Column chromatography or recrystallization workup->purify

Diagram 4: Simplified workflow for a demethylation experiment.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl methyl ether (1.0 eq) and anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Under a positive pressure of inert gas, add sodium this compound (choose equivalents based on substrate reactivity, typically 2-5 eq). If using a solution, add it via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the mixture into a beaker of water and acidify with 1 M HCl to protonate the phenoxide product.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired phenol.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable reagent in several areas:

  • Pharmaceutical Synthesis: It is a key intermediate in the manufacturing of various pharmaceuticals.[5] A notable example is its use in the synthesis of certain cephalosporin antibiotics like Cefazolin.[3][5] It is also used to synthesize thiol-based histone deacetylase (HDAC) inhibitors.[6][23]

  • Fine Chemical Industry: It serves as a building block for agrochemicals, polymers, and other specialty chemicals.[4][5]

  • Protecting Group Chemistry: Its ability to selectively cleave methyl ethers makes it crucial in multi-step total synthesis where protecting group manipulation is required.[3][5]

  • Materials Science: It is used in the production of advanced materials like conductive polymers and nanomaterials.[24]

  • Bioconjugation Research: While not this compound itself, the thia-Michael addition is a core reaction in bioconjugation, used to link drugs to antibodies (Antibody-Drug Conjugates or ADCs) via cysteine residues.[13] Studies on this compound addition provide fundamental insights into this process.[13][17]

References

Methanethiol and Its Salts: A Comprehensive Technical Guide on Their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiol (CH₃SH), the simplest aliphatic thiol, is an organosulfur compound of significant interest across various scientific disciplines. Renowned for its potent, disagreeable odor, its history is intertwined with industrial safety, fundamental biochemistry, and the global sulfur cycle. This technical guide provides an in-depth exploration of the discovery and history of methanethiol and its corresponding salts. It covers the initial discovery of the thiol functional group, the development of industrial synthesis methods, the tragic incident that mandated its use as a natural gas odorant, and recent discoveries elucidating its crucial role in human metabolism. This document consolidates quantitative data, details key experimental protocols, and visualizes critical pathways to serve as a comprehensive resource for professionals in research and drug development.

Introduction: The Emergence of Organosulfur Chemistry

The study of organic compounds containing sulfur gained momentum in the 19th century, a period of foundational discoveries in chemistry.[1] Prior to this, the understanding of the composition of organic materials was rudimentary.[2] The development of improved analytical methods allowed chemists to reliably determine the elemental composition of organic substances, paving the way for the identification of new classes of compounds.[2]

It was within this context of burgeoning chemical understanding that Danish chemist William Christopher Zeise made his pioneering contributions. While renowned for synthesizing "Zeise's salt," one of the first organometallic compounds, his work in organosulfur chemistry was equally significant.[3][4] In 1823, Zeise discovered a class of sulfur-containing compounds he named "xanthates" due to their characteristic yellow color.[3][5] This work laid the groundwork for his subsequent investigations into other organosulfur molecules.

Discovery of Thiols (Mercaptans)

In 1832, William Christopher Zeise successfully synthesized the first examples of the class of compounds now known as thiols.[3][5][6] He originally coined the term "mercaptan" by combining the Latin corpus mercurium captans, meaning "mercury-capturing body," which aptly described their strong propensity to form insoluble precipitates with mercury salts.[4][7] This discovery was a significant advancement in understanding the chemistry of sulfur in organic frameworks and provided support for the influential "Radical Theory" of the time.[3] While Zeise's initial work did not specifically isolate methanethiol, he had discovered the fundamental thiol functional group (-SH) that defines it.

Physicochemical Properties of Methanethiol

Methanethiol is a colorless gas at standard temperature and pressure, notorious for its strong and unpleasant odor, often compared to rotten cabbage. Its penetrating smell is detectable by humans at extremely low concentrations, a property that has been pivotal in its primary industrial application.

Table 1: Physical and Chemical Properties of Methanethiol
PropertyValueReference(s)
Molecular Formula CH₄S[8]
Molar Mass 48.11 g/mol
Appearance Colorless gas
Odor Rotten cabbage, garlic
Odor Threshold ~1-2 ppb
Boiling Point 5.95 °C (42.71 °F)[8]
Melting Point -123 °C (-189.4 °F)[8]
Density (liquid at 0°C) 0.9 g/mL
Solubility in Water (20°C) 2.4 g / 100 mL[3]
pKa ~10.4
Flash Point < -18 °C ( < 0 °F)[9]
Explosive Limits in Air 3.9% - 21.8%[5]

Synthesis and Reactions

Industrial Synthesis

The primary commercial method for producing methanethiol involves the vapor-phase reaction of methanol (CH₃OH) with hydrogen sulfide (H₂S) over an acidic solid catalyst, typically alumina (Al₂O₃) or other metal oxides.[10][11] This reaction is generally carried out at elevated temperatures (300-500°C) and pressures (1-50 bar).[12]

Industrial_Synthesis_of_Methanethiol Methanol Methanol (CH₃OH) Catalyst Al₂O₃ Catalyst 300-500°C Methanol->Catalyst H2S Hydrogen Sulfide (H₂S) H2S->Catalyst Methanethiol Methanethiol (CH₃SH) Catalyst->Methanethiol Reaction Water Water (H₂O) Catalyst->Water Byproduct

Caption: Industrial production of methanethiol from methanol and hydrogen sulfide.

Key Chemical Reactions

Methanethiol is a weak acid, approximately one hundred thousand times more acidic than methanol. It readily reacts with strong bases to form the methanethiolate anion (CH₃S⁻), a potent nucleophile.

One of the most characteristic reactions of thiols is their oxidation. Mild oxidation of methanethiol yields dimethyl disulfide (CH₃SSCH₃). Further, more vigorous oxidation can produce odorless methanesulfonic acid.

Salts of Methanethiol: Sodium this compound

The most common salt of methanethiol is sodium this compound (CH₃SNa), also known as sodium thiomethoxide. It is commercially available as a white, solid, powerful nucleophile used in organic synthesis.[13]

Synthesis of Sodium this compound

Sodium this compound is typically prepared by the deprotonation of methanethiol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH).[13]

Sodium_Methanethiolate_Synthesis_and_Reaction cluster_synthesis Synthesis cluster_reaction Nucleophilic Substitution Methanethiol Methanethiol (CH₃SH) Thiolate Sodium this compound (CH₃SNa) Methanethiol->Thiolate Base Strong Base (e.g., NaH) Base->Thiolate H2 Hydrogen Gas (H₂) Thiolate->H2 Byproduct Thiolate2 Sodium this compound (CH₃SNa) Thioether Thioether (R-SCH₃) Thiolate2->Thioether AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioether Salt Sodium Halide (NaX) Thioether->Salt Byproduct

Caption: Formation of sodium this compound and its use in nucleophilic substitution.

Table 2: Properties of Sodium this compound
PropertyValueReference(s)
Molecular Formula CH₃NaS[13]
Molar Mass 70.09 g/mol [14]
Appearance White to light brown solid[13][14]
Melting Point 47-49 °C[14]
Solubility Soluble in water and polar organic solvents[13]

Historical Applications and Significance

The New London School Disaster and Natural Gas Odorization

The most significant historical event that propelled methanethiol and other mercaptans into widespread public use was a preventable tragedy. On March 18, 1937, a massive natural gas explosion destroyed the London School in New London, Texas, killing an estimated 295 students and teachers.[15][16] At the time, natural gas, which is naturally odorless, was supplied to the school without any odorant.[9][17] A leak went undetected, allowing gas to accumulate in a crawlspace beneath the building until a spark from an electric sander ignited it.[18][19]

In the direct aftermath of this disaster, regulations were swiftly enacted mandating the odorization of natural gas to ensure that leaks could be detected by smell.[17][20][21] Mercaptans, including methanethiol and tert-butyl mercaptan, were chosen for this purpose due to their distinct, unpleasant "rotten egg" smell, which is detectable at concentrations far below the gas's lower explosive limit.[17][22] This practice remains a critical and universal safety standard in the natural gas industry today.[9]

Gas_Odorization_Logic A Natural Gas (Odorless) B Undetected Leak A->B E Addition of Mercaptans (e.g., Methanethiol) A->E C New London School Explosion (1937) B->C D Mandatory Odorization Regulations C->D D->E F Distinct Odor E->F G Early Leak Detection F->G

Caption: The logical chain of events leading to the odorization of natural gas.

Industrial Intermediate

Beyond its use as an odorant, methanethiol is a vital chemical intermediate. Its primary application is in the synthesis of the essential amino acid methionine, which is a crucial dietary supplement in poultry and other animal feed.[23] It is also used in the production of pesticides and as a moderator in free-radical polymerizations in the plastics industry.[10]

Discovery of Methanethiol's Role in Biology

Methanethiol is not just an industrial chemical; it is also a natural product of biological processes.

Microbial and Environmental Role

Methanethiol is a key intermediate in the global sulfur cycle.[24] In marine environments, it is produced by the microbial degradation of dimethylsulfoniopropionate (DMSP), a compound produced by plankton.[24] In anaerobic environments, such as marshes and the human gut, it is produced by the breakdown of sulfur-containing amino acids like methionine. This microbial production is a primary source of methanethiol in bad breath (halitosis) and flatus.[24]

Human Metabolism and the Discovery of Methanethiol Oxidase (SELENBP1)

For decades, it was known that the human body could metabolize methanethiol, but the specific enzyme responsible remained elusive. In a landmark discovery published in 2017-2018, researchers identified that Selenium-Binding Protein 1 (SELENBP1) functions as a novel human methanethiol oxidase (MTO) .[25][26][27]

This enzyme catalyzes the conversion of toxic methanethiol into hydrogen peroxide (H₂O₂), formaldehyde, and the less volatile hydrogen sulfide (H₂S).[26][28] The study identified patients with a rare genetic disorder causing severe, persistent extra-oral halitosis. These individuals were found to have mutations in the SELENBP1 gene, leading to a deficiency in MTO activity.[25][26] This deficiency resulted in the accumulation and exhalation of methanethiol and its methylated derivative, dimethyl sulfide.[26] This discovery provided a definitive molecular basis for a human metabolic pathway for methanethiol and opened new avenues for research into halitosis and the broader role of SELENBP1 in human health and disease, including cancer.[29]

Methanethiol_Metabolism cluster_production Sources of Methanethiol cluster_degradation Human Metabolic Degradation cluster_deficiency MTO Deficiency (Genetic Disorder) Methionine Methionine (Diet / Gut Microbiota) Methanethiol Methanethiol (CH₃SH) Methionine->Methanethiol SELENBP1 SELENBP1 (Methanethiol Oxidase) Products H₂S + Formaldehyde + H₂O₂ (Detoxified Products) SELENBP1->Products Methanethiol_input Methanethiol (CH₃SH) Methanethiol_input->SELENBP1 Methanethiol_accum Methanethiol (CH₃SH) DMS Dimethyl Sulfide (DMS) Methanethiol_accum->DMS Methylation Halitosis Extra-Oral Halitosis Methanethiol_accum->Halitosis DMS->Halitosis

References

Methodological & Application

Application Notes and Protocols: Preparation of Sodium Methanethiolate Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophile and a versatile reagent in organic synthesis.[1][2] It is widely utilized for the introduction of the methylthio group into molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][3][4] Common applications include the cleavage of methyl ethers and the formation of methyl thioethers from alkyl halides.[1][2] This document provides a detailed protocol for the laboratory-scale preparation of a sodium this compound solution in tetrahydrofuran (THF).

Safety Precautions

Sodium this compound is a flammable, toxic, and corrosive solid that reacts with moisture.[5][6] Hydrolysis produces methanethiol, a toxic and malodorous gas with a low odor threshold.[1] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).[5][6][7][8]

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Tightly fitting safety goggles or a face shield[6][9]

  • Appropriate respiratory protection may be required if there is a risk of inhalation[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a sodium this compound solution.

ParameterValue
Reagents
Sodium (Na), metal6.7 g (0.29 mol)
Dimethyl disulfide (CH₃SSCH₃)14.0 mL (0.158 mol)
Anhydrous Tetrahydrofuran (THF)80 mL
Reaction Conditions
Initial Reaction TemperatureRoom Temperature
Initial Reaction Time24 hours
Final Reaction Temperature60 °C
Final Reaction Time3 hours
AtmosphereInert (Nitrogen)
Product
ProductSodium this compound (CH₃SNa) in THF
AppearanceWhite to pale yellow crystalline powder or aqueous solution[3]
Molecular Weight70.09 g/mol [4][10]

Experimental Protocol

This protocol details the in-situ preparation of sodium this compound from metallic sodium and dimethyl disulfide in anhydrous THF.[11]

Materials and Equipment:

  • 200-mL Schlenk flask

  • Vacuum gas manifold (Schlenk line)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles

  • Cannula

  • Septa

  • Ground glass stopper

  • Kerosene or mineral oil for storing sodium

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl disulfide

  • Metallic sodium

Procedure:

  • Apparatus Setup: Assemble a 200-mL Schlenk flask equipped with a magnetic stir bar and connect it to a vacuum gas manifold. Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Preparation of Sodium: Under a counter flow of nitrogen, quickly transfer small pieces of freshly cut metallic sodium (6.7 g, 0.29 mol) into the Schlenk flask.[11] The sodium should be scraped clean of its oxide layer and rinsed of any storage oil before use.[7] Immediately seal the flask with a septum.[11]

  • Addition of Solvent: Transfer 80 mL of anhydrous THF into the flask via cannula under a positive pressure of nitrogen.[11]

  • Addition of Dimethyl Disulfide: Using a syringe, slowly add 14.0 mL of dimethyl disulfide (0.158 mol) to the stirred suspension of sodium in THF.[11] The addition should be performed dropwise to control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[11]

  • Heating: After 24 hours, heat the mixture to 60 °C and continue stirring for an additional 3 hours to ensure the reaction goes to completion.[11]

  • Completion and Storage: After cooling to room temperature, the resulting solution of sodium this compound is ready for use. The solution should be stored under an inert atmosphere to prevent degradation.[9] For long-term storage, it is recommended to keep the solution in a cool, dry, and well-ventilated area.[5][8]

Experimental Workflow Diagram

G Diagram of Sodium this compound Solution Preparation cluster_prep Apparatus and Reagent Preparation cluster_reaction Reaction Steps cluster_product Product Handling A Assemble and dry 200-mL Schlenk flask B Evacuate and backfill with N2 (3x) A->B C Prepare and weigh metallic sodium (6.7 g) B->C D Add sodium to Schlenk flask under N2 C->D E Add anhydrous THF (80 mL) via cannula D->E F Add dimethyl disulfide (14.0 mL) dropwise E->F G Stir at room temperature for 24 h F->G H Heat to 60°C and stir for 3 h G->H I Cool solution to room temperature H->I J Store under inert atmosphere I->J

Caption: Workflow for the laboratory synthesis of sodium this compound.

References

Application Notes and Protocols: SN2 Dealkylation of Aryl Ethers Using Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent nucleophile widely employed in organic synthesis.[1] One of its most valuable applications is the cleavage of aryl methyl ethers to yield phenols.[1] This SN2 (bimolecular nucleophilic substitution) reaction is a critical deprotection strategy in the synthesis of complex molecules, particularly in the pharmaceutical industry for the production of antibiotics and other active pharmaceutical ingredients (APIs).[2][3] The methoxy group is a common protecting group for phenols due to its stability; however, its removal can be challenging.[4] Sodium this compound offers an effective method for this transformation, often proceeding with high efficiency where other reagents may fail.[3]

Reaction Mechanism and Principles

The dealkylation of an aryl methyl ether by sodium this compound proceeds via a classic SN2 mechanism. The highly nucleophilic this compound anion (CH₃S⁻) attacks the electrophilic methyl carbon of the aryl ether. This concerted step results in the displacement of the aryloxy group, which subsequently gets protonated during work-up to yield the final phenol product. The other product of this reaction is dimethyl sulfide (CH₃SCH₃).

The general reaction is as follows: Ar-O-CH₃ + NaSCH₃ → Ar-ONa + CH₃SCH₃ Ar-ONa + H⁺ (work-up) → Ar-OH + Na⁺

The use of polar aprotic solvents, such as N,N-dimethylformamide (DMF), is common as they enhance the nucleophilicity of the thiolate anion.[5]

Diagram of the SN2 Dealkylation Pathway

Caption: SN2 mechanism for aryl ether dealkylation.

Applications in Research and Drug Development

The cleavage of aryl ethers is a fundamental transformation in organic synthesis. This reaction is particularly crucial in late-stage functionalization of complex molecules and natural product synthesis.

  • Pharmaceutical Synthesis: Sodium this compound is a key reagent in the manufacturing of various medications, including certain antibiotics where a free phenol group is essential for biological activity.[2]

  • Deprotection Strategy: In multi-step syntheses, the methyl ether serves as a robust protecting group for phenols. Sodium this compound provides a reliable method for its removal at a desired stage.[2]

  • Natural Product Modification: Many natural products contain methoxy groups. Selective demethylation can be used to generate analogues for structure-activity relationship (SAR) studies.

Quantitative Data on Dealkylation Reactions

Substrate TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Methoxy-substituted Fused HeterocycleDMF50 - 70N/AGood[2]
2,4-dimethoxy-quinoline derivativeDMFRefluxN/A38[3]
General Aryl Methyl EtherDMF602N/A[6]

Note: The term "Good" is as reported in the source literature; a specific quantitative yield was not provided. The protocol from reference[6] is a general example without a specified substrate or yield.

Experimental Protocols

Safety Precautions: Sodium this compound is a flammable solid and is corrosive.[7] Upon contact with moisture or acid, it releases methanethiol, a toxic and flammable gas with an extremely foul odor.[1] All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The solid should be stored under an inert atmosphere and away from moisture.

General Protocol for Demethylation of an Aryl Methyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl methyl ether (1.0 eq)

  • Sodium this compound (NaSMe) (approx. 4.0 eq). Can be used from a commercial aqueous solution (e.g., 21% w/v) or as a solid.

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl methyl ether (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (e.g., to a concentration of ~0.1-0.2 M).

  • Add sodium this compound (4.0 eq). If using a solid, add it carefully in portions. If using an aqueous solution, add it via syringe.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[2][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically after 2-4 hours, but can vary), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker containing 1M HCl solution (use an amount sufficient to neutralize the base and acidify the mixture).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate to obtain the desired phenol.

Experimental Workflow Diagram

Workflow A 1. Setup - Dry flask under N₂ - Add Aryl-OCH₃ (1 eq) - Add anhydrous DMF B 2. Reagent Addition - Add NaSMe (4 eq) A->B C 3. Reaction - Heat to 60-70 °C - Stir for 2-4 h - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Quench with 1M HCl C->D E 5. Extraction - Extract with Ethyl Acetate - Wash with H₂O & Brine D->E F 6. Isolation - Dry over Na₂SO₄ - Filter & Concentrate E->F G 7. Purification - Column Chromatography or Recrystallization F->G H Final Product (Phenol) G->H

Caption: General workflow for aryl ether dealkylation.

References

Application of Methanethiolate in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of methanethiolate, a potent nucleophile, in the synthesis of various pharmaceutical compounds. The focus is on its application in the production of cephalosporin antibiotics and histone deacetylase (HDAC) inhibitors, highlighting its role in S-methylation and the formation of key thioether linkages.

Introduction to this compound in Pharmaceutical Synthesis

Sodium this compound (CH₃SNa) is a highly reactive organosulfur compound widely employed in organic synthesis as a source of the this compound anion (CH₃S⁻). Its strong nucleophilicity makes it an excellent reagent for the introduction of methylthio (-SCH₃) groups into a wide range of molecules. In the pharmaceutical industry, this reactivity is harnessed for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Key applications of this compound in pharmaceutical synthesis include:

  • Nucleophilic Substitution Reactions: The primary use of this compound is in S-methylation reactions, where it displaces a leaving group to form a methyl thioether. This is crucial in the synthesis of various drug molecules.

  • Synthesis of Heterocyclic Compounds: this compound is a key reagent in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.

  • Cleavage of Ethers: The this compound anion can be used for the demethylation of aryl methyl ethers, a useful transformation in multi-step syntheses.

This document will delve into specific examples of these applications, providing detailed experimental protocols and quantitative data where available.

Application in the Synthesis of Cephalosporin Antibiotics: Cefazolin

Cefazolin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections. Its synthesis involves the introduction of a methylthiadiazole group at the C-3 position of the cephalosporin core, a reaction where a thiol precursor is utilized. While sodium this compound itself is not directly used in the final step of all cefazolin syntheses, the broader chemistry of thiolates is central to forming the key thioether linkage. A common route involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 2-mercapto-5-methyl-1,3,4-thiadiazole.

Synthesis of 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA)

A key intermediate in the synthesis of Cefazolin is 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA). The synthesis involves a nucleophilic substitution reaction on 7-aminocephalosporanic acid (7-ACA).

Experimental Protocol:

  • A mixture of 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water is heated to 82°C.

  • To the resulting solution, 40 g of 7-aminocephalosporanic acid (92% purity) and another 5 g of pivalic acid are added in one portion.

  • Precipitation of the product begins within a few minutes. The mixture is stirred vigorously at 82°C for 30 minutes.

  • The mixture is then cooled to 65°C.

  • The solid product is isolated by filtration, washed with water and acetone.

  • The initial filtration yields 35 g of the title compound.

  • The filtrate is cooled to 20°C and filtered again to yield an additional 5 g of the product.

ParameterValueReference
Starting Material 7-aminocephalosporanic acid (7-ACA)
Reagents 5-methyl-2-mercapto-1,3,4-thiadiazole, triethylamine, pivalic acid
Solvent Water
Temperature 82°C, then cooled to 65°C and 20°C
Reaction Time 30 minutes at 82°C
Product 7-amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA)
Yield 87% (overall)
Synthesis of Cefazolin Sodium

The TDA intermediate is then acylated at the amino group, followed by salt formation to yield Cefazolin sodium.

Experimental Protocol: [1]

Part A: Acylation of TDA

  • A solution of TDA is prepared by mixing 20.0 g of TDA salt with 65 mL of dimethylformamide at 20-25°C, followed by the addition of 8 mL of diethylamine with continuous stirring for 10 minutes.[1]

  • A mixed acid anhydride is prepared separately by reacting 10.0 g of 1H-tetrazole acetic acid (TAA) with 16 mL of triethylamine in 20 mL of isopropanol at 65-70°C for 30 minutes, followed by cooling and addition of 120 mL of methylene chloride. To this, 16 mL of pivaloyl chloride is added at -45°C.[1]

  • The TDA solution is added to the mixed acid anhydride at -50°C over 30 minutes. The reaction mixture is stirred for 3 hours while maintaining the temperature between -30°C and -50°C and the pH between 4.5 and 5.5.[1]

  • For crystallization of the free acid, 500 mL of water is added to the reaction mixture, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 2.4 with hydrochloric acid, and the mixture is cooled to 0-5°C to precipitate Cefazolin free acid.[1]

Part B: Formation of Cefazolin Sodium

  • A solution of sodium acetate is prepared by dissolving 8.3 g of sodium acetate trihydrate in 18.0 mL of water, followed by the addition of 40.0 mL of isopropyl alcohol.[1]

  • A solution of Cefazolin free acid is prepared by dissolving 23.0 g of the acid in 40.0 mL of dimethyl acetamide.[1]

  • The Cefazolin solution is added dropwise to the sodium acetate solution over one hour at 10-15°C.[1]

  • The mixture is stirred for one hour at 25°C, followed by the addition of 100 mL of isopropyl alcohol over 30 minutes.[1]

  • The mixture is further stirred for 30 minutes at 5-10°C.[1]

  • The precipitated Cefazolin sodium is filtered, washed with isopropyl alcohol, and dried.[1]

ParameterValueReference
Starting Material TDA (from 7-ACA)[1]
Acylating Agent Mixed anhydride of 1H-tetrazole acetic acid and pivaloyl chloride[1]
Solvents Dimethylformamide, Methylene chloride, Isopropanol[1]
Temperature -50°C to 25°C[1]
Product Cefazolin Sodium[1]
Purity 98% (as per BP/USP specifications)[1]
Yield >100% (likely due to solvent retention)[1]
Mechanism of Action of Cefazolin

Cefazolin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3]

G Cefazolin Cefazolin PBPs Penicillin-Binding Proteins (PBPs) Cefazolin->PBPs Binds to Transpeptidation Transpeptidation of Peptidoglycan Cefazolin->Transpeptidation Inhibits PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Mechanism of action of Cefazolin.

Application in the Synthesis of Thiol-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression and the induction of cell cycle arrest and apoptosis.[4] While many HDAC inhibitors utilize a hydroxamic acid group as the zinc-binding moiety, thiol-based inhibitors have emerged as a promising alternative. The synthesis of these compounds often involves the use of thiol-containing building blocks, where this compound chemistry can play a role in their preparation.

General Synthesis of Mercaptoacetamide-Based HDAC Inhibitors

A common scaffold for thiol-based HDAC inhibitors is the mercaptoacetamide group, which serves as the zinc-binding group. The synthesis generally involves the coupling of a linker-cap group moiety with a protected mercaptoacetic acid derivative, followed by deprotection.

Experimental Protocol (General Scheme): [5][6]

  • Synthesis of the Linker-Cap Moiety: This part of the synthesis is highly variable depending on the desired final compound. It typically involves standard organic synthesis techniques to construct a linker (e.g., an alkyl chain) attached to a cap group (e.g., an aromatic or heterocyclic ring system). The linker usually terminates in a reactive group, such as an amine or a carboxylic acid, for coupling.

  • Coupling Reaction: The linker-cap moiety is coupled with a protected mercaptoacetic acid derivative, such as S-trityl mercaptoacetic acid. Common coupling reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6]

  • Deprotection: The protecting group on the thiol (e.g., trityl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of a scavenger such as triethylsilane (Et₃SiH), to yield the final thiol-based HDAC inhibitor.[6]

ParameterValueReference
Zinc-Binding Group Precursor S-trityl mercaptoacetic acid[6]
Coupling Reagents PyBOP, EDC[6]
Deprotection Reagents Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH)[6]
Product Mercaptoacetamide-based HDAC inhibitor[5][6]
Potency (IC₅₀) Varies (e.g., 1.3 nM to 73 nM for specific compounds)[6][7]
Selectivity Can be selective for specific HDAC isoforms (e.g., HDAC6)[6][7]
Signaling Pathway of Histone Deacetylase Inhibitors

HDAC inhibitors exert their anticancer effects through a complex signaling network that involves the regulation of both histone and non-histone proteins.

G HDACi HDAC Inhibitor (e.g., Thiol-based) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibits Acetylation_H Increased Histone Acetylation HDACi->Acetylation_H Leads to Acetylation_NH Increased Non-Histone Protein Acetylation HDACi->Acetylation_NH Leads to Histones Histone Proteins HDACs->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistone Deacetylates Chromatin Chromatin Relaxation Acetylation_H->Chromatin ProteinStab Altered Protein Stability/Function Acetylation_NH->ProteinStab GeneExp Altered Gene Expression (e.g., p21 activation) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis ProteinStab->CellCycle ProteinStab->Apoptosis

Signaling pathway of HDAC inhibitors.

Experimental Workflow for Pharmaceutical Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical compound involving a key S-methylation step using sodium this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Material (with leaving group) Reaction Reaction with Sodium this compound Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography or Recrystallization Concentration->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Final S-methylated Product Characterization->FinalProduct

General workflow for S-methylation.

Conclusion

This compound and other thiolates are indispensable reagents in the synthesis of a variety of pharmaceuticals. Their utility in forming key thioether bonds is exemplified in the production of the antibiotic Cefazolin and in the development of novel thiol-based HDAC inhibitors for cancer therapy. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the importance of this versatile nucleophile in medicinal chemistry. Further research into novel applications of this compound in the synthesis of other drug classes continues to be an active area of investigation.

References

Application Notes and Protocols for the Detection of Methanethiol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methanethiol (methyl mercaptan) using gas chromatography (GC). Methanethiol is a highly volatile sulfur compound of interest in various fields, including environmental monitoring, food science, and clinical diagnostics. The following sections detail the methodologies, instrumentation, and data presentation for its accurate detection.

Introduction to Methanethiol Analysis by GC

Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of methanethiol, which is a volatile sulfur compound (VSC), GC offers high resolution and sensitivity. The choice of detector is crucial for achieving the desired selectivity and detection limits. Sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are commonly employed due to their high selectivity for sulfur-containing compounds.[1] Mass Spectrometry (MS) is also utilized for its definitive identification capabilities.[2][3]

The analysis of thiols like methanethiol can be challenging due to their reactivity and potential for adsorption onto active sites within the GC system. Therefore, the use of inert sample pathways, including inert-coated columns and liners, is critical for obtaining accurate and reproducible results.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various GC methods used in the detection of methanethiol and other volatile sulfur compounds.

CompoundDetectorMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
MethanethiolFPDHeadspace GC-16.2 nM (gas), 7.22 µM-S (liquid)>0.995[1]
MethanethiolSCDGC-SCD---[5]
MethanethiolMSHS/GC-MS-10 µg/L-[3]
MethanethiolPFPDGC-PFPD-<50 ppbv-[6]
Hydrogen SulfideFPDHeadspace GC-10.05 nM (gas)>0.999[1]
Dimethyl SulfideFPDHeadspace GC-2.17 nM (gas), 2.01 µM-S (liquid)>0.999[1]
Dimethyl DisulfideFPDHeadspace GC-2.83 nM (gas), 2.06 µM-S (liquid)>0.999[1]

Experimental Workflow

The general workflow for the analysis of methanethiol by gas chromatography involves several key stages, from sample collection to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Tedlar Bag, Canister) GCInjection GC Injection (Gas Sampling Valve) SampleCollection->GCInjection Gaseous or Headspace Sample StandardPrep Standard Preparation (Certified Gas or Permeation Tube) StandardPrep->GCInjection Calibration Standards Separation Chromatographic Separation (Specialized GC Column) GCInjection->Separation Detection Detection (SCD, FPD, MS) Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for the analysis of volatile thiols using Gas Chromatography.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the analysis of methanethiol using different GC configurations.

Protocol 1: Headspace GC with Flame Photometric Detection (FPD)

This method is suitable for the analysis of volatile sulfur compounds in liquid matrices such as water or biological fluids.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Photometric Detector (FPD).

  • Headspace Autosampler.

  • GC Column: A column suitable for sulfur analysis, such as a Restek Rtx®-1 (60m x 0.53mm ID, 7.0µm film thickness) or an Agilent J&W DB-Sulfur SCD.[4][7]

Reagents:

  • Helium (carrier gas), Hydrogen, and Air (detector gases) of high purity.

  • Methanethiol standard (certified gas mixture or permeation tube).

  • Nitrogen for sparging.[1]

  • 1M Acetate buffer (pH 3.6) for sample acidification.[1]

Procedure:

  • Sample Preparation:

    • For liquid samples, transfer a known volume into a headspace vial.

    • Acidify the sample by adding 1M acetate buffer (pH 3.6) to improve the partitioning of methanethiol into the headspace.[1]

    • Immediately seal the vial with a septum and cap.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler and incubate at a constant temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of methanethiol between the liquid and gas phases.

  • GC-FPD Analysis:

    • Injector: Split/Splitless injector at 200°C.

    • Carrier Gas: Helium at a constant flow of 10 mL/min.[4]

    • Oven Program: 35°C (hold for 5 min) to 200°C at 10°C/min.[4]

    • Detector Temperature: 250°C.[4]

    • Inject a known volume of the headspace gas onto the GC column.

  • Calibration:

    • Prepare a series of calibration standards by spiking known amounts of methanethiol into the same matrix as the samples.

    • Analyze the standards using the same procedure and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: GC with Sulfur Chemiluminescence Detection (SCD)

This protocol is highly selective and sensitive for sulfur compounds and is applicable to a wide range of sample matrices, including petroleum products and gaseous fuels.[5][8]

Instrumentation:

  • Gas Chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD).

  • Gas sampling valve for gaseous samples or a liquid autosampler.

  • GC Column: Agilent J&W DB-Sulfur SCD (70 m x 0.53 mm, 4.3 µm) or similar.[7]

Reagents:

  • Helium or Hydrogen (carrier gas).

  • Hydrogen and Oxygen/Air for the SCD burner.

  • Ozone for the chemiluminescence reaction.

  • Methanethiol standard (certified gas mixture).

Procedure:

  • Sample Introduction:

    • For gaseous samples, use a gas sampling valve to inject a fixed volume.

    • For liquid samples, use a split/splitless injector.

  • GC-SCD Analysis:

    • Injector Temperature: 275°C.[5]

    • Carrier Gas: Helium at a constant column flow of 2.8 mL/min.[5]

    • Oven Program: 40°C (hold for 3 min), then ramp at 10°C/min to 250°C (hold for 16 min).[5]

    • SCD Parameters:

      • Burner Temperature: 800°C.[4]

      • Ozone Flow: 40 mL/min.[4]

  • System Conditioning:

    • Prior to analysis, it is often necessary to condition the system by injecting a higher concentration sulfur standard to passivate any active sites.[9]

Protocol 3: GC-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification of methanethiol along with quantification. This method is particularly useful for complex matrices where co-eluting peaks may be present.[2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: CP-PoraPLOT Q column or similar.[2]

Reagents:

  • Helium (carrier gas).

  • Methanethiol standard.

Procedure:

  • Sample Preparation:

    • Samples can be gaseous or liquid. For liquid samples, headspace or direct injection can be used.

    • It is crucial to analyze samples as quickly as possible after collection, as methanethiol can be reactive.[2]

  • GC-MS Analysis:

    • Injector: Automatic six-port valve for gas samples.[2]

    • Separation Column: CP-PoraPLOT Q.[2]

    • MS Operation: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic ions for methanethiol (m/z 48, 47, 45) should be monitored.

  • Data Analysis:

    • Identify methanethiol based on its retention time and the presence of its characteristic mass fragments.

    • Quantify using a calibration curve generated from standards.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in method selection based on sample type and analytical requirements for methanethiol detection.

Method_Selection cluster_input Inputs cluster_decision Method Selection cluster_output Recommended GC Method SampleType Sample Type (Gas, Liquid, Solid) Decision1 High Sensitivity & Selectivity? SampleType->Decision1 Requirements Analytical Requirements (Sensitivity, Selectivity, Confirmation) Requirements->Decision1 Decision2 Definitive Identification? Decision1->Decision2 No GC_SCD GC-SCD Decision1->GC_SCD Yes GC_FPD GC-FPD Decision1->GC_FPD Moderate Decision2->GC_FPD No GC_MS GC-MS Decision2->GC_MS Yes

Decision tree for selecting a suitable GC method for methanethiol analysis.

References

Application Notes and Protocols: Methanethiolate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, of nucleophiles to electron-deficient alkenes is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Among various nucleophiles, sulfur-based species, particularly thiolates, are highly effective due to their strong nucleophilicity. Methanethiolate (CH₃S⁻), the conjugate base of methanethiol, stands out as a potent nucleophile for creating β-thiomethyl functionalities, which are integral to various biologically active compounds and pharmaceutical intermediates.[3][4]

The reaction typically proceeds via a base-catalyzed mechanism where a base deprotonates the thiol to generate the more nucleophilic thiolate anion.[5][6] This thiolate then attacks the β-carbon of an α,β-unsaturated system, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.[7][8] The significant difference in nucleophilicity between a neutral thiol and its corresponding thiolate anion is crucial; for instance, the calculated HOMO energy for MeS⁻ is -0.75 eV, whereas for MeSH it is -8.02 eV, highlighting the dramatically increased reactivity of the anion.[9][10]

These application notes provide a summary of quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in utilizing this compound for Michael addition reactions.

Reaction Mechanism & Energetics

The conjugate addition of this compound is a three-step process: (1) generation of the nucleophilic thiolate, (2) nucleophilic attack at the β-carbon of the Michael acceptor, and (3) protonation of the resulting enolate intermediate. In slightly basic aqueous media (pH > 6), the concentration of thiolate anions increases, leading to extremely rapid reactions with most acceptors.[9][10][11]

The thermodynamic stability of the resulting adducts is a key consideration. Computational studies show that the addition of methanethiol to activated triple bonds (e.g., propynamides, ethynesulfonamides) is generally more exothermic and affords thermodynamically more stable adducts compared to the addition to activated double bonds like maleimides.[9][10] This enhanced stability is attributed to resonance between the sulfur atom, the double bond, and the electron-withdrawing group (EWG) in the product.[9]

Caption: Base-catalyzed Michael addition of this compound.

Data Presentation

Table 1: Calculated Reaction Energies for Thiol Addition to Michael Acceptors

This table summarizes computational data for the addition of various thiols to representative Michael acceptors, providing insight into the thermodynamic favorability of these reactions. All energy values are in kcal/mol.

Thiol ModelMichael AcceptorΔE (gas phase)ΔE (water)Citation
CH₃SH (Methanethiol)N-Methylmaleimide-29.0-28.0[10]
CH₃SH (Methanethiol)N-Methylpropynamide-43.0-40.0[10]
tBuSHN-Methylmaleimide-27.0-25.1[9][10]
tBuSHN-Methylpropynamide-42.0-41.0[9][10]
tBuSHN-Methyl-ethynesulfonamide-47.8-45.9[9][10]

Data obtained using the M06-2X/6-311+G(d,p) method or higher levels of theory.

Table 2: Experimental Conditions for Thia-Michael Additions

This table presents examples of experimental conditions and yields for the addition of thiols to α,β-unsaturated carbonyl compounds.

ThiolMichael AcceptorCatalyst / ConditionsTimeYield (%)Citation
ThiophenolMethyl vinyl ketoneNone (Neat, 2:1 molar ratio)30 min93[1]
ThiophenolDiethyl maleateTriethylamine (5 mol%) in THF--[12]
VariousVariousTetrabutylammonium hydroxideShortExcellent[3]
VariousVariousCeCl₃·7H₂O/NaI/Al₂O₃--[3]
Thiolsα,β-unsaturated ketonesCinchona alkaloid-derived urea (0.1 mol%)-High[3]

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the Michael addition of this compound to an α,β-unsaturated carbonyl compound. Sodium this compound is recommended as the starting material as it is a commercially available solid and safer to handle than gaseous methanethiol.

Safety Precaution: Methanethiol and its salts are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Base-Catalyzed Addition of Sodium this compound

This protocol describes a standard procedure using a common Michael acceptor.

Materials:

  • Sodium this compound (CH₃SNa)

  • Michael Acceptor (e.g., Cyclohexen-2-one)

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Weakly acidic quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the acceptor in the chosen solvent (5-10 mL).

  • Nucleophile Addition: Add sodium this compound (1.1 mmol, 1.1 eq) to the stirred solution at room temperature. Note: The reaction can be exothermic. For highly reactive substrates, consider cooling the mixture in an ice bath before addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reactions are often rapid, taking from 30 minutes to a few hours.[1][12]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-thiomethyl adduct. Characterize the final product using NMR, IR, and mass spectrometry.

Experimental_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup1 Combine Michael Acceptor and Solvent in Flask setup2 Add Sodium this compound (Nucleophile) setup1->setup2 reaction Stir at Room Temperature setup2->reaction monitor Monitor by TLC / GC-MS reaction->monitor workup1 Quench Reaction (e.g., aq. NH₄Cl) monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4 analysis Characterize Product (NMR, MS, IR) workup4->analysis

Caption: A typical workflow for a this compound Michael addition.

Potential Issues and Considerations

  • Double Addition: When using Michael acceptors with activated triple bonds (alkynes), a second addition of this compound can occur, leading to dithioacetal byproducts. This is particularly relevant if a controlled drug-to-antibody ratio is desired in bioconjugation.[9][10]

  • Reversibility (Retro-Michael): While the addition to many common acceptors is effectively irreversible, the stability of the resulting succinimide adducts from maleimides can be a concern, as they may undergo retro-Michael reactions or thiol exchange in vivo.[9]

  • Catalyst Choice: While sodium this compound does not require an additional base, generating the thiolate in situ from methanethiol requires a base catalyst. Weak bases like triethylamine are common, but stronger, non-nucleophilic bases like DBU can also be used.[12] The choice of catalyst can influence reaction rates and selectivity.[5]

References

Application Notes and Protocols: Procedure for Quenching a Reaction Containing Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe and effective quenching of chemical reactions containing sodium methanethiolate (NaSMe). Sodium this compound is a highly reactive and hazardous substance that requires careful handling and disposal.[1][2] The procedures outlined below are designed to neutralize residual sodium this compound, minimizing the risks associated with its reactivity, flammability, and the release of toxic methanethiol gas.[1][3]

Introduction

Sodium this compound is a potent nucleophile widely employed in organic synthesis for the introduction of methylthio groups.[3][4] Its high reactivity, while advantageous in chemical transformations, presents significant challenges during the reaction work-up. Improper quenching can lead to exothermic reactions, the ignition of flammable solvents, and exposure to methanethiol, a toxic gas with a low odor threshold.[1][3]

This protocol details a controlled and gradual quenching procedure to safely neutralize sodium this compound. The methodology is based on the principle of sequential addition of protic quenching agents with increasing reactivity, ensuring a controlled release of heat and gas.

Safety Precautions

Extreme caution must be exercised when working with sodium this compound and during the quenching process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[5]

  • Inert Atmosphere: Reactions involving sodium this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1]

  • Fire Safety: Have a Class D fire extinguisher readily available for metal fires. Do not use water to extinguish a fire involving sodium this compound.

  • Spill Kit: A spill kit containing an absorbent material for flammable liquids and a neutralizing agent for thiols (e.g., bleach solution) should be accessible.

Quenching Agents

The choice of quenching agent is critical for a safe and controlled reaction. The principle is to start with a less reactive protic solvent to slowly neutralize the bulk of the sodium this compound before introducing a more reactive quencher.

Quenching AgentFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Properties and Role in Quenching
IsopropanolC₃H₈O60.1082.6Primary Quenching Agent: Less reactive than methanol and water, allowing for a more controlled initial quench with a moderate rate of gas evolution.[6][7]
MethanolCH₄O32.0464.7Secondary Quenching Agent: More reactive than isopropanol, used to ensure the complete reaction of any remaining sodium this compound after the initial quench.[6][7]
WaterH₂O18.02100.0Final Quenching Agent: Most reactive quencher, used to hydrolyze any residual reactive species. Its addition should be slow and controlled due to the potential for vigorous reaction.[7][8]
Saturated Ammonium ChlorideNH₄Cl(aq)53.49~100Alternative Aqueous Quench: A mildly acidic solution that can be used for the final quench to ensure complete neutralization.

Experimental Protocol: Quenching Procedure

This protocol assumes the reaction containing sodium this compound is complete and is being performed in an organic solvent under an inert atmosphere.

Materials:

  • Reaction flask containing the completed reaction mixture with sodium this compound.

  • Dropping funnel.

  • Inert gas source (Nitrogen or Argon).

  • Ice bath.

  • Isopropanol (anhydrous).

  • Methanol (anhydrous).

  • Deionized water.

  • Saturated aqueous ammonium chloride solution (optional).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Brine solution (saturated aqueous NaCl).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

  • Cool the Reaction Mixture: Cool the reaction flask to 0 °C using an ice bath. Ensure the reaction is being stirred efficiently.

  • Maintain Inert Atmosphere: Continue to maintain a positive pressure of inert gas throughout the quenching process.

  • Primary Quench with Isopropanol: Slowly add anhydrous isopropanol dropwise via a dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C. Observe for any gas evolution and exotherm. Continue the addition until gas evolution ceases.

  • Secondary Quench with Methanol: Once the addition of isopropanol no longer produces a noticeable reaction, slowly add anhydrous methanol dropwise. Again, control the addition rate to maintain a low temperature.

  • Final Quench with Water: After the methanol addition is complete and the reaction is quiescent, slowly add deionized water dropwise. Be prepared for a potential increase in gas evolution and a mild exotherm.

  • Warm to Room Temperature: Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature while stirring.

  • Proceed to Work-up: The quenched reaction mixture is now ready for standard aqueous work-up.

Experimental Protocol: Aqueous Work-up

Following the quenching procedure, the reaction mixture can be purified to isolate the desired product.

StepProcedurePurpose
1. Phase Separation Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with a water-immiscible organic solvent (e.g., ethyl acetate).To separate the organic phase containing the product from the aqueous phase.
2. Aqueous Wash Wash the organic layer with deionized water.To remove water-soluble byproducts and salts.
3. Brine Wash Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).To remove residual water from the organic layer.[9]
4. Drying Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).To remove trace amounts of water from the organic solution.[9]
5. Filtration and Concentration Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.To isolate the crude product from the solvent.
6. Purification Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).To obtain the pure desired compound.

Visualizing the Workflow

The following diagram illustrates the logical steps for safely quenching a reaction containing sodium this compound.

Quenching_Workflow start Reaction containing Sodium this compound cool Cool to 0 °C under Inert Atmosphere start->cool quench_ipa Slowly add Isopropanol (Primary Quench) cool->quench_ipa safety Safety Alert: Monitor Temperature and Gas Evolution Throughout cool->safety check_ipa Gas Evolution Ceased? quench_ipa->check_ipa quench_ipa->safety check_ipa->quench_ipa No quench_meoh Slowly add Methanol (Secondary Quench) check_ipa->quench_meoh Yes check_meoh Reaction Quiescent? quench_meoh->check_meoh quench_meoh->safety check_meoh->quench_meoh No quench_water Slowly add Water (Final Quench) check_meoh->quench_water Yes warm Warm to Room Temperature quench_water->warm quench_water->safety workup Proceed to Aqueous Work-up warm->workup end Product Isolation workup->end

Caption: Workflow for Quenching Sodium this compound Reactions.

References

Use of methanethiolate in the manufacturing of pesticides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiolate, the anion of methanethiol (CH₃SH), is a potent nucleophile utilized in the synthesis of various agrochemicals.[1][2] Its sodium salt, sodium this compound (CH₃SNa), is a common reagent in the manufacturing of both carbamate and organophosphate insecticides.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent pesticides: Methomyl, a carbamate insecticide, and a general overview of its relevance in the synthesis of organophosphates like Acephate.

Carbamate insecticides, such as Methomyl, function by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects.[5][6] Organophosphate insecticides also target AChE, but their inhibition is typically irreversible.[7][8] The incorporation of the methylthio group (CH₃S-) from this compound is a key step in the synthesis of these active pesticide molecules.

Application in Carbamate Insecticide Synthesis: The Case of Methomyl

Methomyl is a broad-spectrum carbamate insecticide effective against a wide range of pests.[9] The synthesis of Methomyl involves the key intermediate, methomyl oxime (1-methylthioacetaldehyde oxime), which is prepared using methanethiol or its sodium salt.[10][11]

Synthesis Pathway of Methomyl

The synthesis of Methomyl from methomyl oxime and methyl isocyanate is a critical step.[12] The overall process can be visualized as a two-step synthesis for methomyl oxime followed by the final reaction to yield Methomyl.

Methomyl_Synthesis cluster_0 Methomyl Oxime Synthesis cluster_1 Methomyl Synthesis acetaldoxime Acetaldoxime acethydroxamoyl_chloride Acethydroxamoyl Chloride acetaldoxime->acethydroxamoyl_chloride Chlorination (-10°C to 0°C) in NMP methomyl_oxime Methomyl Oxime acethydroxamoyl_chloride->methomyl_oxime Thioesterification with Sodium this compound (0°C to 10°C, pH 6-7) methomyl Methomyl methomyl_oxime->methomyl Reaction with Methyl Isocyanate (50-80°C) methyl_isocyanate Methyl Isocyanate

Caption: Synthesis pathway of Methomyl.
Quantitative Data for Methomyl Synthesis

ParameterValueReference
Methomyl Oxime Synthesis
SolventN-methylpyrrolidone (NMP)[10]
Chlorination Temperature-10°C to 0°C[10]
Thioesterification Temperature0°C to 10°C[10]
Thioesterification pH6-7[10]
Methomyl Synthesis
ReactantsMethomyl Oxime (MHTA), Methyl Isocyanate[12]
SolventWater[12]
Reaction Temperature50-80°C[12]
Insulation Temperature60-80°C[12]
Insulation Time50-70 min[12]
Product Purity≥95%[12]
Yield (based on MHTA)92%[12]
Experimental Protocols

Protocol 1: Synthesis of Methomyl Oxime [10]

  • Chlorination of Acetaldoxime:

    • Dissolve acetaldoxime in N-methylpyrrolidone (NMP).

    • Cool the solution to a temperature range of -10°C to 0°C.

    • Introduce a chlorinating agent to the solution to form acethydroxamoyl chloride dissolved in NMP.

  • Thioesterification:

    • To the NMP solution of acethydroxamoyl chloride, add sodium this compound.

    • Maintain the reaction temperature between 0°C and 10°C.

    • Adjust and maintain the pH of the reaction mixture in the range of 6-7.

    • Upon completion of the reaction, the product, methomyl oxime, is formed in the NMP medium.

Protocol 2: Synthesis of Methomyl [12]

  • Reaction Setup:

    • In a suitable reactor, add methomyl oxime (MHTA), water (as a solvent), and a catalyst.

    • Heat the mixture to dissolve the MHTA completely.

  • Addition of Methyl Isocyanate:

    • Begin to add methyl isocyanate dropwise into the reactor.

    • Control the reaction temperature between 50°C and 80°C.

  • Insulation and Crystallization:

    • After the addition of methyl isocyanate is complete, maintain the temperature at 60-80°C for 50-70 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture to allow for the crystallization of Methomyl.

  • Product Isolation:

    • Perform solid-liquid separation to isolate the Methomyl crystals.

    • Dry the solid product to obtain pure Methomyl.

Application in Organophosphate Insecticide Synthesis: Acephate

Acephate is another significant insecticide where the methylthio moiety is a key structural feature.[13] While the direct synthesis from this compound is less commonly detailed in readily available literature, the precursor for Acephate, methamidophos, contains the O,S-dimethyl phosphoramidothioate structure, implying a synthesis route involving a methylthio source.[14][15] The synthesis of Acephate typically involves the acetylation of methamidophos.[16]

Logical Relationship in Acephate Synthesis

Acephate_Synthesis methamidophos Methamidophos (O,S-Dimethyl phosphoramidothioate) acephate Acephate (O,S-Dimethyl acetylphosphoramidothioate) methamidophos->acephate Acetylation (40-50°C) acetyl_chloride Acetyl Chloride acetyl_chloride->acephate

Caption: Synthesis of Acephate from Methamidophos.
Quantitative Data for Acephate Synthesis from Methamidophos

ParameterValueReference
ReactantsMethamidophos, Acetyl Chloride[16]
SolventChloroform[16]
Reaction Temperature40-50°C[16]
Precipitation Temperature60-65°C[16]
Vacuum for Precipitation-0.08 to -0.1 MPa[16]
Yield>95%[16]
Product Purity>95%[16]
Experimental Protocol

Protocol 3: Synthesis of Acephate from Methamidophos [16]

  • Reaction Setup:

    • Charge a reactor with methamidophos and chloroform.

    • Begin stirring the mixture.

  • Acetylation:

    • While stirring, add acetyl chloride dropwise to the reactor.

    • Maintain the reaction temperature between 40°C and 50°C.

    • Control the vacuum at -0.02 MPa to remove the hydrogen chloride gas byproduct, which can be absorbed in water to form hydrochloric acid.

  • Precipitation:

    • After the reaction is complete, heat the solution to 60-65°C.

    • Apply a vacuum of -0.08 to -0.1 MPa for 0.5 to 1 hour to precipitate the Acephate.

  • Crystallization and Isolation:

    • Cool the mixture to facilitate further crystallization.

    • Separate the solid product (crude Acephate powder) from the mother liquor via filtration.

Conclusion

Sodium this compound is a crucial raw material in the synthesis of certain carbamate and organophosphate insecticides. Its role as a potent nucleophile allows for the introduction of the vital methylthio group into the pesticide's molecular structure. The provided protocols for the synthesis of Methomyl and the acetylation of methamidophos to form Acephate offer a foundational understanding for researchers in the field of agrochemical development. The quantitative data and reaction parameters summarized herein provide a clear basis for laboratory-scale synthesis and further process optimization.

References

Application Notes and Protocols for the Quantification of Methanethiolate in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), also known as methyl mercaptan, and its conjugate base methanethiolate (CH₃S⁻), are volatile sulfur compounds of significant interest in various scientific fields. In environmental science, they are key components of the global sulfur cycle. In the context of human health, methanethiol is known for its contribution to malodor and is increasingly recognized for its role in cellular processes and as a potential biomarker for certain diseases, including cancer.[1][2] Accurate and sensitive quantification of this compound in aqueous samples, such as biological fluids, cell culture media, and environmental water samples, is crucial for advancing research and development in these areas.

This document provides detailed application notes on various analytical techniques for the quantification of this compound, complete with comparative data and step-by-step experimental protocols.

Analytical Techniques Overview

Several analytical methods are available for the quantification of this compound in aqueous samples, each with its own advantages and limitations in terms of sensitivity, selectivity, and throughput. The primary techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), ion chromatography, spectrophotometry, and electrochemical methods.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the most common methods used to analyze this compound in aqueous samples.

Analytical TechniqueDetectorLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Gas Chromatography (GC) Flame Photometric Detector (FPD)~0.2 ppb (in gas phase)[3]5 - 125 µM-S[4]High selectivity for sulfur compounds, high sensitivity.Requires volatile sample or derivatization, potential for sample loss during preparation.
Mass Spectrometry (MS)10 ng/L[5]Not specifiedHigh selectivity and structural confirmation.Higher instrumentation cost, potential for matrix interference.
High-Performance Liquid Chromatography (HPLC) Fluorescence Detector (FLD)Sub-µM to low µM0.01 - 50 µg/mL (for similar thiols)[6]High sensitivity with derivatization, suitable for non-volatile samples.Requires derivatization, which can add complexity and variability.
Ion Chromatography Electrochemical/Fluorometric Detector3 µg-S/L[7]Up to 10 mg-S/L[7]Simultaneous analysis of multiple sulfur species.[1][8]Can have interferences from other anions.
Spectrophotometry UV-Vis SpectrophotometerNot specifiedNot specifiedSimple, cost-effective.[3]Lower sensitivity and selectivity compared to chromatographic methods.[3]
Electrochemical Sensors Amperometric/Voltammetric0.13 µg/L (for a similar compound)[9]0 - 20 µg/L (for a similar compound)[9]Real-time monitoring, high sensitivity, potential for miniaturization.[3][10]Susceptible to interference from other electroactive species.[3]

Signaling and Metabolic Pathways of Methanethiol

Methanethiol is a key intermediate in the metabolism of sulfur-containing amino acids, such as methionine.[11] In humans, it can be produced by the gut microbiota and is also generated endogenously.[1][11] The detoxification and metabolic conversion of methanethiol are critical for cellular homeostasis. Dysregulation of these pathways has been implicated in various pathological conditions.

Methanethiol_Metabolism Metabolic Fates of Methanethiol cluster_legend Key Enzymes Met Methionine MeSH Methanethiol (CH₃SH) Met->MeSH Microbiota / Endogenous Production H2S_source Hydrogen Sulfide (H₂S) H2S_source->MeSH Methylation (METTL7B) DMS Dimethyl Sulfide (DMS) MeSH->DMS Methylation SELENBP1_products H₂S + H₂O₂ + Formaldehyde MeSH->SELENBP1_products Oxidation (SELENBP1/MTO) DMSO Dimethyl Sulfoxide (DMSO) DMS->DMSO Oxidation DMSO2 Dimethyl Sulfone (DMSO₂) DMSO->DMSO2 Oxidation METTL7B METTL7B: Methyltransferase-like protein 7B SELENBP1 SELENBP1: Selenium-Binding Protein 1 (Methanethiol Oxidase)

Caption: Metabolic pathways of methanethiol, highlighting its production and subsequent oxidation or methylation.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in aqueous samples using three common analytical techniques.

Headspace Gas Chromatography with Flame Photometric Detection (HS-GC-FPD)

This method is highly sensitive and selective for volatile sulfur compounds and is particularly suitable for complex matrices.

HS_GC_FPD_Workflow HS-GC-FPD Experimental Workflow sample_prep 1. Sample Preparation - Collect aqueous sample - Add internal standard (e.g., ethanethiol) - Transfer to headspace vial acidification 2. Acidification - Add acid (e.g., acetate buffer, pH 3.6) to convert thiolate to thiol sample_prep->acidification incubation 3. Headspace Generation - Incubate vial at a controlled temperature (e.g., 60°C) - Allow equilibrium between liquid and gas phase acidification->incubation injection 4. Injection - Automatically inject an aliquot of the headspace gas into the GC incubation->injection separation 5. GC Separation - Separate volatile compounds on a suitable capillary column injection->separation detection 6. FPD Detection - Detect sulfur-containing compounds with high selectivity separation->detection quantification 7. Data Analysis - Quantify methanethiol based on peak area relative to the internal standard detection->quantification

Caption: Workflow for the analysis of methanethiol in aqueous samples by HS-GC-FPD.

Protocol:

  • Reagents and Materials:

    • Methanethiol standard solution

    • Ethanethiol (internal standard)

    • Deionized water

    • Acetate buffer (1M, pH 3.6)

    • Headspace vials with septa and caps

    • Gas-tight syringe

  • Standard Preparation:

    • Prepare a stock solution of methanethiol in an appropriate solvent.

    • Create a series of calibration standards by spiking known amounts of the methanethiol stock solution into deionized water in headspace vials.

    • Add a fixed concentration of the internal standard (ethanethiol) to each calibration standard.

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a headspace vial.

    • Add the same fixed concentration of the internal standard to the sample.

    • Add acetate buffer to the vial to acidify the sample.[4]

  • HS-GC-FPD Analysis:

    • Incubation: Place the vials in the headspace autosampler and incubate at a constant temperature (e.g., 60°C) for a set time (e.g., 7 minutes) to allow for equilibration between the liquid and gas phases.[4]

    • Injection: Automatically inject a specific volume of the headspace gas into the GC inlet.

    • GC Conditions:

      • Column: Use a column suitable for volatile sulfur compound analysis (e.g., Carbopack BHT100).

      • Carrier Gas: Helium or Nitrogen.

      • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to elute all compounds of interest.

    • FPD Conditions:

      • Detector Temperature: 250°C.[4]

      • Hydrogen and Air Flow: Optimize for detector sensitivity.[4]

  • Quantification:

    • Identify the peaks for methanethiol and the internal standard based on their retention times.

    • Calculate the ratio of the peak area of methanethiol to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the methanethiol standards.

    • Determine the concentration of methanethiol in the sample from the calibration curve.

HPLC with Pre-column Derivatization and Fluorescence Detection

This method is ideal for quantifying thiols in biological samples with high sensitivity.

HPLC_Fluorescence_Workflow HPLC with Fluorescence Detection Workflow sample_prep 1. Sample Preparation - Collect aqueous sample - Add internal standard (e.g., N-acetylcysteine) derivatization 2. Pre-column Derivatization - React the sample with a fluorescent derivatizing agent (e.g., SBD-F) sample_prep->derivatization injection 3. Injection - Inject the derivatized sample into the HPLC system derivatization->injection separation 4. HPLC Separation - Separate the fluorescent thiol adducts on a reverse-phase C18 column injection->separation detection 5. Fluorescence Detection - Excite the eluting compounds at the appropriate wavelength and measure the emission separation->detection quantification 6. Data Analysis - Quantify the methanethiol derivative based on its peak area relative to the internal standard detection->quantification

Caption: Workflow for methanethiol analysis using HPLC with pre-column derivatization and fluorescence detection.

Protocol:

  • Reagents and Materials:

    • Methanethiol standard solution

    • N-acetylcysteine (internal standard)

    • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) derivatizing agent

    • Boric acid buffer

    • EDTA solution

    • HPLC-grade acetonitrile and methanol

    • Deionized water

  • Standard and Sample Preparation:

    • Prepare methanethiol calibration standards and samples in an appropriate buffer.

    • Add the internal standard to all standards and samples.

  • Derivatization Procedure:

    • To a specific volume of the standard or sample, add the SBD-F solution.

    • Mix and incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in the dark.

    • Stop the reaction by adding an acid (e.g., HCl).

  • HPLC-FLD Analysis:

    • Injection: Inject a specific volume of the derivatized sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., InertSustain AQ-C18).[12]

      • Mobile Phase: A gradient of an aqueous buffer (e.g., citrate buffer) and an organic solvent (e.g., methanol or acetonitrile).[12]

      • Flow Rate: Typically 0.3 - 1.0 mL/min.[12]

      • Column Temperature: 40°C.[12]

    • Fluorescence Detection:

      • Excitation Wavelength: 375 nm.[12]

      • Emission Wavelength: 510 nm.[12]

  • Quantification:

    • Construct a calibration curve using the derivatized methanethiol standards.

    • Quantify the amount of methanethiol in the sample by comparing its peak area to the calibration curve.

Spectrophotometric Determination using N,N-dimethyl-p-phenylenediamine

This colorimetric method is simple and cost-effective for the determination of total mercaptans.

Spectrophotometry_Workflow Spectrophotometric Analysis Workflow sample_prep 1. Sample Preparation - Collect aqueous sample reaction 2. Colorimetric Reaction - Add N,N-dimethyl-p-phenylenediamine and an oxidizing agent (e.g., Fe³⁺) in an acidic solution sample_prep->reaction incubation 3. Color Development - Allow the reaction to proceed for a specific time at a controlled temperature for color development reaction->incubation measurement 4. Absorbance Measurement - Measure the absorbance of the colored product at the optimal wavelength (e.g., 500-550 nm) using a spectrophotometer incubation->measurement quantification 5. Quantification - Determine the concentration from a calibration curve prepared with known concentrations of methanethiol measurement->quantification

Caption: Workflow for the spectrophotometric determination of methanethiol.

Protocol:

  • Reagents and Materials:

    • Methanethiol standard solution

    • N,N-dimethyl-p-phenylenediamine (DMPD) solution

    • Ferric chloride (FeCl₃) solution

    • Hydrochloric acid (HCl)

    • Deionized water

    • Spectrophotometer and cuvettes

  • Standard Preparation:

    • Prepare a series of methanethiol standards in deionized water.

  • Colorimetric Reaction:

    • To a known volume of the standard or sample in a test tube, add the DMPD solution followed by the FeCl₃ solution in an acidic medium.

    • Mix the solution thoroughly.

    • Allow the reaction to proceed for a set amount of time at room temperature to allow for full color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 500-550 nm) against a reagent blank.

  • Quantification:

    • Create a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

    • Determine the concentration of methanethiol in the sample by interpolating its absorbance value on the calibration curve.

Conclusion

The choice of analytical technique for the quantification of this compound in aqueous samples depends on the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, chromatographic methods such as HS-GC-FPD and HPLC with fluorescence detection are recommended. For rapid and cost-effective analysis, spectrophotometric methods can be employed, although with some trade-offs in sensitivity and selectivity. Electrochemical sensors offer the potential for real-time, in-situ measurements. The protocols provided herein offer a starting point for the development and validation of robust analytical methods for this compound quantification in a variety of research and development settings.

References

Application Notes and Protocols: Methanethiolate in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanethiolate (CH₃S⁻), the conjugate base of methanethiol, is a versatile nucleophile and building block in the fields of materials science and polymer chemistry. Its strong affinity for noble metal surfaces and its reactivity in various polymerization techniques make it a valuable tool for surface functionalization, the synthesis of advanced polymers, and the creation of functional nanomaterials. These application notes provide detailed protocols and quantitative data for key applications of this compound.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The spontaneous organization of alkanethiolates on gold surfaces forms highly ordered, crystalline-like monolayers known as self-assembled monolayers (SAMs).[1] This process is driven by the strong, semi-covalent interaction between sulfur and gold, with an interaction energy of approximately 45 kcal/mol.[2] These SAMs allow for precise control over the chemical and physical properties of surfaces at the molecular level.

Application Note:

This compound and its longer-chain homologues are foundational to creating well-defined surfaces for a multitude of applications, including nanoscience, biology, and electronics. The terminal group of the alkanethiol can be modified to tailor surface properties such as wettability, adhesion, and biocompatibility.

Quantitative Data: Surface Properties of Alkanethiolate SAMs on Gold
Thiol CompoundFilm Thickness (Å)Water Contact Angle (°)Surface Energy (mN/m)
Methanethiol~5< 10High
Hexadecanethiol~21110-115~19
11-Mercaptoundecanoic acid~15< 15High
1H,1H,2H,2H-Perfluorodecanethiol~13~120~10

Note: Values are approximate and can vary based on surface roughness, purity of the thiol, and assembly conditions.

Experimental Protocol: Formation of a this compound SAM on a Gold Substrate

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 100 nm gold film)

  • Sodium this compound solution (or methanethiol in a suitable solvent)

  • 200 proof ethanol[3]

  • Deionized water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Glass or polypropylene containers[3]

  • Tweezers

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of sodium this compound in ethanol. For longer-chain alkanethiols, similar concentrations are typically used.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a sealed container.[4]

    • To minimize oxidation, reduce the headspace above the solution and purge the container with nitrogen gas before sealing.[3]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.[4]

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Characterization (Optional):

    • The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Processing & Analysis Clean_Substrate Clean Gold Substrate (Piranha, DI Water, Ethanol) Immerse Immerse Substrate in Solution (12-24h) Clean_Substrate->Immerse Prepare_Solution Prepare 1 mM This compound Solution Prepare_Solution->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Characterize SAM (Contact Angle, Ellipsometry) Dry->Characterize

Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.

Polymer Chemistry Applications

This compound and related thiol compounds are instrumental in various polymerization techniques, serving as chain transfer agents, initiators for ring-opening polymerization, and functional moieties for post-polymerization modification.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Application Note:

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[5] Thiocarbonylthio compounds, which can be synthesized from this compound, act as chain transfer agents (CTAs) to mediate the polymerization.[5] This enables the creation of complex polymer architectures such as block copolymers and star polymers.

Quantitative Data: Representative Molecular Weight Data for RAFT Polymerization

MonomerCTA (this compound derivative)[Monomer]:[CTA]:[Initiator]Mn ( g/mol )Đ (Mw/Mn)
StyreneS-Methyl-S'-(α-methylbenzyl)trithiocarbonate200:1:0.118,5001.15
Methyl MethacrylateS-Methoxycarbonylphenylmethyl methyl-trithiocarbonate300:1:0.228,0001.20
Acrylic Acid2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid500:1:0.135,0001.10

Note: These are representative values. Actual molecular weights and dispersity will depend on specific reaction conditions, including monomer conversion.

Experimental Protocol: RAFT Polymerization of Styrene using a this compound-Derived CTA

Materials:

  • Styrene (monomer), freshly distilled

  • S-Methyl-S'-(α-methylbenzyl)trithiocarbonate (RAFT agent/CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the RAFT agent, styrene, and AIBN in the desired molar ratio (e.g., [Styrene]:[CTA]:[AIBN] = 200:1:0.1) dissolved in anhydrous toluene.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

    • Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion (e.g., by ¹H NMR or gravimetry).

  • Termination and Isolation:

    • Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity (Đ) of the polymer by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).

RAFT Polymerization Workflow

RAFT_Workflow Start Start Setup Combine Monomer, RAFT Agent, Initiator, and Solvent in Schlenk Flask Start->Setup Degas Degas via Freeze-Pump-Thaw Cycles Setup->Degas Polymerize Heat and Stir under Inert Atmosphere Degas->Polymerize Monitor Monitor Monomer Conversion Polymerize->Monitor Monitor->Polymerize Continue Quench Quench Reaction (Cooling & Air Exposure) Monitor->Quench Desired Conversion Precipitate Precipitate Polymer in Non-solvent Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Characterize Characterize (SEC/GPC) Isolate->Characterize End End Characterize->End

Caption: General workflow for RAFT polymerization.

Thiol-Ene "Click" Chemistry

Application Note:

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer functionalization and the synthesis of polymer networks.[6] The reaction proceeds via a radical-mediated addition of a thiol to an alkene ("ene"). This compound can be used to introduce thiol functionalities into polymers, which can then undergo thiol-ene reactions for crosslinking or conjugation with other molecules.

Experimental Protocol: Post-Polymerization Modification via Thiol-Ene Reaction

Materials:

  • Polymer with pendant alkene groups (e.g., poly(allyl methacrylate))

  • Sodium this compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Quartz reaction vessel

  • UV lamp (e.g., 365 nm)

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene-containing polymer, sodium this compound (in slight excess relative to the alkene groups), and DMPA (e.g., 1-5 mol% relative to the thiol) in anhydrous THF.

  • Degassing:

    • Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen.

  • Photochemical Reaction:

    • Irradiate the reaction mixture with a UV lamp at room temperature.

    • Monitor the disappearance of the alkene and thiol peaks using ¹H NMR or FTIR spectroscopy.

  • Isolation:

    • Once the reaction is complete, precipitate the functionalized polymer in an excess of a non-solvent like methanol.

    • Collect the polymer by filtration and dry under vacuum.

Thiol-Ene Click Chemistry Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Thiyl_Radical R-S• Initiator->Thiyl_Radical hv Thiol R-SH Alkene C=C Thiyl_Radical->Alkene Thiol->Thiyl_Radical + Initiator• Carbon_Radical R-S-C-C• Alkene->Carbon_Radical + R-S• Thioether R-S-C-C-H Carbon_Radical->Thioether + R'-SH Carbon_Radical->Thioether New_Thiyl_Radical R'-S• Thioether->New_Thiyl_Radical - R'-SH

Caption: Radical-mediated mechanism of thiol-ene click chemistry.

Metal-Organic Frameworks (MOFs)

Application Note:

Thiol-functionalized organic linkers can be used to synthesize metal-organic frameworks (MOFs) with tailored properties.[7] The thiol groups within the MOF structure can act as sites for post-synthetic modification or as active centers for catalysis and heavy metal sequestration.

Quantitative Data: Properties of Thiol-Functionalized MOFs

MOF NameLigandMetal IonBET Surface Area (m²/g)Application
MIL-100(Fe)-SHTrimesic acid, 1,2-ethanedithiolFe³⁺840Heavy metal extraction
TPB-DMTP-COF-SHThiol-functionalized covalent organic framework-1090Metal ion removal
M-ThA-25Thiolactic acid modulated MOF-808Zr⁴⁺-Silver adsorption

Experimental Protocol: Synthesis of a Thiol-Functionalized MOF (General Procedure)

Materials:

  • Metal salt (e.g., ZrCl₄, FeCl₃)

  • Thiol-containing organic linker (e.g., 2,5-dimercapto-1,4-benzenedicarboxylic acid)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Modulator (e.g., acetic acid or another carboxylic acid, optional)

  • Autoclave or sealed reaction vessel

Procedure:

  • Solution Preparation:

    • Dissolve the metal salt and the thiol-containing organic linker in the solvent in a reaction vessel. A modulator may be added to control crystal growth.

  • Solvothermal Synthesis:

    • Seal the reaction vessel and place it in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 12-72 hours).

  • Isolation and Activation:

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent (e.g., DMF, followed by ethanol or acetone) to remove unreacted starting materials.

    • Activate the MOF by removing the solvent from the pores, typically by heating under vacuum.

  • Characterization:

    • Confirm the structure and properties of the MOF using techniques such as powder X-ray diffraction (PXRD), gas sorption analysis (to determine surface area), thermogravimetric analysis (TGA), and elemental analysis.

Logical Relationship in Thiol-Functionalized MOF Synthesis

MOF_Synthesis_Logic cluster_components Reactants cluster_process Synthesis Process cluster_product Product & Characterization Metal_Salt Metal Salt (e.g., ZrCl₄) Solvothermal_Reaction Solvothermal Reaction (Heat in sealed vessel) Metal_Salt->Solvothermal_Reaction Thiol_Linker Thiol-containing Organic Linker Thiol_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction MOF_Crystal Thiol-Functionalized MOF Crystals Solvothermal_Reaction->MOF_Crystal Activation Washing and Activation (Solvent Exchange & Vacuum) MOF_Crystal->Activation Characterization Characterization (PXRD, BET, TGA) Activation->Characterization

Caption: Logical flow for the synthesis of a thiol-functionalized metal-organic framework.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Methanethiol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively mitigating the potent odor of methanethiol (methyl mercaptan) in a laboratory setting. The following information includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common odor mitigation techniques.

Quick Reference: Quantitative Data

The following table summarizes key quantitative data related to the handling and mitigation of methanethiol.

ParameterValueNotes
Odor Threshold As low as 0.002 ppm.[1]The extremely low odor threshold means even minute quantities can be detected.
OSHA PEL (Permissible Exposure Limit) 10 ppm (Ceiling)Should not be exceeded at any time during the workday.
NIOSH REL (Recommended Exposure Limit) 0.5 ppm (15-minute ceiling)NIOSH recommendation for a 15-minute exposure period.
ACGIH TLV (Threshold Limit Value) 0.5 ppm (8-hour TWA)Time-weighted average concentration for a normal 8-hour workday.
Sodium Hypochlorite (Bleach) Neutralization A 5.25% solution can quench approx. 7 mL of thiol.[2]Commercial bleach is a readily available and effective neutralizing agent.
Sodium Hydroxide Scrubber Concentration 12-15 wt% is a common range for mercaptan removal.Higher concentrations (up to 20 wt%) can be used, but may not significantly increase efficiency.[3]
Ethanol/Water Scrubber A 1:5 volume ratio of ethanol to water can achieve an 80% removal rate.[4]A viable alternative to caustic scrubbing solutions.
Biological Removal 89-94% removal with Thiobacillus thioparus.[5][6]Biological methods can be highly effective under optimized conditions.

Troubleshooting Guides

This section addresses common issues encountered when working with methanethiol.

Problem: Persistent methanethiol odor in the lab despite using a fume hood.

Possible CauseTroubleshooting Steps
Improper Fume Hood Use Ensure the fume hood sash is at the lowest practical working height. Avoid rapid movements and keep the work area at least 6 inches inside the hood.
Contaminated Equipment Decontaminate all glassware, stir bars, and other equipment that has come into contact with methanethiol using a bleach solution.[7]
Leaks in Apparatus Check all connections, tubing, and septa for leaks. Use a leak detection solution if necessary.
Inadequate Exhaust Treatment For reactions that generate significant amounts of methanethiol vapor, vent the exhaust through a bleach trap or an activated carbon filter.[7][8]

Problem: Odor complaints from adjacent labs or offices.

Possible CauseTroubleshooting Steps
Fume Hood Exhaust Issues Contact your institution's Environmental Health & Safety (EHS) office to evaluate the fume hood's exhaust stack height and location relative to building air intakes.
High Concentration of Methanethiol If possible, reduce the scale of the experiment. Consider alternative, less volatile reagents if the protocol allows.
Insufficient Odor Control Implement a more robust odor control system, such as a two-stage scrubber or a combination of a wet scrubber and an activated carbon filter.

Problem: Chemical scrubber is not effectively neutralizing the odor.

Possible CauseTroubleshooting Steps
Incorrect Scrubbing Solution Concentration Verify the concentration of your neutralizing agent (e.g., sodium hydroxide, sodium hypochlorite). Prepare fresh solutions as needed.
Insufficient Contact Time Ensure the packing material in the scrubber provides adequate surface area. Check that the gas flow rate is not too high, allowing for sufficient residence time.
Spent Scrubbing Solution The neutralizing capacity of the scrubbing solution will be depleted over time. Replace the scrubbing solution with a fresh batch.

Problem: Activated carbon filter is no longer effective.

Possible CauseTroubleshooting Steps
Saturated Activated Carbon The activated carbon has become saturated with methanethiol and can no longer adsorb effectively. Replace the activated carbon cartridge. The lifespan of the carbon depends on the concentration and duration of use.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I smell methanethiol in the lab?

A1: If the odor is faint and you are actively working with methanethiol in a fume hood, first check your experimental setup for any leaks. Ensure the fume hood is functioning correctly. If the odor is strong or you are not the source, notify your lab supervisor and EHS immediately. Evacuate the area if you feel dizzy, nauseous, or experience any other symptoms of exposure.

Q2: How do I properly dispose of waste containing methanethiol?

A2: All liquid and solid waste containing methanethiol should be treated as hazardous waste. Before disposal, reactive waste should be quenched with an oxidizing agent like a bleach solution.[1] Disposable materials such as gloves and paper towels should be sealed in a plastic bag before being placed in the solid waste container.[2]

Q3: My glassware still has a strong odor after washing. How can I decontaminate it?

A3: Immediately after use, immerse all glassware that has come into contact with methanethiol in a bleach bath. A 1:1 mixture of household bleach and water is effective.[8] Allow the glassware to soak for at least 12-24 hours before proceeding with standard washing procedures.[1]

Q4: What are the best practices for storing methanethiol to minimize odor?

A4: Store methanethiol in its original, tightly sealed container. It is advisable to use a secondary container with some absorbent material like activated charcoal. Store in a well-ventilated area, away from heat and sources of ignition. A dedicated, ventilated cabinet within a fume hood is the best practice.[2]

Q5: What personal protective equipment (PPE) is required when working with methanethiol?

A5: Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile), should be worn. All work with methanethiol must be conducted in a certified chemical fume hood.

Experimental Protocols

Protocol 1: Neutralization of Methanethiol Vapors using a Bleach Trap

This protocol describes the setup of a bleach trap to neutralize methanethiol vapors from a reaction exhaust.

Materials:

  • Glass bubbler

  • Commercial grade sodium hypochlorite solution (bleach, ~5.25-6.15%)

  • Tubing compatible with methanethiol

  • Clamps and stand

Procedure:

  • Fill a glass bubbler with undiluted commercial-grade bleach.

  • Connect the exhaust tubing from your reaction apparatus to the inlet of the bleach bubbler.

  • Clamp the bleach trap securely in a stand within the fume hood, ensuring the outlet is directed towards the back of the hood.

  • Adjust the flow rate of the inert gas through your reaction so that it results in approximately 1-2 bubbles per second in the bleach trap.[8]

  • After the reaction is complete, continue to pass inert gas through the system for a few minutes to ensure all residual methanethiol vapors are captured in the bleach trap.

  • The spent bleach solution should be disposed of as hazardous waste.

Reaction Reaction Vessel (Generating Methanethiol) Trap Bleach Trap (Bubbler with NaOCl) Reaction->Trap Exhaust Tubing Exhaust Fume Hood Exhaust Trap->Exhaust Neutralized Gas

Diagram 1: Workflow for neutralizing methanethiol vapors with a bleach trap.
Protocol 2: Decontamination of a Small Methanethiol Spill

This protocol outlines the steps for cleaning up a small spill of methanethiol (less than 10 mL) inside a chemical fume hood.

Materials:

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Absorbent pads or material (e.g., vermiculite)

  • Commercial grade sodium hypochlorite solution (bleach)

  • Waste disposal bags and labels

Procedure:

  • Ensure the fume hood is operational and the sash is at a safe working height.

  • Alert others in the immediate area of the spill.

  • If the spilled material is liquid, cover it with absorbent pads, working from the outside in to prevent spreading.

  • Carefully pour a generous amount of bleach solution over the absorbent material to neutralize the methanethiol.

  • Allow a contact time of at least 20-30 minutes for the neutralization to complete.[3][9]

  • Using tongs or forceps, carefully collect the absorbent material and place it in a designated hazardous waste bag.

  • Wipe the spill area with a cloth or paper towels soaked in bleach solution.

  • Wipe the area again with a clean, wet cloth to remove any residual bleach.

  • Seal the waste bag, label it appropriately, and dispose of it according to your institution's hazardous waste procedures.

cluster_spill_cleanup Methanethiol Spill Cleanup Alert Others Alert Others Contain Spill\n(Absorbent Material) Contain Spill (Absorbent Material) Alert Others->Contain Spill\n(Absorbent Material) Neutralize\n(Add Bleach Solution) Neutralize (Add Bleach Solution) Contain Spill\n(Absorbent Material)->Neutralize\n(Add Bleach Solution) Wait 20-30 min Wait 20-30 min Neutralize\n(Add Bleach Solution)->Wait 20-30 min Collect Waste Collect Waste Wait 20-30 min->Collect Waste Decontaminate Surface\n(Wipe with Bleach) Decontaminate Surface (Wipe with Bleach) Collect Waste->Decontaminate Surface\n(Wipe with Bleach) Final Rinse Final Rinse Decontaminate Surface\n(Wipe with Bleach)->Final Rinse Dispose of Waste Dispose of Waste Final Rinse->Dispose of Waste

Diagram 2: Logical workflow for a small methanethiol spill cleanup.
Protocol 3: Laboratory-Scale Wet Scrubbing with Sodium Hydroxide

This protocol provides a general outline for setting up and operating a lab-scale wet scrubber to remove methanethiol from a gas stream.

Materials:

  • Packed column scrubber

  • Recirculating pump

  • Reservoir for scrubbing solution

  • Sodium hydroxide (NaOH) pellets or solution

  • pH meter or indicator strips

  • Tubing and connectors

Procedure:

  • Prepare the Scrubbing Solution: Prepare a 12-15 wt% aqueous solution of sodium hydroxide. Carefully dissolve the NaOH in water, as this process is exothermic. Allow the solution to cool to room temperature.

  • System Setup:

    • Fill the reservoir with the prepared NaOH solution.

    • Connect the reservoir to the pump and the pump to the liquid inlet at the top of the packed column.

    • Connect the liquid outlet at the bottom of the column back to the reservoir to create a recirculation loop.

    • Connect the gas stream containing methanethiol to the gas inlet at the bottom of the column.

    • Connect the gas outlet at the top of the column to the fume hood exhaust or a secondary trap (e.g., activated carbon).

  • Operation:

    • Start the recirculating pump to begin flowing the NaOH solution through the packed column.

    • Introduce the methanethiol-containing gas stream into the bottom of the column at a controlled flow rate.

    • The gas will flow upwards, counter-current to the scrubbing solution, allowing for the neutralization of methanethiol.

    • Monitor the pH of the scrubbing solution periodically. A significant drop in pH indicates that the caustic solution is being consumed and may need to be replenished or replaced.

  • Shutdown and Waste Disposal:

    • Once the experiment is complete, stop the gas flow.

    • Continue to circulate the scrubbing solution for a few minutes to ensure any residual gas in the column is treated.

    • The spent sodium hydroxide solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.

cluster_scrubber Wet Scrubber System Gas_In Methanethiol Gas Inlet Scrubber Packed Column Scrubber Gas_In->Scrubber Gas_Out Clean Gas Outlet Scrubber->Gas_Out Reservoir NaOH Solution Reservoir Scrubber->Reservoir Liquid Out Pump Recirculating Pump Reservoir->Pump Pump->Scrubber Liquid In

Diagram 3: Experimental setup for a laboratory-scale wet scrubber.

References

Technical Support Center: Methanethiolate-Mediated Demethylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanethiolate-mediated demethylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this essential synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound-mediated demethylation?

A1: this compound-mediated demethylation of aryl methyl ethers proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (CH₃S⁻) acts as a potent nucleophile, attacking the electrophilic methyl group of the ether. This backside attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of a phenoxide anion and dimethyl sulfide. The phenoxide is then protonated during workup to yield the desired phenol.

Q2: Why is sodium thiomethoxide a common reagent for this reaction?

A2: Sodium thiomethoxide (NaSMe) is a readily available, highly nucleophilic reagent that is effective for cleaving the relatively stable methyl ether bond.[1] It is a salt of methanethiol, a strong nucleophile.[1]

Q3: What are the typical solvents used for this reaction, and why?

A3: Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. These solvents are effective at solvating the cation (Na⁺) while leaving the thiolate anion relatively free and highly reactive, thus accelerating the SN2 reaction.

Q4: My reaction is not going to completion. What are the possible causes?

A4: Incomplete conversion can be due to several factors:

  • Insufficient reagent: Ensure at least a stoichiometric amount of sodium thiomethoxide is used. An excess is often required.

  • Low reaction temperature: Demethylation of aryl methyl ethers often requires elevated temperatures to proceed at a reasonable rate.

  • Poor solvent quality: The presence of water or other protic impurities in the solvent can protonate the thiomethoxide, reducing its nucleophilicity.

  • Steric hindrance: Substrates with significant steric bulk around the methoxy group may react more slowly.

Q5: The product mixture has a very strong, unpleasant odor. How can I mitigate this?

A5: The characteristic foul odor is due to residual methanethiol or volatile thiol byproducts. To minimize this:

  • Use high-molecular-weight thiols, which are less volatile.

  • During workup, oxidize residual thiols to less odorous disulfides using a mild oxidizing agent like iodine or hydrogen peroxide.[2]

  • Perform extractions with a dilute base (e.g., NaOH solution) to remove acidic thiols.[2]

  • Conduct all manipulations in a well-ventilated fume hood.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific side reactions that may be encountered during this compound-mediated demethylations, along with their potential causes and solutions.

Observed Issue Potential Side Reaction Probable Cause(s) Recommended Solutions
Incomplete demethylation Formation of mono-demethylated product from a di-methylated substrate.Insufficient equivalents of sodium thiomethoxide, low reaction temperature, or short reaction time.[3]Increase the equivalents of sodium thiomethoxide, raise the reaction temperature, and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Isomeric byproduct detected Isomerization: In substrates with multiple potential demethylation sites (e.g., substituted guaiacols), the methyl group may migrate to an adjacent position.[4]This is more commonly observed in biocatalytic demethylations but can be influenced by the substrate structure and reaction conditions.[4]Optimize reaction conditions (temperature, solvent) to favor the desired demethylation. Purification by chromatography may be necessary to separate isomers.
Formation of a sulfur-containing impurity with a higher molecular weight Oxidation to Dimethyl Disulfide (DMDS): this compound can be oxidized to dimethyl disulfide, especially in the presence of air or other oxidizing agents.[1]Exposure of the reaction mixture to air, particularly at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use degassed solvents.
Unidentified polar byproducts Solvent Decomposition: At high temperatures, solvents like DMSO can decompose, leading to the formation of various byproducts.[5][6]Prolonged heating at high temperatures. The presence of acids or bases can catalyze decomposition.[5]Use the minimum effective temperature for the demethylation. Consider alternative high-boiling aprotic solvents like NMP or sulfolane.
Substrate decomposition Hydrolysis of sensitive functional groups: Other functional groups in the substrate (e.g., esters, amides) may be susceptible to hydrolysis under the basic reaction conditions.The basicity of the sodium thiomethoxide and the presence of any water in the reaction mixture.Ensure anhydrous conditions. If the substrate is base-sensitive, consider alternative, milder demethylation methods.

Quantitative Data on Side Reactions

The following table summarizes quantitative data on a known side reaction in a related demethylation system. While specific to a biocatalytic process, it highlights the potential for isomerization.

Substrate (Substituted Guaiacol)Desired Demethylation Product (%)Isomerization Product (%)
3-methoxy-4-hydroxyphenyl derivative>90<5
4-methoxy-3-hydroxyphenyl derivative>90~10

Data adapted from a study on biocatalytic demethylation and is illustrative of potential isomerization side reactions.[4]

Detailed Experimental Protocol

General Procedure for the Demethylation of an Aryl Methyl Ether using Sodium Thiomethoxide in DMF

Materials:

  • Aryl methyl ether (1.0 eq)

  • Sodium thiomethoxide (1.5 - 4.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until the starting material is fully dissolved.

  • Addition of Reagent: Carefully add sodium thiomethoxide (1.5 - 4.0 eq) to the solution in portions. Caution: Sodium thiomethoxide is hygroscopic and has a strong, unpleasant odor. Handle in a fume hood.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl to protonate the phenoxide product.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation as required.

Visualizations

Demethylation_Mechanism Aryl_Ether Aryl Methyl Ether (Ar-O-CH3) Transition_State SN2 Transition State Aryl_Ether->Transition_State Thiolate This compound (CH3S-) Thiolate->Transition_State Phenoxide Phenoxide (Ar-O-) Transition_State->Phenoxide DMS Dimethyl Sulfide (CH3SCH3) Transition_State->DMS Phenol Phenol (Ar-OH) Phenoxide->Phenol Protonation H+

Caption: SN2 mechanism of this compound-mediated demethylation.

Troubleshooting_Workflow Start Reaction Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Check_Conditions Increase Temp/Time/Reagent Incomplete_Reaction->Check_Conditions Yes Check_Purity Check Reagent/Solvent Purity Incomplete_Reaction->Check_Purity No Isomerization Isomerization Side_Products->Isomerization Isomer Oxidation Oxidation (DMDS) Side_Products->Oxidation High MW Impurity Solvent_Decomp Solvent Decomposition Side_Products->Solvent_Decomp Polar Impurities Optimize Optimize Conditions Isomerization->Optimize Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Solvent_Decomp->Lower_Temp

Caption: Troubleshooting workflow for common demethylation issues.

References

Stability and degradation of sodium methanethiolate solutions over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of sodium methanethiolate (NaSMe) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in a sodium this compound solution?

A1: The most common signs of degradation are a strong, unpleasant odor of methanethiol (rotten cabbage/garlic smell), the appearance of a yellow tint, and the formation of a precipitate.[1][2][3] A decrease in pH of aqueous solutions may also be observed.

Q2: What are the main degradation products of sodium this compound solutions?

A2: The primary degradation products are methanethiol (CH₃SH) and dimethyl disulfide (DMDS, CH₃SSCH₃). Methanethiol is formed from the hydrolysis of sodium this compound in the presence of moisture.[1][2][3] Dimethyl disulfide is subsequently formed through the oxidation of methanethiol, a reaction that can be catalyzed by air (oxygen).[1]

Q3: How should I properly store sodium this compound solutions to minimize degradation?

A3: To ensure the stability of sodium this compound solutions, they should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture and air.

Q4: What is the expected shelf-life of a sodium this compound solution?

Q5: In which solvents are sodium this compound solutions most stable?

A5: While sodium this compound is soluble in water and polar organic solvents, its stability is generally better in aprotic organic solvents compared to aqueous solutions, as this minimizes hydrolysis.[1] However, for many applications, aqueous solutions are used for their convenience and safety. In such cases, maintaining a high pH can help to suppress the formation of volatile methanethiol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Strong, unpleasant odor upon opening the container. Hydrolysis of sodium this compound due to exposure to moisture, leading to the formation of methanethiol.- Handle the solution in a well-ventilated fume hood. - Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before resealing. - For future use, consider aliquoting the solution into smaller, single-use containers to minimize repeated exposure to air and moisture.
The solution has turned yellow. Oxidation of this compound to polysulfides or other colored impurities. This can be initiated by exposure to air (oxygen).- While a slight yellow tint may not significantly impact all applications, it is an indicator of degradation. - It is advisable to verify the concentration of the active sodium this compound before use. - If a high purity is critical for your experiment, it is recommended to use a fresh, colorless solution.
A precipitate has formed in the solution. This could be due to the formation of less soluble degradation products or the precipitation of sodium this compound itself due to changes in temperature or solvent composition.- Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to storage at a low temperature. - If the precipitate does not redissolve, it is likely a degradation product. In this case, it is recommended to discard the solution and use a fresh batch.
Inconsistent or lower-than-expected yields in my reaction. The concentration of active sodium this compound in the solution may have decreased due to degradation.- Perform a titration or other quantitative analysis to determine the current concentration of the sodium this compound solution. - Adjust the volume of the solution used in your reaction based on the determined concentration. - For sensitive reactions, it is always best to use a freshly prepared or newly opened solution.
The pH of my aqueous solution has decreased. Hydrolysis of sodium this compound can lead to the formation of methanethiol, which is a weak acid, and sodium hydroxide. However, subsequent reactions and absorption of atmospheric CO₂ can lead to a net decrease in pH.- Monitor the pH of the solution before use. - If necessary, adjust the pH with a suitable base, such as sodium hydroxide, being mindful of potential impacts on your downstream application.

Stability and Degradation Data

The following table summarizes the qualitative effects of various conditions on the stability of sodium this compound solutions. Quantitative kinetic data is not widely available, and it is recommended to perform stability studies under your specific experimental conditions.

Parameter Effect on Stability Primary Degradation Pathway
Exposure to Air (Oxygen) Decreases stabilityOxidation of this compound to dimethyl disulfide.
Exposure to Moisture Decreases stabilityHydrolysis to methanethiol and sodium hydroxide.[1][3]
Elevated Temperature Decreases stabilityAccelerates both hydrolysis and oxidation reactions.
Low pH (Acidic Conditions) Decreases stabilityPromotes the formation of volatile and reactive methanethiol.
High pH (Alkaline Conditions) Increases stabilityHelps to keep the methanethiol in its less volatile thiolate form.
Exposure to Light Potential for degradationWhile not extensively documented for sodium this compound itself, many sulfur-containing compounds are light-sensitive. It is good practice to store solutions in amber or opaque containers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of sodium this compound and separate it from its primary degradation product, dimethyl disulfide.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sodium this compound solution (sample).

  • Dimethyl disulfide (analytical standard).

  • Methanol or acetonitrile for sample dilution.

2. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately dilute a known amount of the sodium this compound solution in a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector.

  • Prepare a standard solution of dimethyl disulfide in the same solvent.

4. Procedure:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to sodium this compound and dimethyl disulfide based on their retention times compared to the standard.

  • The peak area of sodium this compound can be used to monitor its concentration over time in a stability study. The appearance and increase in the peak area of dimethyl disulfide indicate degradation.

5. Forced Degradation Study (for method validation):

  • To ensure the method is stability-indicating, perform forced degradation studies on a sample of sodium this compound solution.

  • Acid Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and heat gently.

  • Base Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and heat gently.

  • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak of sodium this compound.

Protocol 2: Gas Chromatography (GC) for Detection of Methanethiol and Dimethyl Disulfide

This protocol outlines a headspace GC method for the qualitative and quantitative analysis of the volatile degradation products, methanethiol and dimethyl disulfide.

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Sulfur-specific detector (e.g., Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD)) for higher sensitivity and selectivity.

  • Headspace autosampler.

  • GC column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX).

  • Helium or Nitrogen as carrier gas.

  • Sodium this compound solution (sample).

  • Methanethiol and dimethyl disulfide (analytical standards).

  • Sealed headspace vials.

2. GC Conditions (Starting Point):

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow: 1-2 mL/min.

3. Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 15 minutes.

  • Pressurization Time: 0.5 minutes.

  • Loop Fill Time: 0.5 minutes.

  • Injection Time: 1 minute.

4. Sample Preparation:

  • Place a known volume of the sodium this compound solution into a headspace vial.

  • For quantitative analysis, prepare a calibration curve using standard solutions of methanethiol and dimethyl disulfide in a suitable matrix.

  • Seal the vials immediately.

5. Procedure:

  • Place the prepared vials in the headspace autosampler.

  • Run the GC analysis.

  • Identify and quantify the peaks for methanethiol and dimethyl disulfide by comparing their retention times and peak areas to the calibration standards.

Visualizations

NaSMe Sodium this compound (CH₃SNa) MeSH Methanethiol (CH₃SH) NaSMe->MeSH Hydrolysis NaOH Sodium Hydroxide (NaOH) NaSMe->NaOH H2O Moisture (H₂O) H2O->MeSH H2O->NaOH DMDS Dimethyl Disulfide (CH₃SSCH₃) MeSH->DMDS Oxidation O2 Air (O₂) O2->DMDS

Caption: Degradation pathway of sodium this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis Sample NaSMe Solution Dilution Dilute Sample Sample->Dilution StressedSample Prepare Stressed Samples (Heat, Acid, Base, Oxidant) Sample->StressedSample HPLC HPLC Analysis Dilution->HPLC GC Headspace GC Analysis Dilution->GC StressedSample->HPLC Purity Assess Purity (% NaSMe) HPLC->Purity Degradants Identify & Quantify Degradants HPLC->Degradants GC->Degradants Kinetics Determine Degradation Rate (if applicable) Purity->Kinetics Degradants->Kinetics Report Generate Stability Report Kinetics->Report

Caption: Experimental workflow for stability testing.

References

Troubleshooting low yields in reactions involving methanethiolate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and what is it used for? Sodium this compound (CH₃SNa), also known as sodium thiomethoxide, is a powerful nucleophile and a strong base used in organic synthesis.[1][2][3] Its primary applications include S-methylation of alkyl and aryl halides to form methyl thioethers and the demethylation (cleavage) of aryl methyl ethers to produce phenols.[1][4]

Q2: What are the main safety precautions when working with sodium this compound? Sodium this compound is a hazardous material that is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[3][5] It is also highly sensitive to air and moisture.[3] Contact with water or acids releases methanethiol, a toxic and flammable gas with a strong, unpleasant odor.[1][2] Always handle sodium this compound in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

Q3: How should I store sodium this compound? It should be stored in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from moisture, acids, and oxidizing agents.[3] Due to its hygroscopic nature, improper storage can lead to degradation and reduced reactivity.

Q4: What is the most common side reaction and how can it be prevented? The most common side reaction is the oxidation of the this compound anion to form dimethyl disulfide (CH₃SSCH₃).[1] This is often caused by exposure to atmospheric oxygen. To prevent this, it is crucial to use degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the entire experimental procedure.

Q5: Which solvents are best for reactions with sodium this compound? Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically the most effective for nucleophilic aromatic substitution (SNAr) reactions involving this compound.[6][7] These solvents effectively solvate the sodium cation but not the thiolate anion, leaving it "naked" and highly nucleophilic, which accelerates the reaction rate.[8] Protic solvents like water or alcohols can hydrogen-bond with the thiolate anion, reducing its nucleophilicity and slowing the reaction.[8]

Troubleshooting Guides

Problem: Low or No Product Yield

This is the most common issue encountered in this compound reactions. The underlying cause can usually be traced to reagent quality, reaction conditions, or substrate reactivity.

dot

Troubleshooting_Low_Yield start Low / No Product Yield check_reagent 1. Check Reagent Quality start->check_reagent Start Here check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Reactivity start->check_substrate check_side_reactions 4. Analyze for Side Reactions start->check_side_reactions reagent_q1 Is NaSMe old or improperly stored? check_reagent->reagent_q1 conditions_q1 Is the reaction under inert atmosphere? check_conditions->conditions_q1 substrate_q1 For SNAr, is there a strong alectron-withdrawing group (EWG)? check_substrate->substrate_q1 side_reactions_q1 Is dimethyl disulfide observed (via GC-MS or NMR)? check_side_reactions->side_reactions_q1 reagent_a1 Solution: Use fresh, high-purity NaSMe. Store under inert gas. reagent_q1->reagent_a1 Yes reagent_q2 Are solvents anhydrous and degassed? reagent_q1->reagent_q2 No reagent_q2->check_conditions Yes reagent_a2 Solution: Use freshly distilled/dried solvents. Degas with N2 or Ar before use. reagent_q2->reagent_a2 No conditions_a1 Solution: Ensure a constant, positive pressure of N2 or Ar. conditions_q1->conditions_a1 No conditions_q2 Is the solvent appropriate (polar aprotic)? conditions_q1->conditions_q2 Yes conditions_a2 Solution: Switch to dry DMF, DMSO, or NMP for SNAr reactions. conditions_q2->conditions_a2 No conditions_q3 Is the temperature optimized? conditions_q2->conditions_q3 Yes conditions_q3->check_substrate Yes conditions_a3 Solution: Increase temperature for slow reactions, but monitor for decomposition. conditions_q3->conditions_a3 No substrate_a1 Solution: Reaction requires an activated substrate (e.g., nitro-substituted aryl halide). substrate_q1->substrate_a1 No substrate_q2 Is the EWG ortho/para to the leaving group? substrate_q1->substrate_q2 Yes substrate_q2->check_side_reactions Yes substrate_a2 Solution: Meta-EWG provides poor activation. Redesign substrate if possible. substrate_q2->substrate_a2 No side_reactions_a1 Cause: Oxidation. Solution: Improve inert atmosphere and use degassed solvents. side_reactions_q1->side_reactions_a1 Yes

Caption: A stepwise guide to troubleshooting low yields.

Q: My SNAr reaction is not working or the yield is very low. What should I check first?

A: First, verify the quality of your sodium this compound and ensure your reaction is performed under strictly anhydrous and inert conditions. Sodium this compound degrades in the presence of moisture and air.[3] Second, confirm that your aryl halide substrate is sufficiently "activated." SNAr reactions require the presence of at least one strong electron-withdrawing group (like -NO₂ or -CN) positioned ortho or para to the leaving group (e.g., -Cl, -F).[6] A substrate without such activation, or with the group in the meta position, will be unreactive.[6]

Q: I see a significant amount of a byproduct that I suspect is dimethyl disulfide. What causes this and how do I fix it?

A: The formation of dimethyl disulfide (CH₃SSCH₃) is a classic sign of oxidation of the this compound anion by oxygen.[1] This indicates a failure to maintain inert conditions.

  • Solution:

    • Degas Your Solvent: Before use, thoroughly sparge your solvent (e.g., DMF, DMSO) with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Keep the reaction vessel under a positive pressure of nitrogen or argon from start to finish, including during reagent addition and sampling.

Q: My demethylation of an aryl methyl ether is sluggish and incomplete. What can I do?

A: Demethylation reactions often require elevated temperatures to proceed at a reasonable rate.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. Reactions in DMF or NMP are often run at temperatures from 100 °C to reflux.[9][10][11] Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.

    • Check Solvent: Ensure you are using a high-boiling polar aprotic solvent like DMF or NMP, as these are most effective for this transformation.[2][9]

    • Increase Reagent Equivalents: Using a larger excess of sodium this compound (e.g., 3-5 equivalents) can help drive the reaction to completion.

Data Presentation

Table 1: Effect of Reagent on Demethylation Yield of a Nucleoside Dimethyl Phosphonate Ester

This table, adapted from a study on a similar nucleophile (sodium ethanethiolate), illustrates how the choice of reagent dramatically impacts the outcome of dealkylation reactions. The data highlights the superior efficacy of thiolate anions for complete demethylation compared to other bases.

EntryReagentSolventTemperature (°C)Time (h)Product Ratio (Didealkylated:Monodealkylated:Starting Material)Isolated Yield (%)
1TributylamineDMF100480 : 100 : 0-
2t-ButylamineDMF100480 : 100 : 0-
3ThiophenolDMF100480 : 100 : 0-
4Potassium ThioacetateDMF100480 : 100 : 0-
5Sodium Ethanethiolate DMF 100 48 85 : 15 : 0 54
(Data adapted from a study on the demethylation of a nucleoside dimethyl phosphonate ester using various basic reagents. Ratios were determined by ³¹P NMR analysis of the reaction mixture.)[11]
Table 2: Effect of Sodium this compound Concentration on Product Yield

This table demonstrates the impact of nucleophile concentration on a metal-catalyzed methylthiolation of an aryl chloride. While a different mechanism, it underscores the importance of optimizing reagent stoichiometry.

EntryNaSMe EquivalentsSolventYield of Product (%)Recovered Starting Material (%)
11.5 (from precursor)Dioxane96-
21.2 (from aq. solution)Dioxane2664
(Data from a study on the palladium-catalyzed methylthiolation of 4-chlorobenzonitrile.)[12]
Table 3: Illustrative Effects of Solvent and Temperature on SNAr S-Methylation Yield

This table summarizes the expected trends for a typical SNAr reaction between an activated aryl halide and sodium this compound based on established principles. Polar aprotic solvents and higher temperatures generally favor the reaction.

EntrySolventTemperatureExpected Relative RateRationale
1DMF (Polar Aprotic)100 °CVery FastIdeal conditions: Polar aprotic solvent enhances nucleophilicity; high temperature increases rate.[6][8]
2DMF (Polar Aprotic)25 °CModerateGood solvent, but lower temperature slows the reaction rate.
3Ethanol (Polar Protic)78 °C (Reflux)SlowProtic solvent solvates and deactivates the thiolate nucleophile through hydrogen bonding, reducing the rate.[8]
4Toluene (Nonpolar)100 °CVery Slow / No ReactionReagents have poor solubility, and the nonpolar solvent does not stabilize the charged intermediate (Meisenheimer complex).

Experimental Protocols

Protocol 1: S-Methylation of an Activated Aryl Halide (2,4-Dinitrochlorobenzene)

This protocol describes a general procedure for the nucleophilic aromatic substitution of an activated aryl halide with sodium this compound.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Sodium this compound (solid, >95% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed DMF via cannula or syringe to the flask. Stir the resulting suspension.

  • Substrate Addition: Dissolve 2,4-dinitrochlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is usually complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid (2,4-dinitrophenyl methyl sulfide) can be purified by recrystallization from ethanol to yield a yellow crystalline solid.

Protocol 2: Demethylation of an Aryl Methyl Ether (e.g., 4-Bromoanisole)

This protocol provides a general method for cleaving an aryl methyl ether using sodium this compound, adapted from a procedure using sodium ethanethiolate.[11]

Materials:

  • 4-Bromoanisole

  • Sodium this compound (solid, >95% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen/argon atmosphere, add sodium this compound (3.0 equivalents).

  • Solvent and Substrate: Add anhydrous, degassed DMF, followed by the aryl methyl ether (e.g., 4-bromoanisole, 1.0 equivalent).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. This protonates the resulting phenoxide to form the phenol product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4-bromophenol can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Key Factors for Successful this compound Reactions

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Key_Factors center Successful Reaction reagents Reagent Quality reagents->center reagent1 High-Purity NaSMe reagents->reagent1 reagent2 Anhydrous & Degassed Solvents reagents->reagent2 substrate Substrate Properties substrate->center substrate1 Activated Ring (SNAr) substrate->substrate1 substrate2 Good Leaving Group substrate->substrate2 substrate3 Sterically Accessible Site substrate->substrate3 conditions Reaction Conditions conditions->center conditions1 Inert Atmosphere (N2 / Ar) conditions->conditions1 conditions2 Optimal Temperature conditions->conditions2 conditions3 Appropriate Solvent (e.g., Polar Aprotic) conditions->conditions3

Caption: Core components influencing this compound reaction outcomes.

References

Technical Support Center: Removal of Residual Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of residual methanethiolate (CH₃SNa) or its conjugate acid, methanethiol (CH₃SH), from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual this compound?

A1: Residual this compound and its volatile, odorous protonated form, methanethiol, can interfere with subsequent reaction steps, contaminate the final product, and pose safety and environmental hazards due to methanethiol's high toxicity and extremely unpleasant odor.[1] Complete removal is essential for product purity, downstream process compatibility, and laboratory safety.

Q2: What are the main strategies for removing this compound/methanethiol?

A2: The primary strategies can be categorized as follows:

  • Chemical Quenching/Oxidation: Involves converting the nucleophilic thiolate into a more easily removable or less reactive species, such as a disulfide or a sulfonate.[2][3]

  • Liquid-Liquid Extraction: Utilizes the solubility properties of the thiolate or a derivatized version to wash it out of the organic phase.[2][4]

  • Solid-Phase Scavenging: Employs solid-supported reagents or adsorbents that selectively bind to the thiol/thiolate, which are then removed by simple filtration.[5][6]

Q3: How can I detect if residual this compound is still present in my mixture?

A3: Due to its volatility, methanethiol is readily detectable by gas chromatography (GC), often coupled with a sulfur-selective detector like a Flame Photometric Detector (FPD) or a mass spectrometer (MS) for high sensitivity and selectivity.[7][8] For aqueous samples, headspace GC is a common technique.[8] The pungent odor of methanethiol, while not quantitative, is a strong indicator of its presence even at very low concentrations.[1]

Q4: My product is sensitive to acids and bases. Which removal methods should I avoid?

A4: If your product contains acid- or base-labile functional groups (e.g., esters, acetals), you should avoid methods involving harsh pH changes. For instance, extraction with a strong base like sodium hydroxide would be unsuitable for a molecule with an ester, which could be hydrolyzed.[2] Similarly, strongly acidic conditions should be avoided. In such cases, methods like mild oxidation (if compatible with your product) or solid-phase scavenging are preferable.

Troubleshooting Guide

Problem 1: After a standard aqueous workup, my product still has a strong thiol odor.

  • Possible Cause: Methanethiol (the protonated form of this compound) can have significant solubility in organic solvents, making simple water or brine washes ineffective for complete removal.

  • Solution 1: Oxidative Quenching. Before extraction, add an oxidizing agent to the reaction mixture to convert the thiol into a less volatile and less odorous disulfide or a water-soluble salt. A common method is the dropwise addition of a solution of iodine (I₂) with potassium iodide (KI) in a solvent like pyridine until a persistent yellow color is observed.[2] The excess iodine can then be quenched with a sodium thiosulfate wash.

  • Solution 2: Alkylation. Convert the thiolate into a more polar, water-soluble derivative. Adding a reagent like sodium chloroacetate can alkylate the thiolate, forming a carboxymethyl thioether.[2] The resulting carboxylic acid is readily extracted into a basic aqueous solution (e.g., sodium bicarbonate).[2]

Problem 2: The chosen removal method is affecting the yield of my desired product.

  • Possible Cause: The reagent used for removal may be reacting with your product. For example, strong oxidizing agents can affect other sensitive functional groups in your molecule.

  • Solution 1: Use a Milder Reagent. Switch to a more selective reagent. For oxidation, potassium bromate (KBrO₃) can selectively oxidize thiols to disulfides with less risk of over-oxidation compared to stronger agents.[2]

  • Solution 2: Solid-Phase Scavenging. This is often the most selective method. Use a scavenger resin that specifically reacts with thiols. This confines the reaction to the solid phase, preventing side reactions with the product in solution. The scavenger is then simply filtered off.[6][9] Metal oxides like lead(II) oxide can also react heterogeneously to form insoluble thiolates that are removed by filtration.[5]

Problem 3: How do I safely handle and dispose of waste containing methanethiol?

  • Possible Cause: Improper handling of thiol-containing waste can lead to hazardous and noxious fumes in the laboratory.

  • Solution: All glassware and equipment that have come into contact with thiols should be immediately decontaminated by soaking in a bleach bath (a 1:1 mixture of commercial bleach and water) overnight.[10] Bleach effectively oxidizes thiols to odorless sulfonic acids.[3] Liquid and solid waste should be collected in a dedicated, labeled container and treated with bleach before disposal according to your institution's guidelines.[10]

Quantitative Data on Removal Methods

Direct comparative data for removing this compound in a synthetic reaction context is limited. However, data from related fields can provide insights into the efficacy of different principles.

Method/PrincipleReagent/SystemRemoval EfficiencyContextCitation
Wet Scrubbing Ethanol/Water (1:5 volume ratio)~80%Deodorization of gas stream[11]
Biological Oxidation Thiobacillus thioparus89% - 94%Treatment of gas and water streams[12]
Chemical Oxidation Sodium tetrathionateForms dimethyldisulfideIn vitro reaction with this compound[13]
Solid-Phase Adsorption Silver Oxide on Diatomaceous EarthEffective for trace amountsPurification of thioethers[14]

Key Experimental Protocols

Protocol 1: Removal by Oxidation with Iodine

This protocol is suitable for products stable to mild oxidizing conditions.

  • Preparation: Prepare an oxidizing solution by dissolving ~200 mg of potassium iodide (KI) and ~300 mg of iodine (I₂) in 5 mL of pyridine.

  • Reaction Quenching: Cool the reaction mixture in an ice bath. While stirring vigorously, add the iodine solution dropwise.

  • Endpoint Detection: The iodine will initially be consumed, and its characteristic color will disappear. Continue adding the solution until a faint yellow color persists, indicating that all the thiol has been oxidized.[2]

  • Workup:

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl to remove pyridine, aqueous sodium thiosulfate to remove excess iodine, and finally with brine.[2][15]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15]

Protocol 2: Removal by Alkylation and Extraction

This method is ideal for base-stable products where oxidation is not desired.

  • Derivatization: To the reaction mixture containing the this compound, add a solution of sodium chloroacetate in water. Stir at room temperature for 1-2 hours to allow for the formation of the S-carboxymethyl derivative.[2]

  • Extraction:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or ether).

    • Transfer the mixture to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate. The carboxylated thiol derivative will be extracted into the basic aqueous layer.[2]

    • Perform several washes with sodium bicarbonate, followed by a final wash with brine to remove residual water.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified product.

Protocol 3: Removal by Solid-Phase Scavenging

This protocol offers high selectivity and a simple filtration-based workup.

  • Scavenger Selection: Choose a scavenger suitable for thiols. Commercially available silica or polymer-bound resins with thiol-reactive functional groups (e.g., electrophilic sites) or metal scavengers that bind sulfur (e.g., Ag, Hg, Cu, Pd) can be effective.[16] Alternatively, powdered metal oxides like lead(II) oxide can be used.[5]

  • Scavenging Step: Add the solid-phase scavenger (typically 3-5 equivalents relative to the residual thiol) to the crude reaction mixture.

  • Incubation: Stir the resulting slurry at room temperature for 4-16 hours.[9] Reaction progress can be monitored by GC analysis of the liquid phase.

  • Isolation: Remove the scavenger resin/solid by filtration, washing the solid with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Visualized Workflows

Removal_Workflow cluster_main General Workflow for this compound Removal Start Crude Reaction Mixture (Containing Product & MeSNa) Quench Step 1: Quench / Derivatize (Choose Method) Start->Quench Workup Step 2: Aqueous Workup (Extraction) Quench->Workup Purify Step 3: Dry & Concentrate Workup->Purify End Purified Product Purify->End

Caption: General experimental workflow for post-reaction purification.

Oxidation_vs_Scavenging cluster_oxidation Method A: Oxidation cluster_scavenging Method B: Solid-Phase Scavenging MeSH_Ox Methanethiol (CH3SH) Disulfide Dimethyl Disulfide (CH3SSCH3) or Methanesulfonic Acid MeSH_Ox->Disulfide Oxidant Oxidizing Agent (e.g., I2, Bleach) Oxidant->Disulfide MeSH_Scav Methanethiol (CH3SH) Bound Bound Thiol (Resin-S-CH3) MeSH_Scav->Bound Scavenger Solid Scavenger (e.g., Resin-X, PbO) Scavenger->Bound

Caption: Comparison of chemical principles for methanethiol removal.

Decision_Tree Start Is the product stable to oxidants? Stable Is the product stable to base/acid? Start->Stable No Oxidation Use Oxidation Method (e.g., Iodine) Start->Oxidation Yes Unstable Use Solid-Phase Scavenging Stable->Unstable No Alkylation Use Alkylation / Extraction Stable->Alkylation Yes

Caption: Decision tree for selecting a suitable removal method.

References

Impact of solvent choice on methanethiolate reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving methanethiolate, with a specific focus on the impact of solvent choice on its reactivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally affect the nucleophilicity of this compound?

The nucleophilicity of the this compound anion (CH₃S⁻) is significantly influenced by the solvent type. The primary factor is the solvent's ability to solvate the anion.[1][2]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can form strong hydrogen bonds with the negatively charged this compound anion. This creates a "solvent shell" that stabilizes the anion, but also sterically hinders it and lowers its energy, making it less reactive and less available for nucleophilic attack.[1][2][3] Consequently, the nucleophilicity of this compound is significantly reduced in protic solvents.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have dipoles to dissolve ionic species like sodium this compound but lack acidic protons.[5] They effectively solvate the cation (e.g., Na⁺) but leave the this compound anion relatively "bare" and unsolvated.[1] This results in a highly reactive, potent nucleophile, making these solvents ideal for reactions like Sₙ2 and SₙAr.[1][6]

  • Nonpolar Solvents (e.g., hexane, toluene): Sodium this compound has very poor solubility in nonpolar solvents, which generally prevents their use in these reactions.

Q2: What is the best type of solvent for promoting Sₙ2 or SₙAr reactions with sodium this compound?

For Sₙ2 and SₙAr reactions, where the potent nucleophilicity of this compound is desired, polar aprotic solvents are strongly recommended.[1][6] Solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile enhance the nucleophilicity of the thiolate, leading to significantly faster reaction rates compared to protic solvents.[1][5]

Q3: What common side reactions are influenced by solvent choice when using this compound?

A primary side reaction is the oxidation of this compound to dimethyl disulfide (CH₃SSCH₃).[7] The choice of solvent can influence this, particularly in the presence of oxygen. While specific data is limited, it is a general best practice to use deoxygenated (degassed) solvents for reactions where the thiol's nucleophilicity is critical to prevent this oxidative dimerization.[1] Maintaining an inert atmosphere (e.g., with nitrogen or argon) is also crucial.[1][8]

Q4: Why is this compound a better nucleophile than methoxide, even in protic solvents like ethanol?

Thiolates are generally more nucleophilic than alkoxides.[4] This is attributed to the properties of sulfur versus oxygen. Sulfur is larger and its valence electrons are more polarizable, meaning the electron cloud can be more easily distorted to form a bond with an electrophile.[9] This factor outweighs the reduced nucleophilicity caused by hydrogen bonding in protic solvents, allowing this compound to remain a more potent nucleophile than methoxide in solvents like ethanol.[4]

Troubleshooting and Optimization Guide

Problem: Low or no product formation in an Sₙ2/SₙAr reaction.

If you observe a low yield of your desired product, consider the following potential causes and solutions related to the solvent system.

Potential Cause Suggested Solution Rationale
Use of a Polar Protic Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile .Protic solvents (water, ethanol) form hydrogen bonds with the this compound anion, creating a solvent shell that significantly reduces its nucleophilicity and slows the reaction rate.[1][2]
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum).Trace amounts of water in a polar aprotic solvent can act as a protic impurity, reducing the reactivity of the this compound.[1]
Oxidation of this compound Degas the solvent before use by bubbling an inert gas (N₂ or Ar) through it. Maintain an inert atmosphere over the reaction.Dissolved oxygen can oxidize the highly reactive this compound to dimethyl disulfide, removing it from the desired reaction pathway.[1][7]
Poor Reagent Solubility If using a less polar solvent, consider adding a small amount of a polar aprotic solvent as a co-solvent or switching entirely.Sodium this compound is a salt and requires a polar solvent to dissolve sufficiently for the reaction to proceed.[10][11]

Data Presentation

Table 1: Impact of Solvent Class on this compound Reactivity in Sₙ2/SₙAr Reactions
Solvent ClassRepresentative SolventsEffect on CH₃S⁻ NucleophilicityExpected Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileGreatly Enhanced Fast Solvates the cation but not the thiolate anion, leaving a "bare," highly reactive nucleophile.[1][5]
Polar Protic Water, Ethanol, MethanolSignificantly Reduced Slow Hydrogen bonding creates a solvent shell around the thiolate, stabilizing it and sterically hindering its attack.[1][2][3]
Nonpolar Toluene, HexaneN/A (Insoluble) Very Slow / No Reaction Sodium this compound is a salt and is generally insoluble in nonpolar solvents.[10][11]

Experimental Protocols

Protocol 1: General Procedure for SₙAr Reaction with Sodium this compound

This protocol describes a general procedure for the reaction of an activated aryl halide with sodium this compound in a polar aprotic solvent.

Materials:

  • Sodium this compound (NaSMe)

  • Activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the activated aryl halide (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium this compound (1.1 - 1.2 eq) to the solution. Safety Note: this compound and its precursor methanethiol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[7][11][12]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[13]

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by pouring the mixture into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[13]

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type sn2_snar Sₙ2 or SₙAr Reaction? start->sn2_snar protic_q Is a protic environment required for other reagents? sn2_snar->protic_q Yes other_reaction Non-polar Solvent? sn2_snar->other_reaction No polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) protic_q->polar_aprotic No polar_protic Use Polar Protic Solvent (e.g., EtOH, MeOH) Expect slower rates. protic_q->polar_protic Yes end Proceed with Experiment polar_aprotic->end polar_protic->end insoluble Re-evaluate solvent system. NaSMe is likely insoluble. other_reaction->end No other_reaction->insoluble Yes

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_glass Flame-dry Glassware prep_solvent Use Anhydrous & Degassed Solvent prep_glass->prep_solvent prep_inert Establish Inert Atmosphere (N₂/Ar) prep_solvent->prep_inert dissolve Dissolve Electrophile prep_inert->dissolve add_nuc Add NaSMe dissolve->add_nuc stir Stir & Monitor (TLC) add_nuc->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: General experimental workflow for this compound reactions.

Caption: Influence of solvent on the SₙAr reaction pathway.

References

Preventing oxidation of methanethiolate during a reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of methanethiolate during chemical reactions. This compound is highly susceptible to oxidative dimerization, which can significantly impact reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A: The primary cause of degradation is the oxidation of the thiol (sulfhydryl, -SH) group.[1] This oxidation typically involves the dimerization of two methanethiol molecules to form dimethyl disulfide (-S-S-).[2][3] This process eliminates the reactive free thiol group required for your reaction. Further oxidation can lead to irreversible formation of sulfenic, sulfinic, and sulfonic acids.[1]

Q2: What key factors accelerate the oxidation of this compound?

A: Several environmental and chemical factors can significantly accelerate thiol oxidation. The most common are:

  • Presence of Dissolved Oxygen : Molecular oxygen is a primary oxidant, especially when catalysts are present.[1][2]

  • Alkaline pH : The deprotonated form of methanethiol, the thiolate anion (CH₃S⁻), predominates at a pH above its pKa (around 8.5) and is significantly more susceptible to oxidation than the protonated thiol form (CH₃SH).[1][3]

  • Contamination with Metal Ions : Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for thiol oxidation.[1][2]

  • Exposure to Light : UV radiation can promote the photochemical oxidation of thiols.[1]

  • Elevated Temperature : Higher temperatures increase the rate of all chemical reactions, including oxidation.[1]

Q3: My reaction mixture containing this compound has turned cloudy. What is happening?

A: The cloudiness or precipitate is likely the oxidized product, dimethyl disulfide. This dimer may have lower solubility in your reaction solvent compared to the this compound monomer, causing it to precipitate out of the solution.[1] To confirm, you can attempt to redissolve the precipitate by adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which can reduce the disulfide bond back to the free thiol.[1]

Q4: How can I reliably detect and quantify this compound oxidation?

A: A combination of analytical methods can be used to assess the presence of both the reduced and oxidized forms of thiols.

  • Chromatographic Techniques (HPLC, GC) : These methods provide excellent separation and quantification of methanethiol and its oxidized product, dimethyl disulfide.[4][5]

  • Mass Spectrometry (MS) : MS-based approaches offer high sensitivity and selectivity for identifying and quantifying both the desired product and any oxidation-related byproducts.[4][5]

  • Spectrophotometric Methods : Assays like Ellman's reagent (DTNB) can quantify free thiols but can be prone to inconsistencies if the sample oxidizes during the analysis itself.[4][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low yield of desired product and formation of unknown byproducts.

Possible Cause Troubleshooting Step
Oxygen Contamination Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[7][8] Use deoxygenated solvents and proper air-sensitive handling techniques like Schlenk lines or a glovebox.[7][9]
Incorrect pH Buffer the reaction mixture to a pH between 4.0 and 6.5 to keep the thiol in its more stable, protonated form.[1]
Metal Ion Catalysis Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the reaction buffer at a final concentration of 1-5 mM to sequester catalytic metal ions.[1][10]

Issue 2: Inconsistent results in thiol quantification assays.

Possible Cause Troubleshooting Step
Sample Oxidation During Prep/Analysis Prepare samples immediately before analysis using deoxygenated buffers containing a chelator.[6] Keep samples on ice to slow down oxidation.
Interfering Substances Run appropriate controls, including a blank without your sample, to account for background absorbance or interfering compounds.[6]
Incomplete Reaction with Assay Reagent Ensure the assay is performed at the correct pH and for a sufficient incubation time. For protein-bound thiols, steric hindrance may be an issue.[6]

Data Presentation

Table 1: Factors Influencing this compound Oxidation Rate

FactorEffect on Oxidation RateRecommendation
Oxygen Concentration Increases with higher oxygen levels.[1]Work under an inert atmosphere (e.g., Nitrogen or Argon). Use deoxygenated solvents.[8]
pH Increases significantly at pH > 8.[1][3]Maintain a pH between 4.0 - 6.5 for maximum stability.[1]
Temperature Generally increases with higher temperatures.[1]Store stock solutions at ≤ -20°C. Perform reactions at the lowest effective temperature.[8]
Metal Ions (Cu²⁺, Fe³⁺) Potent catalysts for oxidation.[1][2]Add a chelating agent such as EDTA (1-5 mM) to buffers and reaction mixtures.[1][10]
Light Exposure UV light can promote oxidation.[1]Protect the reaction from light by wrapping the flask in aluminum foil.

Table 2: Comparison of Common Protective Agents

AgentMechanism of ActionTypical ConcentrationPotential Interference
EDTA Chelates metal ions that catalyze oxidation.[1]1-5 mMCan interfere with metal-dependent enzymes or reactions.
TCEP A reducing agent that actively reduces disulfide bonds back to free thiols.[1][10]1-5 mMDoes not interfere with maleimide chemistry.[1] May reduce other components in the reaction.
DTT A reducing agent that keeps thiols in their reduced state.[10]1-10 mMCan interfere with maleimide chemistry and may not be suitable for all reaction types.

Mandatory Visualizations

OxidationPathway cluster_reactants Reactants cluster_conditions Oxidative Conditions cluster_product Product MeSH 2x Methanethiol (CH₃SH) DMDS Dimethyl Disulfide (CH₃S-SCH₃) MeSH->DMDS -2H⁺, -2e⁻ O2 Oxygen (O₂) Metals Metal Ions (Cu²⁺, Fe³⁺) HighpH Alkaline pH

Caption: Oxidation pathway of methanethiol to dimethyl disulfide.

TroubleshootingWorkflow start Problem Encountered: Low Yield / Precipitate / Side Product check_atmosphere 1. Was the reaction run under a strict inert atmosphere? start->check_atmosphere implement_inert Action: Implement inert atmosphere techniques. (See Protocol 1) check_atmosphere->implement_inert No check_solvents 2. Were solvents properly deoxygenated? check_atmosphere->check_solvents Yes implement_inert->check_solvents degas_solvents Action: Use deoxygenated solvents. (See Protocol 2) check_solvents->degas_solvents No check_ph 3. Was the reaction pH controlled and below 8? check_solvents->check_ph Yes degas_solvents->check_ph adjust_ph Action: Buffer the reaction to pH 4.0-6.5. check_ph->adjust_ph No check_metals 4. Is metal contamination possible? check_ph->check_metals Yes adjust_ph->check_metals add_chelator Action: Add EDTA (1-5 mM) to the reaction mixture. check_metals->add_chelator Yes end_node Re-run experiment and monitor for improvement. check_metals->end_node No add_chelator->end_node

Caption: Troubleshooting workflow for diagnosing oxidation issues.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for creating an oxygen-free environment in a reaction flask using a Schlenk line or a manifold with dual vacuum and inert gas lines.[7]

Materials:

  • Round-bottom flask with a sidearm and stopcock (Schlenk flask)

  • Stir bar, rubber septum, glass stoppers

  • Heat gun or oven

  • Schlenk line or vacuum/inert gas manifold

  • Source of dry nitrogen or argon gas[7]

Procedure:

  • Drying Glassware : Place the flask, stir bar, and any other necessary glassware in an oven at >120°C for at least 4 hours (or overnight) to remove adsorbed water. Alternatively, assemble the glassware cold and heat all surfaces thoroughly with a heat gun under vacuum.[9]

  • Assembly and Purging : Assemble the hot glassware quickly and attach it to the Schlenk line.[9] Immediately begin purging the flask.

  • Vacuum/Inert Gas Cycles : Evacuate the flask by opening it to the vacuum line for 2-3 minutes.

  • Close the connection to the vacuum and carefully open the connection to the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure has equalized.

  • Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere inside the flask is completely inert.[7]

  • Maintaining Positive Pressure : After the final cycle, leave the flask under a positive pressure of inert gas. This can be achieved by connecting a balloon filled with nitrogen or argon to the flask via a needle through the septum.[11]

  • Adding Reagents : Add deoxygenated solvents and liquid reagents via a gas-tight syringe through the rubber septum.[12] Add solid reagents quickly by briefly removing the stopper under a strong positive flow of inert gas (a "nitrogen blanket").

Protocol 2: Preparation of Deoxygenated Solvents

Dissolved oxygen in solvents is a common cause of thiol oxidation. This protocol describes the "purge" method for deoxygenation.[9]

Materials:

  • Solvent to be deoxygenated

  • Flask or bottle suitable for the solvent (e.g., a Winchester bottle with a two-holed cap)

  • Long needle or glass tube

  • Source of dry nitrogen or argon gas

Procedure:

  • Place the solvent in the storage flask.

  • Insert a long needle or glass tube through the cap so that its tip is well below the surface of the solvent.

  • Insert a second, shorter needle to act as a gas outlet.

  • Bubble the inert gas (N₂ or Ar) vigorously through the solvent for 30-60 minutes.[9] The bubbling action displaces the dissolved oxygen.

  • After purging, remove the needles and store the solvent under a positive pressure of the inert gas in a tightly sealed container, such as an Aldrich Sure/Seal™ bottle.[9]

  • For more rigorous deoxygenation, particularly for sensitive reactions, multiple "freeze-pump-thaw" cycles can be performed.

References

Technical Support Center: Scaling Up Reactions with Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in scaling up reactions with sodium methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and efficient scale-up of your chemical processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of reactions involving sodium this compound.

Issue 1: Reaction is sluggish or incomplete.
Potential Cause Recommended Solution
Poor Solubility of Sodium this compound: As a solid, its dissolution rate can be a limiting factor in larger volumes.- Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or NMP where sodium this compound has better solubility. For reactions in less polar solvents, consider using a phase-transfer catalyst. - Temperature Control: Gently warming the mixture can improve solubility and reaction rate. However, be cautious of potential side reactions and the thermal stability of your reactants and products. - Pre-dissolving: Prepare a solution of sodium this compound in a suitable solvent before adding it to the main reaction mixture.
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and reduced reaction rates.- Agitator Design: Ensure the agitator is appropriate for the reactor geometry and batch volume to achieve good mixing. - Stirring Speed: Increase the stirring speed, but be mindful of creating a vortex that could introduce atmospheric oxygen and lead to the formation of dimethyl disulfide.
Deactivated Reagent: Sodium this compound is sensitive to air and moisture.[1]- Inert Atmosphere: Always handle solid sodium this compound and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Dry Solvents: Use anhydrous solvents to avoid hydrolysis of the thiolate.
Low Reaction Temperature: The reaction may have a significant activation energy.- Controlled Heating: Carefully increase the reaction temperature while monitoring for any increase in byproducts. Perform a thermal hazard assessment before significantly increasing the temperature on a large scale.
Issue 2: Formation of Significant Byproducts, especially Dimethyl Disulfide.
Potential Cause Recommended Solution
Presence of Oxidizing Agents (e.g., Air): Sodium this compound is readily oxidized to dimethyl disulfide.[1]- Inert Atmosphere: Rigorously exclude air from the reaction vessel by using a nitrogen or argon blanket.[2] - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Antioxidants: In some cases, a small amount of a suitable antioxidant can be added, but this must be tested for compatibility with the desired reaction.
Side Reactions with the Substrate or Solvent: The highly nucleophilic nature of the thiolate can lead to unwanted reactions.- Controlled Addition: Add the sodium this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions. - Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity.
Impure Starting Materials: Contaminants in the starting materials can catalyze side reactions.- Quality Control: Ensure the purity of all starting materials before use.
Issue 3: Offensive Odor of Methanethiol.
Potential Cause Recommended Solution
Hydrolysis of Sodium this compound: Contact with water or acidic conditions can release volatile and malodorous methanethiol.[1]- Dry Conditions: Handle and store sodium this compound under dry conditions. - pH Control: Maintain a basic pH during the reaction and work-up to keep the sulfur species in the non-volatile thiolate form.
Venting of Reactor Headspace: The headspace of the reactor may contain traces of methanethiol.- Scrubbing System: Vent the reactor through a chemical scrubber containing an oxidizing agent (e.g., sodium hypochlorite) or a caustic solution to capture and neutralize any vented methanethiol.[3][4]
Issue 4: Difficulties in Product Isolation and Purification.
Potential Cause Recommended Solution
Emulsion Formation during Work-up: Residual sodium this compound or byproducts can act as surfactants.- Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous wash to help break emulsions. - Solvent Choice: Select extraction solvents that have a significant density difference from the aqueous phase.
Co-crystallization of Product and Byproducts: The desired product may crystallize with impurities.- Recrystallization: Perform a careful recrystallization with a suitable solvent system to purify the product. - Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with sodium this compound?

A1: The primary safety concerns are:

  • Flammability: Sodium this compound is a flammable solid.[5] All equipment should be properly grounded to avoid static discharge.[2]

  • Toxicity and Corrosivity: It is toxic if swallowed and causes severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Odor: The potential release of highly odorous methanethiol necessitates working in a well-ventilated area, preferably a fume hood, and having an appropriate scrubbing system for off-gases.[6][7]

  • Exothermic Reactions: Nucleophilic substitution reactions can be exothermic. On a large scale, the heat generated may not dissipate as efficiently, leading to a potential for thermal runaway. A thorough thermal hazard assessment is crucial before scaling up.

Q2: How can I monitor the progress of my reaction at a large scale?

A2: At a large scale, it is important to have reliable in-process controls (IPCs). Common methods include:

  • Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.

  • Spectroscopy: In-situ monitoring with techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on reaction kinetics.

Q3: What materials are compatible with sodium this compound for reactor construction?

  • Recommended: Stainless steel (304L, 316L) and glass-lined steel are generally suitable for handling sodium this compound solutions.

  • To be Avoided: Avoid contact with aluminum, zinc, and other non-ferrous metals, as they can be corroded by strong bases. Plastics and elastomers should be carefully evaluated for their compatibility, as some may degrade upon prolonged exposure. It is always recommended to perform compatibility testing with specific materials under the planned process conditions.[8][9][10][11]

Q4: How should I handle waste streams from reactions involving sodium this compound?

A4: Waste streams should be handled as hazardous waste.

  • Aqueous Waste: Aqueous waste containing residual thiolate should be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) to convert the sulfur compounds to less odorous and less toxic species like sulfates before disposal. The pH should be carefully controlled during this process.

  • Solid Waste: Solid waste contaminated with sodium this compound should be collected in sealed, labeled containers for disposal by a licensed hazardous waste management company.[5]

  • Odor Control: All waste treatment should be conducted in a well-ventilated area with appropriate odor control measures in place.[3]

Data Presentation

Table 1: Properties of Common Solvents for Reactions with Sodium this compound

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Good solubility for sodium this compound. Polar aprotic.
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.0Excellent solubility. Polar aprotic. Can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO2021.02832.0High boiling point. Good for higher temperature reactions.
AcetonitrileC₂H₃N81.60.78637.5Lower boiling point. Polar aprotic.
Tetrahydrofuran (THF)C₄H₈O660.8897.6Lower polarity. May require a phase-transfer catalyst.
Data sourced from[12][13]

Experimental Protocols

Protocol 1: General Procedure for a Lab-Scale Nucleophilic Substitution Reaction

This protocol describes a general procedure for the synthesis of a thioether from an alkyl halide. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.

  • Inerting: The system is purged with nitrogen for at least 30 minutes.

  • Reagent Addition: The alkyl halide (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., DMF).

  • Thiolate Addition: Sodium this compound (1.1 to 1.5 equivalents) is added portion-wise as a solid or as a solution in the reaction solvent at a controlled rate. The temperature is monitored closely. For exothermic reactions, the addition rate should be adjusted to maintain the desired temperature.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by an appropriate IPC (e.g., TLC or HPLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • Water is carefully added to quench the reaction.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Visualizations

Scale_Up_Challenges cluster_Challenges Key Scale-Up Challenges cluster_Solutions Mitigation Strategies Thermal_Management Thermal Management Byproduct_Formation Byproduct Formation Thermal_Management->Byproduct_Formation influences Thermal_Hazard_Assessment Thermal Hazard Assessment Thermal_Management->Thermal_Hazard_Assessment is addressed by Mixing Mixing & Mass Transfer Mixing->Byproduct_Formation influences Reactor_Design Appropriate Reactor Design Mixing->Reactor_Design is addressed by Safety Safety & Handling Inert_Atmosphere Inert Atmosphere Safety->Inert_Atmosphere is enhanced by Process_Analytical_Technology Process Analytical Technology (PAT) Byproduct_Formation->Process_Analytical_Technology is monitored by Odor_Control Odor Control Scrubbing_Systems Off-Gas Scrubbing Odor_Control->Scrubbing_Systems is managed by Purification Product Purification Optimized_Workup Optimized Work-up & Purification Purification->Optimized_Workup is achieved through

Caption: Logical relationships between scale-up challenges and mitigation strategies.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reaction_Parameters Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction_Parameters Analyze_Crude_Mixture Analyze Crude Reaction Mixture (IPC/Spectroscopy) Check_Reaction_Parameters->Analyze_Crude_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Crude_Mixture->Incomplete_Reaction Byproducts_Present Significant Byproducts? Incomplete_Reaction->Byproducts_Present No Optimize_Conditions Optimize Reaction Conditions (e.g., Increase Temp/Time) Incomplete_Reaction->Optimize_Conditions Yes Investigate_Side_Reactions Investigate Side Reactions (e.g., Oxidation) Byproducts_Present->Investigate_Side_Reactions Yes End Problem Resolved Byproducts_Present->End No Optimize_Conditions->End Investigate_Side_Reactions->End

Caption: A typical troubleshooting workflow for reactions with sodium this compound.

References

Technical Support Center: Handling and Storing Air-Sensitive Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sodium methanethiolate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this air-sensitive reagent, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and why is it so reactive?

Sodium this compound (CH₃SNa) is the sodium salt of methanethiol. It is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis, particularly for introducing a methylthio- group.[1][2] Its high reactivity stems from the anionic sulfur, which is highly susceptible to reaction with electrophiles, including protons from water and oxygen from the air.[1][3]

Q2: What are the primary decomposition products of sodium this compound?

Due to its sensitivity to air and moisture, sodium this compound can readily decompose.[4] The two primary decomposition pathways are:

  • Hydrolysis: In the presence of moisture, it hydrolyzes to form methanethiol (CH₃SH), a volatile and malodorous gas with a characteristic rotten egg or cabbage-like smell.[1][4]

  • Oxidation: Exposure to air (oxygen) can lead to the formation of dimethyl disulfide (CH₃SSCH₃).[1][5]

Q3: What are the visual indicators of decomposition?

A pure, solid sample of sodium this compound should be a white to off-white or light brown powder.[6][7] The presence of a strong, foul odor is a primary indicator of hydrolysis to methanethiol. Solutions of sodium this compound should be clear and colorless to pale yellow.[5] The development of turbidity or a change in color may suggest decomposition or contamination.

Q4: What are the recommended storage conditions for sodium this compound?

To ensure its stability, sodium this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][5] It should be kept in a cool, dry place, away from heat, light, and incompatible materials such as acids and oxidizing agents.[4][5] For long-term storage, refrigeration at -20°C is recommended.[7]

Q5: What personal protective equipment (PPE) is required when handling sodium this compound?

Due to its toxicity, corrosivity, and flammability, appropriate PPE is essential. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[5] For situations with a risk of exceeding exposure limits, a respirator may be necessary.[5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of sodium this compound in experimental settings.

Problem Potential Cause Recommended Solution
Strong "rotten egg" or "garlic-like" smell upon opening the container. The reagent has been exposed to moisture, leading to hydrolysis and the formation of methanethiol gas.Immediately move the container to a well-ventilated fume hood. If the contamination is minor, the reagent may still be usable for some applications, but a fresh bottle is recommended for sensitive reactions. Ensure all future handling is under a strictly inert atmosphere.
Reaction yields are consistently low or no product is formed. 1. The sodium this compound has degraded due to improper storage or handling.2. The solvent was not anhydrous or was not properly degassed.3. The reaction atmosphere was not completely inert.1. Use a fresh bottle of sodium this compound. 2. Ensure solvents are freshly dried and degassed prior to use. 3. Review your inert atmosphere techniques. Purge all glassware with a dry, inert gas before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction.
Formation of a significant amount of a disulfide byproduct. The reaction was exposed to oxygen, causing oxidative dimerization of the thiolate.Purge all solvents and the reaction vessel thoroughly with an inert gas. Use freeze-pump-thaw degassing for solvents for highly sensitive reactions. Ensure all connections in your apparatus are airtight.
The solid sodium this compound is difficult to handle and dispense accurately. The solid is hygroscopic and may have absorbed some moisture, causing it to become clumpy or sticky.Handle the solid exclusively within a glovebox to minimize exposure to moisture. If a glovebox is not available, work quickly under a positive flow of inert gas.
Inconsistent results between different batches of the reagent. The purity and water content of sodium this compound can vary between suppliers and batches.If possible, titrate a small sample of the reagent to determine its active concentration before use in a large-scale reaction. Store all batches under identical, optimal conditions.

Data Presentation

Solubility of Sodium this compound
Solvent Solubility Notes
Water (H₂O)Highly Soluble[6]Reacts with water, leading to hydrolysis.[5]
Ethanol (EtOH)Soluble[5]
Methanol (MeOH)Soluble
Dimethylformamide (DMF)SolubleA common solvent for reactions involving sodium this compound.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for reactions involving sodium this compound.
Acetonitrile (MeCN)Likely SolubleAs a polar aprotic solvent, it is expected to be a suitable solvent.
Tetrahydrofuran (THF)Sparingly SolubleMay require heating or extended sonication to fully dissolve.
Diethyl Ether (Et₂O)Insoluble
TolueneInsoluble
HexanesInsoluble

Note: When preparing solutions, always add the solid sodium this compound to the anhydrous, degassed solvent under an inert atmosphere.

Experimental Protocols

Detailed Protocol for Preparing a Solution of Sodium this compound under Inert Atmosphere

This protocol describes the preparation of a sodium this compound solution for use in a chemical reaction using Schlenk line techniques.

Materials:

  • Sodium this compound solid

  • Anhydrous, degassed solvent (e.g., DMF, DMSO)

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask with the stir bar and a rubber septum. Connect the flask to the Schlenk line and evacuate under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the desired volume of anhydrous, degassed solvent to the Schlenk flask.

  • Reagent Transfer: Under a positive flow of inert gas, quickly remove the septum and add the required amount of solid sodium this compound to the flask. Immediately reseal the flask with the septum. Alternatively, and for better results, weigh the solid in a glovebox and add it to the flask before purging with inert gas.

  • Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. The resulting solution is now ready for use.

  • Transfer to Reaction: To add the solution to a reaction vessel, use a dry, nitrogen-flushed syringe. Puncture the septum of the solution flask, withdraw the desired volume, and then quickly transfer it to the reaction flask, which should also be under a positive pressure of inert gas.

Visualizations

Troubleshooting Logic for Poor Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting a reaction with sodium this compound that has resulted in a low yield.

TroubleshootingWorkflow start Low Reaction Yield check_reagent Check Reagent Quality: - Foul odor? - Discolored? start->check_reagent reagent_bad Reagent likely decomposed. Use a fresh bottle. check_reagent->reagent_bad Yes check_conditions Review Reaction Conditions: - Anhydrous/degassed solvent? - Inert atmosphere maintained? check_reagent->check_conditions No conditions_bad Improve inert atmosphere technique. Use freshly dried/degassed solvents. check_conditions->conditions_bad No check_byproducts Analyze Crude Reaction Mixture: - Presence of disulfide byproduct? check_conditions->check_byproducts Yes byproduct_present Oxygen contamination occurred. Improve degassing and inert atmosphere. check_byproducts->byproduct_present Yes optimize Optimize Reaction Parameters: - Temperature - Reaction time - Stoichiometry check_byproducts->optimize No ExperimentalWorkflow A 1. Prepare Glassware: - Oven-dry - Cool under inert gas B 2. Establish Inert Atmosphere: - Assemble Schlenk line - Evacuate and backfill (3x) A->B C 3. Add Anhydrous Solvent: - Use dry, degassed solvent - Transfer via syringe B->C D 4. Add Sodium this compound: - Weigh in glovebox or - Add under positive inert gas flow C->D E 5. Conduct Reaction: - Maintain positive inert gas pressure - Monitor progress D->E

References

Validation & Comparative

A Comparative Analysis of Methanethiolate Versus Other Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nucleophilic reactivity of methanethiolate against other widely studied thiol nucleophiles, namely thiophenolate, the cysteine residue in peptides, and the biological antioxidant glutathione. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid in the understanding and application of these critical reagents in chemical and biological research.

Executive Summary

Thiolates are a class of potent nucleophiles widely utilized in organic synthesis and central to numerous biological processes. Their reactivity is a key determinant in drug efficacy, protein modification, and cellular signaling. This guide demonstrates that while all examined thiolates are strong nucleophiles, their reactivity profiles exhibit significant differences attributable to steric and electronic factors. This compound stands out for its combination of high reactivity and minimal steric hindrance, making it a powerful nucleophile in organic synthesis. Thiophenolate, with its delocalized charge, shows nuanced reactivity. In the biological sphere, the protein microenvironment profoundly influences the nucleophilicity of cysteine residues, and glutathione's reactivity is tailored for its role in cellular detoxification and signaling.

Data Presentation: Quantitative Comparison of Thiol Nucleophilicity

The nucleophilicity of various thiolates has been quantified using the Mayr-Patz equation, which provides a solvent-independent nucleophilicity parameter (N) and a nucleophile-specific sensitivity parameter (sN). Higher N values indicate greater nucleophilicity.

NucleophileN (Nucleophilicity Parameter)sN (Sensitivity Parameter)SolventComments
This compound (as Dimethyl Sulfide) ~7.5 (estimated)~0.72 (assumed)DichloromethaneData for dimethyl sulfide is used as a proxy for this compound due to structural similarity. The high N value indicates strong nucleophilicity.
Thiophenolate 13.620.77DMSOThe aromatic ring influences electron density on the sulfur, affecting its reactivity.
Cysteine (thiolate form) 15.390.82Water (pH 7)The protein microenvironment can significantly modulate the pKa and, therefore, the concentration of the more nucleophilic thiolate form.
Glutathione (thiolate form) 14.500.81Water (pH 7)The surrounding peptide structure influences its reactivity and specificity in biological systems.

Note: The Mayr-Patz parameters are determined from kinetic data of reactions with a series of reference electrophiles. Direct comparison between different solvents should be made with caution.

Experimental Protocols

Determination of Mayr-Patz Nucleophilicity Parameters

Objective: To quantify the nucleophilicity of thiolates by determining their N and sN parameters.

Methodology: The experimental protocol involves measuring the second-order rate constants for the reactions of the thiolates with a series of reference electrophiles (e.g., benzhydrylium ions or quinone methides) of known electrophilicity (E).

Procedure:

  • Preparation of Solutions: Stock solutions of the thiolates and reference electrophiles are prepared in a suitable solvent (e.g., DMSO, dichloromethane, or buffered aqueous solution).

  • Kinetic Measurements: The reactions are typically monitored using stopped-flow spectrophotometry or laser flash photolysis. The decay of the electrophile's absorbance is followed over time under pseudo-first-order conditions (with the nucleophile in large excess).

  • Determination of Second-Order Rate Constants: The observed pseudo-first-order rate constants (k_obs) are plotted against the concentration of the nucleophile. The slope of the resulting linear plot gives the second-order rate constant (k).

  • Mayr-Patz Plot: The logarithms of the second-order rate constants (log k) for the reactions with different reference electrophiles are plotted against the known electrophilicity parameters (E) of those electrophiles.

  • Calculation of N and sN: The resulting linear plot is fitted to the Mayr-Patz equation: log k = sN(N + E). The slope of the line gives sN, and the x-intercept gives -N.

Thiol-Michael Addition Kinetics

Objective: To assess the reactivity of thiolates towards Michael acceptors, a common reaction in both organic synthesis and biological systems.

Methodology: The rate of the thiol-Michael addition reaction is monitored to determine the second-order rate constant.

Procedure:

  • Reactant Preparation: Solutions of the thiolate and the Michael acceptor (e.g., an α,β-unsaturated carbonyl compound) of known concentrations are prepared in a suitable solvent.

  • Reaction Initiation and Monitoring: The reaction is initiated by mixing the reactant solutions. The progress of the reaction can be monitored by various techniques, such as UV-Vis spectroscopy (following the disappearance of the Michael acceptor's absorbance), NMR spectroscopy, or HPLC.

  • Data Analysis: The concentration of the reactants is plotted against time. The data is then fitted to the appropriate second-order rate law to determine the rate constant (k).

Mandatory Visualization

Experimental_Workflow_Mayr_Patz cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Thiolate Thiolate Solution Mixing Rapid Mixing (Stopped-Flow) Thiolate->Mixing Electrophiles Reference Electrophiles Electrophiles->Mixing Spectro Spectrophotometric Monitoring Mixing->Spectro RateConst Calculate k_obs Spectro->RateConst Plot1 Plot k_obs vs. [Thiolate] RateConst->Plot1 SecOrder Determine Second-Order Rate Constant (k) Plot1->SecOrder Plot2 Plot log(k) vs. E SecOrder->Plot2 MayrPatz Determine N and sN Plot2->MayrPatz

Experimental workflow for determining Mayr-Patz parameters.

Signaling Pathways Involving Thiol Nucleophiles

Thiolates, particularly those of cysteine and glutathione, are pivotal in cellular signaling, acting as molecular switches that respond to the cellular redox environment.

Thiol-Disulfide Exchange Pathway

This pathway involves the reversible formation and cleavage of disulfide bonds, which can alter protein structure and function. A protein cysteine thiolate can attack a disulfide bond on another protein, leading to the formation of a new disulfide bond and the release of a different thiolate. This process is crucial for protein folding, enzyme regulation, and redox signaling.

Thiol_Disulfide_Exchange ProtA_SH Protein A-SH ProtA_S Protein A-S⁻ ProtA_SH->ProtA_S Deprotonation ProtA_SS_ProtB Protein A-S-S-Protein B ProtA_S->ProtA_SS_ProtB Nucleophilic Attack ProtB_SS_ProtC Protein B-S-S-Protein C ProtB_SS_ProtC->ProtA_SS_ProtB ProtC_S Protein C-S⁻ ProtA_SS_ProtB->ProtC_S Release ProtC_SH Protein C-SH ProtC_S->ProtC_SH Protonation

Simplified thiol-disulfide exchange signaling pathway.
Glutathione S-Transferase (GST) Detoxification Pathway

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, including xenobiotics and products of oxidative stress. This process, known as S-glutathionylation, renders the electrophiles more water-soluble and facilitates their excretion from the cell, thus playing a critical role in detoxification.

GST_Pathway GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST Electrophile Electrophilic Substrate (R-X) Electrophile->GST Conjugate Glutathione Conjugate (GS-R) GST->Conjugate Catalysis Excretion Cellular Excretion Conjugate->Excretion

Glutathione S-Transferase (GST) detoxification pathway.

Conclusion

The comparative analysis of this compound and other thiol nucleophiles underscores the diverse reactivity profiles within this important class of compounds. This compound's high nucleophilicity and small size make it a valuable tool in synthetic chemistry. In contrast, the reactivity of biological thiols like cysteine and glutathione is finely tuned by their molecular environment to perform specific functions in cellular signaling and detoxification. Understanding these differences is crucial for researchers in drug development and chemical biology, enabling the rational design of molecules that can selectively interact with specific thiol-containing targets.

Validating the Concentration of Prepared Sodium Methanethiolate Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the concentration of prepared sodium methanethiolate (NaSMe) solutions is critical for the success and reproducibility of synthetic protocols and experimental assays. This guide provides a comparative overview of two established analytical methods for this purpose: Ellman's spectrophotometric assay and iodometric titration. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist in method selection and implementation.

Sodium this compound is a potent nucleophile widely used in organic synthesis.[1][2] Its concentration can be verified through methods that quantify thiol (-SH) groups. This guide compares a spectrophotometric method using Ellman's reagent and a classic titrimetric method, iodometry.

Comparison of Analytical Methods

A summary of the key performance characteristics of each method is presented in Table 1. The choice of method will depend on the specific laboratory equipment available, the required accuracy and precision, and the potential for interfering substances in the sample matrix.

Parameter Ellman's Assay (Spectrophotometry) Iodometric Titration
Principle Colorimetric reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).Oxidation of the thiol by iodine, followed by back-titration of excess iodine or direct titration.
Equipment UV-Vis Spectrophotometer, cuvettes or microplate reader.Burette, flasks, magnetic stirrer.
Speed Relatively fast, suitable for high-throughput screening.Slower, requires manual titration for each sample.
Sensitivity High, suitable for dilute solutions.Moderate, more suitable for concentrated solutions.
Selectivity Generally good for thiols.Susceptible to other reducing agents.
Common Interferences Cyanide, sulfites, and some aldehydes.[3] Also sensitive to light.[4]Other oxidizing and reducing agents, copper ions, nitrites, and high acidity.[5]
Advantages High sensitivity, simple procedure, suitable for microplate format.Low cost, no specialized equipment needed, robust.
Disadvantages Reagent cost, potential for interferences that absorb at 412 nm.Lower sensitivity, can be less precise if endpoint is not sharp.

Experimental Protocols

Detailed methodologies for both Ellman's assay and iodometric titration are provided below. It is crucial to handle sodium this compound solutions with care, as they are sensitive to air and moisture.[6]

Method 1: Ellman's Assay for Thiol Quantification

This method is based on the reaction of a thiol with Ellman's reagent (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes or a 96-well microplate reader

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in the reaction buffer)

  • Sodium this compound solution (unknown concentration)

  • Cysteine or N-acetylcysteine (for standard curve)

Procedure:

  • Preparation of a Standard Curve (Optional but Recommended):

    • Prepare a stock solution of a known thiol standard (e.g., cysteine) of approximately 1 mM in the reaction buffer.

    • Create a series of dilutions from the stock solution to generate standards ranging from 0.05 mM to 1 mM.

    • To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm against a blank containing buffer and DTNB.

    • Plot the absorbance versus the known thiol concentration to create a standard curve.

  • Sample Analysis:

    • Dilute the sodium this compound solution in the reaction buffer to an expected concentration within the range of the standard curve.

    • To 50 µL of the diluted sample, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation of Concentration:

    • Using a Standard Curve: Determine the concentration of the diluted sample from the standard curve. Calculate the concentration of the original solution by accounting for the dilution factor.

    • Using the Molar Extinction Coefficient: The concentration of the thiol can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:

      • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

Method 2: Iodometric Titration

This method involves the oxidation of sodium this compound by a standardized solution of iodine. The endpoint is detected by the disappearance of the blue color of a starch indicator.

Materials:

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

  • Standardized iodine (I₂) solution (e.g., 0.1 N)

  • Sodium this compound solution (unknown concentration)

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume (e.g., 10.00 mL) of the sodium this compound solution into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of deionized water.

  • Titration:

    • Place the flask on a magnetic stirrer and add a stir bar.

    • Titrate the sodium this compound solution with the standardized iodine solution. The solution will initially be colorless and will turn yellow as iodine is added.

    • As the endpoint is approached (the yellow color persists), add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with constant stirring until the blue color disappears completely. This is the endpoint.

    • Record the volume of the iodine solution used.

  • Calculation of Concentration: The reaction between sodium this compound and iodine is: 2 CH₃SNa + I₂ → CH₃SSCH₃ + 2 NaI [7]

    The concentration of the sodium this compound solution can be calculated using the following formula: Concentration (M) = (Volume of I₂ × Molarity of I₂ × 2) / Volume of NaSMe

    Note: The stoichiometric ratio between NaSMe and I₂ is 2:1.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both validation methods.

EllmansAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer (pH 8.0) D Mix Sample/Standard with Buffer and DTNB A->D B Prepare DTNB Solution B->D C Prepare Thiol Standards (Optional) C->D E Incubate for 15 min D->E F Measure Absorbance at 412 nm E->F G Calculate Concentration F->G IodometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standardized Iodine Solution D Titrate with Iodine Solution A->D B Prepare Starch Indicator E Add Starch Indicator near Endpoint B->E C Pipette NaSMe Sample into Flask C->D D->E F Continue Titration to Colorless Endpoint E->F G Record Volume of Iodine Used F->G H Calculate Concentration G->H

References

A Comparative Guide to Spectroscopic Methods for Confirming the Thiomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The thiomethyl group (–S–CH₃), a key structural motif in numerous pharmaceuticals and biologically active compounds, significantly influences a molecule's steric and electronic properties. Its accurate identification is paramount for structural elucidation, reaction monitoring, and quality control in drug development. This guide provides a comparative overview of the primary spectroscopic methods used to confirm the presence of a thiomethyl group, complete with experimental data and detailed protocols.

Comparison of Spectroscopic Methods

Four principal spectroscopic techniques offer complementary information for the robust identification of a thiomethyl moiety: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and definitive method for identifying a thiomethyl group. It provides detailed information about the chemical environment of both the hydrogen (¹H) and carbon (¹³C) nuclei within the group.

  • ¹H NMR: The three equivalent protons of the thiomethyl group typically appear as a sharp singlet in the proton NMR spectrum. The sulfur atom is less electronegative than oxygen, resulting in a characteristic upfield shift compared to a methoxy group (–O–CH₃). The signal for a thiomethyl group generally appears in the δ 2.0–3.0 ppm range.[1][2][3]

  • ¹³C NMR: The carbon atom of the thiomethyl group also gives a distinct signal in the ¹³C NMR spectrum. Its chemical shift is influenced by the attached sulfur atom and typically falls within the δ 15–25 ppm range.[4][5][6]

Advantages:

  • Provides unambiguous structural confirmation.

  • Quantitative, as the signal integration in ¹H NMR corresponds to the number of protons.

  • Highly sensitive to the electronic environment, revealing information about adjacent functional groups.

Limitations:

  • Requires a relatively larger amount of sample compared to mass spectrometry.[7]

  • Can be less sensitive for compounds with low solubility.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering crucial evidence for the presence of a thiomethyl group through characteristic fragmentation patterns.[8][9]

  • Molecular Ion Peak: MS first determines the molecular weight of the entire compound.

  • Fragmentation: Upon ionization (e.g., Electron Ionization), molecules containing a thiomethyl group often undergo cleavage of the C–S bond. Key fragments to look for include:

    • A loss of 15 Da, corresponding to the cleavage of the methyl radical (•CH₃).

    • A fragment ion at m/z = 48 , representing the thiomethyl cation ([CH₃S]⁺).[10]

    • A fragment ion at m/z = 47 , corresponding to the [CH₂S]⁺• radical cation.[10]

Advantages:

  • Extremely high sensitivity, requiring very small amounts of sample.

  • Provides molecular weight information.

  • Characteristic fragmentation patterns serve as a molecular fingerprint.[10]

Limitations:

  • The molecular ion may be unstable and not observed.

  • Fragmentation can be complex, sometimes requiring advanced tandem MS techniques for full interpretation.

Vibrational Spectroscopy: Infrared (IR) and Raman

Both IR and Raman spectroscopy probe the vibrational modes of molecules. They are complementary techniques that can detect the stretching and bending of bonds within the thiomethyl group.

  • Infrared (IR) Spectroscopy:

    • C–S Stretch: The carbon-sulfur stretching vibration is the most indicative peak, but it is often weak and appears in the congested "fingerprint region" of the spectrum, typically between 600–800 cm⁻¹ .[11] This can make it difficult to assign definitively.

    • C–H Vibrations: The C–H stretching and bending modes of the methyl group will also be present (~2850–3000 cm⁻¹ and ~1350-1470 cm⁻¹, respectively), but these are common to most organic molecules and are not specific to the thiomethyl group.[11]

  • Raman Spectroscopy:

    • C–S Stretch: The C–S bond is highly polarizable, making its stretching vibration Raman active and often producing a more intense and readily identifiable signal than in IR spectroscopy.[12] The C–S stretch in Raman spectra is typically observed in the 650–750 cm⁻¹ range.[13][14]

Advantages:

  • Non-destructive techniques.[15]

  • Fast analysis time.

  • Raman spectroscopy is particularly effective for identifying the C–S bond.[13]

Limitations:

  • The key C–S stretch in IR is often weak and falls in the complex fingerprint region.[11]

  • Neither method, on its own, is typically sufficient for unambiguous confirmation without other supporting data.

Data Presentation: Summary of Spectroscopic Signatures

Spectroscopic MethodKey SignatureTypical Range / ValueIntensity / Remarks
¹H NMR Chemical Shift (δ) of –S–H2.0 – 3.0 ppmSharp singlet (3H integration)
¹³C NMR Chemical Shift (δ) of –S–C H₃15 – 25 ppmSingle peak
Mass Spectrometry Fragment Ion (m/z)48 ([CH₃S]⁺), 47 ([CH₂S]⁺)Relative intensity varies; look for loss of 15 Da from the molecular ion
IR Spectroscopy C–S Stretch (ν)600 – 800 cm⁻¹Weak to medium; often obscured in the fingerprint region
Raman Spectroscopy C–S Stretch (ν)650 – 750 cm⁻¹Medium to strong; generally more reliable than IR for C-S bonds[13]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for identifying a thiomethyl group using each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_confirm Confirmation Dissolve Dissolve Sample (5-25 mg in 0.7 mL deuterated solvent) Filter Filter into NMR Tube Dissolve->Filter Spectrometer Acquire Data in NMR Spectrometer Filter->Spectrometer Process Fourier Transform (FID to Spectrum) Spectrometer->Process Analyze Analyze Spectrum Process->Analyze Confirm Confirm -S-CH₃ (Singlet at δ 2-3 ppm) Analyze->Confirm

A generalized workflow for NMR spectroscopy analysis.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Spectrometry cluster_confirm Confirmation Prepare Prepare Dilute Sample (e.g., in volatile solvent) Inject Inject into GC-MS or LC-MS Prepare->Inject Ionize Ionize & Fragment (e.g., EI, ESI) Inject->Ionize Analyze Separate Ions by m/z (Mass Analyzer) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Confirm Confirm -S-CH₃ (Fragments at m/z 48, 47) Spectrum->Confirm

A generalized workflow for Mass Spectrometry analysis.

Vibrational_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Prep Prepare Sample (e.g., KBr pellet, ATR, neat) Sample Irradiate Sample Prep->Sample Source IR or Laser Source Source->Sample Detector Detect Transmitted or Scattered Light Sample->Detector Spectrum Generate Spectrum Detector->Spectrum Confirm Confirm C-S Stretch (IR: 600-800 cm⁻¹ Raman: 650-750 cm⁻¹) Spectrum->Confirm

A generalized workflow for Vibrational Spectroscopy (IR/Raman).

Experimental Protocols

The following are generalized protocols and should be adapted based on the specific instrument, sample properties, and desired quantitative accuracy.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh 5-25 mg of the purified solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial and gently mix to dissolve the sample completely.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[16]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the solvent's deuterium signal and optimize the magnetic field homogeneity (shimming).

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

    • If required, acquire the ¹³C NMR spectrum, which will necessitate a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.[16]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale, typically by setting the residual solvent peak to its known value or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Identify the characteristic singlet in the δ 2.0–3.0 ppm range for the –S–CH₃ protons and the corresponding peak in the ¹³C spectrum between δ 15–25 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile and thermally stable compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate).[17]

    • Ensure the sample is free of non-volatile materials and particulates. If necessary, centrifuge or filter the solution.

    • Transfer the solution to a 1.5 mL GC autosampler vial and seal with a septum cap.[17]

  • Instrument Setup and Data Acquisition:

    • Set up the GC method, including the injector temperature (e.g., 250 °C), column type (e.g., DB-5), and temperature program (e.g., ramp from 50 °C to 280 °C).

    • Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., m/z 40-500), and solvent delay to protect the filament.[18]

    • Inject a small volume (typically 1 µL) of the sample into the GC.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to your compound.

    • Extract the mass spectrum for that peak.

    • Examine the spectrum for the molecular ion peak (M⁺) to confirm the molecular weight.

    • Search for characteristic fragment ions indicative of a thiomethyl group, specifically at m/z 48 and 47, and a neutral loss of 15 Da from the molecular ion.[10]

Protocol 3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR is a common and convenient technique for both liquids and solids, requiring minimal sample preparation.[19]

  • Sample Preparation & Background:

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[20]

  • Sample Analysis:

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

    • For solid samples, lower the pressure arm to ensure firm and even contact between the sample and the crystal.[20]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Examine the final spectrum for characteristic absorption bands.

    • Identify the weak to medium C–S stretching band in the 600–800 cm⁻¹ region. Note that this peak may overlap with other vibrations in the fingerprint region.

Protocol 4: Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample into a suitable container, such as a glass vial, NMR tube, or directly onto a microscope slide.[21]

    • No special preparation is typically needed, but the sample should be representative of the bulk material.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser (e.g., 532 nm or 785 nm) onto the sample. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.

    • Collect the scattered light and record the spectrum.

  • Data Analysis:

    • Analyze the processed spectrum, which plots intensity versus the Raman shift (in cm⁻¹).

    • Identify the characteristic C–S stretching vibration, which should appear as a relatively strong band in the 650–750 cm⁻¹ region.[13][14] Compare this with the IR spectrum to help confirm the assignment.

References

Comparing the efficacy of different demethylating agents to sodium methanethiolate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of sodium methanethiolate with other demethylating agents, supported by experimental data. We delve into two distinct classes of demethylating agents: those utilized in synthetic organic chemistry for the cleavage of methyl ethers, and those employed in epigenetics as DNA methyltransferase inhibitors for therapeutic purposes.

Part 1: Chemical Demethylating Agents for Aryl Methyl Ether Cleavage

In organic synthesis, the demethylation of aryl methyl ethers is a crucial deprotection step. Sodium this compound is a potent nucleophile used for this transformation.[1] Its efficacy is often compared with other reagents, each with its own advantages and limitations regarding reaction conditions, substrate scope, and functional group tolerance.

Mechanism of Action: Sodium this compound

Sodium this compound (NaSMe) operates via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the methyl group of the aryl methyl ether, leading to the cleavage of the carbon-oxygen bond and the formation of a phenoxide and dimethyl sulfide.[1]

Quantitative Comparison of Efficacy

The choice of a demethylating agent is often dictated by the specific substrate and the desired outcome. The following table summarizes the performance of sodium this compound against other common reagents for the demethylation of various aryl methyl ethers.

ReagentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Sodium this compound (NaSMe) 2-Methoxy-6-methylnaphthaleneDMF, reflux3 h95[2]
4-Methoxy-N,N-dimethylanilineDMF, 150 °C2 h92[2]
Boron Tribromide (BBr₃) GuaiacolCH₂Cl₂, 0 °C to rt12 h90[3]
VeratroleCH₂Cl₂, -78 °C to rt12 h85[4]
Sodium Ethanethiolate (NaSEt) Nucleoside dimethyl phosphonateDMF, 100 °C48 h54[1]
Iodocyclohexane GuaiacolDMF, reflux4 h91[5]
Hydrobromic Acid (HBr) 4-Propylguaiacol48% aq. HBr, 115 °C19 h94[5]

Note: Yields are isolated yields and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Demethylation of Guaiacol using Sodium this compound

A solution of guaiacol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium this compound (2-3 equivalents). The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield catechol.

Demethylation of Veratrole using Boron Tribromide

To a solution of veratrole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, a solution of boron tribromide (2.2 equivalents) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to afford catechol.[4]

Experimental Workflow Diagram

G General Workflow for Aryl Methyl Ether Demethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aryl Methyl Ether in Anhydrous Solvent reagent Add Demethylating Agent (e.g., NaSMe or BBr₃) start->reagent heat Heat to Desired Temperature (if required) reagent->heat monitor Monitor Reaction Progress (e.g., TLC, GC, HPLC) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

A generalized experimental workflow for the demethylation of aryl methyl ethers.

Part 2: Epigenetic Demethylating Agents in Drug Development

In the realm of epigenetics and cancer therapy, demethylating agents function by inhibiting DNA methyltransferases (DNMTs), enzymes that play a critical role in gene silencing.[6] This is a fundamentally different mechanism compared to the nucleophilic attack of sodium this compound. The most prominent agents in this class are the nucleoside analogs azacitidine and decitabine.[7]

Mechanism of Action: Azacitidine and Decitabine

Both azacitidine (a cytidine analog) and decitabine (a deoxycytidine analog) are incorporated into DNA during replication.[8] Once incorporated, they form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[8] This results in a passive demethylation of the genome as the methylation marks are not maintained during subsequent rounds of cell division. The re-expression of previously silenced tumor suppressor genes can lead to cell cycle arrest, apoptosis, and cellular differentiation.[9][10]

Comparative Efficacy of Azacitidine and Decitabine

While both drugs are DNMT inhibitors, they exhibit distinct pharmacological profiles and clinical activities.

FeatureAzacitidine (Vidaza®)Decitabine (Dacogen®)Reference
Chemical Nature Ribonucleoside analogDeoxyribonucleoside analog[7]
Incorporation Primarily into RNA (~80-90%), secondarily into DNAExclusively into DNA[11]
Primary Cellular Effect Induces DNA damage and apoptosis, accumulation of cells in sub-G1 phaseCauses cell cycle arrest in the G2/M phase[8][12]
Potency Less potent in inducing DNA hypomethylation3 to 10-fold more potent in inducing DNA hypomethylation[8]
Clinical Applications Myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), acute myeloid leukemia (AML)Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML)[7][11]
Reactivation of the p53 Signaling Pathway

A critical target for epigenetic therapy is the reactivation of tumor suppressor genes. The p53 gene, often referred to as the "guardian of the genome," is a key tumor suppressor that can be silenced by hypermethylation in its promoter region. Demethylating agents like decitabine can reverse this silencing, leading to the re-expression of the p53 protein. This, in turn, can activate downstream pathways that control cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

G Reactivation of the p53 Signaling Pathway by DNMT Inhibitors cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Response DNMTi DNMT Inhibitor (e.g., Decitabine) DNMT DNA Methyltransferase (DNMT) DNMTi->DNMT Inhibits p53_promoter Hypermethylated p53 Promoter DNMTi->p53_promoter Leads to Demethylation DNMT->p53_promoter Maintains Methylation p53_gene p53 Gene Transcription p53_promoter->p53_gene Silences p53_protein p53 Protein Synthesis p53_gene->p53_protein Leads to p21_gene p21 Gene Transcription p53_protein->p21_gene Activates apoptosis_genes Apoptosis-related Gene Transcription p53_protein->apoptosis_genes Activates cell_cycle_arrest Cell Cycle Arrest p21_gene->cell_cycle_arrest apoptosis Apoptosis apoptosis_genes->apoptosis

References

Navigating the Nuances of Commercial Sodium Methanethiolate: A Guide to Ensuring Reproducible Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. When employing commercial reagents like sodium methanethiolate, a potent nucleophile crucial in synthesizing a myriad of pharmaceutical intermediates, understanding the variability between suppliers and even batches is paramount. This guide provides an objective comparison of commercial sodium this compound, focusing on factors that influence experimental reproducibility, and offers detailed protocols for in-house quality assessment.

Sodium this compound (CH₃SNa) is a highly reactive organosulfur compound valued for its ability to introduce the methylthio group into molecules, a common step in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] However, the very reactivity that makes it a valuable reagent also contributes to its instability, making the purity and consistency of commercial preparations a critical concern for reproducible research.

Comparison of Commercial Sodium this compound

The purity of commercially available sodium this compound can vary between suppliers and product grades. While some vendors offer technical grade products with a purity of ≥90%, others provide higher-purity grades of ≥95% or even ≥98%.[4][5][6] The form in which it is supplied, as a solid or a solution in water, can also impact its handling and stability.

Supplier CategoryProduct GradeStated PurityCommon FormPotential Impurities
Major Chemical SuppliersTechnical Grade≥90%SolidDimethyl disulfide, Sodium hydroxide, Methanethiol, Water
High-Purity≥95%SolidLower levels of the above impurities
Solution~15-21 wt% in waterLiquidDimethyl disulfide, Sodium hydroxide, Methanethiol
Specialized Chemical ProducersHigh-Purity≥98% (by HPLC)SolidMinimal levels of process-related impurities

The Impact of Impurities on Experimental Outcomes

The presence of impurities in commercial sodium this compound can lead to a range of undesirable effects in chemical reactions, ultimately compromising the reproducibility of experimental results.

  • Dimethyl Disulfide (DMDS): As the primary oxidation product of methanethiol, DMDS is a common impurity.[7][8][9] Its presence can lead to a lower-than-expected concentration of the active thiolate nucleophile, resulting in incomplete reactions and lower yields. In some biological systems, DMDS has been shown to inhibit certain enzymatic processes, which could be a concern in specific drug development applications.[10][11][12]

  • Sodium Hydroxide (NaOH): Residual sodium hydroxide from the manufacturing process is another frequent impurity.[13][14] As a strong base and a competing nucleophile, NaOH can lead to unwanted side reactions, such as hydrolysis of esters or competing in nucleophilic substitution reactions, leading to a mixture of products and complicating purification.[15][16][17][18][19]

  • Methanethiol (CH₃SH): Due to the hydrolysis of sodium this compound by moisture, free methanethiol may be present.[5][7] While it is the precursor to the active nucleophile, its presence as an impurity indicates degradation and introduces a volatile, foul-smelling, and toxic component to the reaction mixture.

  • Water: Sodium this compound is hygroscopic and its reaction with water leads to its decomposition.[7][20] The presence of excess water can quench moisture-sensitive reactions and reduce the effective concentration of the reagent.

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental results, it is highly recommended to perform an in-house quality assessment of commercial sodium this compound, especially when starting with a new batch or supplier.

Protocol 1: Potentiometric Titration for the Assay of Sodium this compound

This method is a reliable way to determine the concentration of the active thiolate in a sample.

Principle: The thiolate anion (CH₃S⁻) reacts with silver ions (Ag⁺) in a 1:1 stoichiometry to form an insoluble silver salt. The endpoint of the titration is detected by a sharp change in the potential of a silver electrode.

Reagents and Equipment:

  • Sodium this compound sample

  • Standardized 0.1 M silver nitrate (AgNO₃) solution

  • Ammonia solution

  • Sodium hydroxide solution

  • Deionized water

  • Potentiometer with a silver indicator electrode and a suitable reference electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of sodium this compound (or an aliquot of a solution) and dissolve it in a known volume of deionized water. The concentration should be such that a reasonable volume of titrant will be consumed.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the silver and reference electrodes in the solution and connect them to the potentiometer.

  • Titration: Begin stirring the solution and record the initial potential. Add the standardized silver nitrate solution in small increments from the burette. After each addition, allow the potential to stabilize and record the reading and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the endpoint, which is indicated by a large and abrupt change in potential. The equivalence point can be determined from a plot of potential versus titrant volume or by using the first or second derivative of the titration curve.

  • Calculation: Calculate the percentage purity of the sodium this compound based on the volume of silver nitrate solution consumed at the equivalence point and the initial mass of the sample.

Visualizing Workflows and the Importance of Purity

To further clarify the practical implications of using sodium this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship between reagent purity and the reproducibility of results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_QC Sodium this compound Quality Control (Titration) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_QC->Reaction_Setup Addition Addition of Sodium this compound Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield_Purity Yield and Purity Determination Characterization->Yield_Purity

A typical experimental workflow using sodium this compound.

G High_Purity High Purity Sodium this compound Consistent_Stoichiometry Consistent Stoichiometry High_Purity->Consistent_Stoichiometry Predictable_Reactivity Predictable Reactivity High_Purity->Predictable_Reactivity Low_Purity Low Purity Sodium this compound (with impurities) Inconsistent_Stoichiometry Inconsistent Stoichiometry Low_Purity->Inconsistent_Stoichiometry Side_Reactions Side Reactions Low_Purity->Side_Reactions Reproducible_Yield Reproducible Yield and Purity Consistent_Stoichiometry->Reproducible_Yield Predictable_Reactivity->Reproducible_Yield Reproducible_Results Reproducible Results Reproducible_Yield->Reproducible_Results Variable_Yield Variable Yield and Purity Inconsistent_Stoichiometry->Variable_Yield Side_Reactions->Variable_Yield Irreproducible_Results Irreproducible Results Variable_Yield->Irreproducible_Results

The impact of sodium this compound purity on experimental reproducibility.

Conclusion

The reproducibility of experimental results using commercial sodium this compound is directly linked to the purity and consistency of the reagent. While suppliers provide general purity specifications, the presence of common impurities such as dimethyl disulfide and sodium hydroxide can significantly impact reaction outcomes. By understanding the potential pitfalls associated with these impurities and by implementing in-house quality control measures like potentiometric titration, researchers can mitigate the risks of experimental variability. This proactive approach to reagent qualification is a critical step towards achieving robust and reliable scientific data in the fast-paced environment of drug discovery and development.

References

A Comparative Guide to Methanethiol Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of methanethiol (CH₃SH), a volatile sulfur compound implicated in various biological processes and pathologies, is of paramount importance. This guide provides an objective comparison of three prevalent analytical methods for methanethiol quantification: Gas Chromatography (GC), Colorimetric Assays, and Electrochemical Sensors. The performance of each method is evaluated based on key analytical parameters, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for methanethiol quantification is often dictated by the specific requirements of the study, including sensitivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of Gas Chromatography, Colorimetric Assays, and Electrochemical Sensors.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their physicochemical properties followed by detection.10 ng/L - 4 µ g/sample [1][2]10 µg/L[3]5 µM-S to 125 µM-S[4]High sensitivity and selectivity, capable of analyzing complex matrices.Requires expensive equipment, extensive sample preparation, and skilled personnel.
Colorimetric Assays Reaction of thiols with a chromogenic reagent, resulting in a colored product that can be quantified spectrophotometrically.~0.2 µM[5]Not explicitly foundNot explicitly foundSimple, cost-effective, and suitable for high-throughput screening.Susceptible to interference from other thiols and reducing agents.
Electrochemical Sensors Catalytic reaction of the target analyte on an electrode surface, generating a measurable electrical signal.Not explicitly found0.1 ppm[6]0 - 100 ppm[6]Portable, real-time monitoring, and high sensitivity.Sensor fouling can be an issue in complex biological samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections provide representative experimental protocols for each of the discussed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the quantification of methanethiol in aqueous solutions using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.[1]

1. Sample Preparation:

  • Acidify the aqueous sample with a 1M acetate buffer (pH 3.6) to convert methanethiolate to the volatile methanethiol.[4]

  • Place a known volume of the acidified sample into a headspace vial.

2. HS-SPME Procedure:

  • Expose a solid-phase microextraction fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the sample vial.

  • Allow for a defined extraction time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile methanethiol.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the hot inlet of the gas chromatograph.

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-624).

    • Oven Temperature Program: Start at 35°C (hold for 3 min), ramp to 180°C at 40°C/min, and hold for 4 min.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for methanethiol.

Colorimetric Assay using Ellman's Reagent

This protocol describes the quantification of methanethiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7][8]

1. Reagent Preparation:

  • DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Methanethiol Standards: Prepare a series of standard solutions of methanethiol with known concentrations.

2. Assay Procedure:

  • In a microplate well or a cuvette, add a specific volume of the sample or standard.

  • Add the DTNB solution to initiate the reaction. The thiol group of methanethiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 15 minutes) to allow for complete color development.

3. Measurement:

  • Measure the absorbance of the resulting solution at 412 nm using a spectrophotometer.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of methanethiol in the samples by interpolating their absorbance values on the standard curve.

Electrochemical Sensing

This protocol outlines the use of a solid polymer electrochemical sensor for the detection of methanethiol gas.[6]

1. Sensor Setup:

  • Connect the methanethiol gas sensor to a potentiostat or a dedicated sensor reader.

  • Allow the sensor to stabilize in ambient air or a specific baseline gas.

2. Sample Introduction:

  • Introduce the gas sample containing methanethiol to the sensor head. This can be done in a static chamber or with a continuous flow system.

3. Data Acquisition:

  • The sensor operates based on the electrochemical catalytic reaction of methanethiol on the electrode surface, which generates an electrical current proportional to the gas concentration.[6]

  • Record the sensor's current response over time. The change in current from the baseline is indicative of the methanethiol concentration.

4. Calibration:

  • Calibrate the sensor using certified standard gas mixtures of methanethiol at various concentrations.

  • Generate a calibration curve by plotting the sensor's response against the known methanethiol concentrations.

  • Use this calibration curve to determine the concentration of methanethiol in unknown samples.

Visualizing the Workflow: Analytical Method Validation

The validation of any analytical method is a critical step to ensure the reliability and accuracy of the results. The following diagram illustrates the general workflow for the validation of an analytical method.

Analytical_Method_Validation cluster_Plan Planning cluster_Execution Execution cluster_Analysis Analysis & Reporting Define_Purpose Define Purpose & Scope Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Prepare_Protocols Prepare Protocols & Materials Select_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect & Record Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data Collect_Data->Analyze_Data Evaluate_Results Evaluate Against Acceptance Criteria Analyze_Data->Evaluate_Results Prepare_Report Prepare Validation Report Evaluate_Results->Prepare_Report

Figure 1. General workflow for analytical method validation.

Conclusion

The quantification of methanethiol can be effectively achieved through various analytical techniques, each with its own set of advantages and limitations. Gas chromatography offers high sensitivity and is well-suited for complex samples, while colorimetric assays provide a simpler, more cost-effective solution for high-throughput applications. Electrochemical sensors represent a promising technology for real-time and portable measurements. The selection of the most appropriate method will depend on the specific research question, the nature of the sample, and the available resources. A thorough validation of the chosen method is imperative to ensure the generation of accurate and reliable data in the pursuit of scientific advancement.

References

A Researcher's Guide to Thiolate Reactivity: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of thiolate reactivity is paramount for designing effective covalent inhibitors and probes. This guide provides a comprehensive comparison of the kinetic reactivity of various thiolates, supported by experimental data and detailed methodologies, to aid in the rational design of thiol-reactive compounds.

The nucleophilicity of the thiolate anion (RS⁻) makes it a prominent target in biological systems, particularly the cysteine residues in proteins.[1] The rate at which a thiolate reacts with an electrophile is a critical determinant of the efficacy and specificity of covalent drugs.[2] This guide synthesizes kinetic data from multiple studies to provide a clear comparison of the reactivity of different thiolates.

Comparative Kinetic Data of Thiolate Reactions

The reactivity of a thiolate is influenced by several factors, including its substitution pattern (primary, secondary, tertiary), the electronic properties of its substituents, and the nature of the electrophile.[3][4] The following table summarizes second-order rate constants for the reaction of various thiolates with different electrophiles, providing a quantitative basis for comparing their reactivity.

Thiolate/ThiolElectrophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)Notes
L-GlutathioneO²-(2,4-Dinitrophenyl) DEA/NO30.9Reaction in aqueous buffered solution at 30 °C.[5]
L-CysteineO²-(2,4-Dinitrophenyl) DEA/NO15.5Reaction in aqueous buffered solution at 30 °C.[5]
DL-HomocysteineO²-(2,4-Dinitrophenyl) DEA/NO20.1Reaction in aqueous buffered solution at 30 °C.[5]
1-PropanethiolO²-(2,4-Dinitrophenyl) DEA/NO25.0Reaction in aqueous buffered solution at 30 °C.[5]
2-MercaptoethanolO²-(2,4-Dinitrophenyl) DEA/NO12.5Reaction in aqueous buffered solution at 30 °C.[5]
Sodium ThioglycolateO²-(2,4-Dinitrophenyl) DEA/NO3.48Reaction in aqueous buffered solution at 30 °C.[5]
Aromatic Thiol (unspecified)Hydrogen Peroxide (H₂O₂)0.43pH-independent rate constant for the thiolate reaction.[6]
Aromatic Sulfenate (RSO⁻)Hydrogen Peroxide (H₂O₂)5.2Demonstrates the higher nucleophilicity of sulfenate compared to thiolate.[6]
Aromatic Sulfinate (RSO₂⁻)Hydrogen Peroxide (H₂O₂)1.4 x 10⁻³Shows significantly lower nucleophilicity compared to thiolate and sulfenate.[6]

Note: The reactivity of thiolates is highly dependent on the specific reaction conditions, including pH, temperature, and solvent.

In a comparative study using various thiol surrogates against a chloroacetamide probe, the following half-lives (t₁/₂) were observed, further illustrating the differences in reactivity:

  • Cysteamine: 4.4 hours[2]

  • Cysteine: 3.6 hours[2]

  • Glutathione: 5.8 hours[2]

  • N-benzoyl-cysteamine: 0.8 hours[2]

  • N-benzoyl-glutathione: > 50 hours[2]

These findings highlight that modifications to the thiol-containing molecule, such as N-acylation, can significantly impact the nucleophilicity of the sulfur atom.[2]

Factors Influencing Thiolate Reactivity

The observed differences in kinetic rates can be attributed to a combination of electronic and steric factors. A logical relationship diagram illustrating these key factors is presented below.

G cluster_Thiolate Thiolate Properties cluster_Environment Reaction Environment cluster_Electrophile Electrophile Properties Thiolate Thiolate (RS⁻) Nucleophilicity Reactivity Overall Reaction Rate Thiolate->Reactivity pKa pKa of Thiol (RSH) pKa->Thiolate Lower pKa → Higher [RS⁻] at given pH Sterics Steric Hindrance Sterics->Thiolate Less hindrance → Higher reactivity Electronics Electronic Effects (Inductive/Resonance) Electronics->Thiolate Electron-donating groups → Higher reactivity Solvent Solvent Effects (Protic vs. Aprotic) Solvent->Reactivity Aprotic polar solvents favor SN2 pH pH pH->pKa Determines degree of deprotonation Electrophile Electrophile (E⁺) Reactivity Electrophile->Reactivity HardSoft Hard/Soft Acid-Base (HSAB) Principle HardSoft->Electrophile Soft electrophiles react faster with soft thiolates LeavingGroup Leaving Group Ability LeavingGroup->Electrophile Better leaving group → faster reaction

Caption: Factors influencing the kinetic reactivity of thiolates.

Experimental Protocol for Kinetic Analysis of Thiolate Reactivity

A robust and reproducible experimental protocol is essential for obtaining reliable kinetic data. The following outlines a general workflow for comparing the reactivity of different thiolates with an electrophile of interest using UV-Vis spectrophotometry.

1. Preparation of Solutions:

  • Buffer Preparation: Prepare a suitable buffer solution at the desired pH (e.g., 0.05 M Tris-HCl at pH 7.4).[5] Ensure the buffer components do not react with the thiol or electrophile.

  • Thiol Stock Solutions: Prepare fresh stock solutions of the different thiols to be tested (e.g., 10 mM in buffer).[5] For thiols that are not readily soluble in aqueous buffer, a minimal amount of a co-solvent like acetonitrile can be used.[5] The pH of the thiol solutions should be adjusted to the desired experimental pH.[5]

  • Electrophile Stock Solution: Prepare a stock solution of the electrophile in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration significantly higher than the final reaction concentration.

2. Kinetic Measurement:

  • Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.

  • Reaction Setup: In a quartz cuvette, add the buffer solution and the thiol solution to achieve the desired final concentration (e.g., 1.5–5.0 mM).[5] Allow the solution to equilibrate to the desired temperature (e.g., 30 °C).[5]

  • Initiation of Reaction: To initiate the reaction, add a small volume of the electrophile stock solution to the cuvette to achieve the desired final concentration (e.g., 0.10 mM).[5] The concentration of the thiol should be in excess to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. Record the absorbance at regular time intervals until the reaction is complete.

3. Data Analysis:

  • Pseudo-First-Order Rate Constant (k_obs): Under pseudo-first-order conditions ([Thiol] >> [Electrophile]), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

  • Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is determined by plotting the observed rate constants (k_obs) against the concentration of the thiol. The slope of the resulting linear plot will be the second-order rate constant.

The following diagram illustrates the general experimental workflow.

G A Prepare Buffer and Stock Solutions (Thiols, Electrophile) B Equilibrate Thiol and Buffer in Cuvette at Desired Temperature A->B C Initiate Reaction by Adding Electrophile B->C D Monitor Absorbance Change over Time C->D E Fit Data to Exponential Decay to obtain k_obs D->E F Repeat for Different Thiol Concentrations E->F G Plot k_obs vs. [Thiol] to Determine Second-Order Rate Constant (k₂) F->G

Caption: Experimental workflow for kinetic analysis of thiolate reactivity.

This guide provides a foundational understanding of the kinetic factors governing thiolate reactivity. For more specific applications, it is crucial to consult detailed studies and adapt the experimental protocols to the specific thiolates and electrophiles under investigation. The provided data and methodologies offer a starting point for researchers to make informed decisions in the design and evaluation of thiol-targeted compounds.

References

The Impact of Solvent Choice on Methanethiolate Reaction Yields: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving high yields and purity. In nucleophilic substitution reactions involving the potent nucleophile methanethiolate, the choice of solvent plays a critical, yet often nuanced, role. This guide provides an objective comparison of this compound reaction yields in various solvents, supported by experimental data, to aid in the rational selection of reaction media.

Sodium this compound (NaSMe) is a powerful and commonly used reagent for the introduction of the methylthio group into organic molecules. Its efficacy, however, is significantly influenced by the solvent system employed. The solvent's ability to solvate the reacting species, particularly the nucleophile, can dramatically alter the reaction rate and, consequently, the final product yield. Generally, polar aprotic solvents are favored for SN2 reactions with strong, anionic nucleophiles like this compound, as they solvate the cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.

Comparative Analysis of Reaction Yields

Experimental data from various studies highlight the superior performance of polar aprotic solvents in promoting nucleophilic substitution with thiolate anions. A key study on the synthesis of thioethers, a reaction analogous to direct this compound substitution, provides a clear quantitative comparison of yields in different solvents.

SolventSolvent TypeReaction Yield (%)[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic95
Dimethylformamide (DMF)Polar Aprotic77
Dimethylacetamide (DMAc)Polar Aprotic57
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic45
o-XyleneNon-Polar<5

As the data indicates, Dimethyl Sulfoxide (DMSO) provides the highest yield at 95%, followed by other polar aprotic solvents.[1] The non-polar solvent, o-xylene, resulted in a negligible yield, underscoring the necessity of a polar medium to facilitate the reaction.[1] While specific data for this compound in polar protic solvents like ethanol and water is less commonly tabulated in direct comparative studies, the general principles of SN2 reactions suggest that yields would be significantly lower due to the solvation of the this compound anion through hydrogen bonding, which reduces its nucleophilicity.

Experimental Protocols

To provide a practical context for the data presented, the following are representative experimental protocols for the synthesis of a methyl thioether using a thiolate precursor.

Representative Protocol for Thioether Synthesis in DMSO

This protocol is adapted from a study on the synthesis of dialkyl thioethers and is representative of a typical procedure in a high-yielding polar aprotic solvent.[1]

Materials:

  • Alkyl halide (e.g., 4-(chloromethyl)biphenyl) (0.5 mmol)

  • Potassium ethyl xanthate (a this compound surrogate) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (1.0 mL)

Procedure:

  • A mixture of the alkyl halide (0.5 mmol) and potassium ethyl xanthate (1.0 mmol) is prepared in a sealed tube.

  • DMSO (1.0 mL) is added to the mixture.

  • The sealed tube is heated to 100°C for 1 hour.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is isolated and purified using standard techniques such as extraction and column chromatography.

Mechanistic Considerations and Workflow

The choice of solvent directly impacts the reaction pathway and efficiency. The following diagram illustrates the general workflow and the central role of the solvent in a this compound nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Analysis NaSMe Sodium this compound (NaSMe) Reaction SN2 Reaction NaSMe->Reaction R_X Alkyl Halide (R-X) R_X->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Influences Nucleophilicity Temp Temperature Temp->Reaction Product Methyl Thioether (R-SMe) Reaction->Product Yield Yield (%) Product->Yield Quantification

General workflow for a this compound SN2 reaction.

In this workflow, the solvent is a critical parameter that modulates the nucleophilicity of the this compound anion. In polar aprotic solvents, the "naked" and highly reactive thiolate readily attacks the electrophilic carbon of the alkyl halide, leading to a high yield of the desired methyl thioether. Conversely, in polar protic solvents, the this compound anion is heavily solvated, reducing its reactivity and leading to lower yields. Therefore, for efficient synthesis of methyl thioethers via nucleophilic substitution with this compound, polar aprotic solvents, particularly DMSO, are the recommended choice.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl Thioethers by NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Methyl thioethers, a common functional group in pharmaceuticals and other bioactive molecules, are no exception. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis—for the purity assessment of synthesized methyl thioethers. This comparison is supported by detailed experimental protocols and illustrative quantitative data for the analysis of a representative compound, methyl phenyl sulfide.

The Critical Role of Purity in Research and Development

The presence of impurities in a synthesized compound can lead to erroneous biological data, side reactions in subsequent synthetic steps, and misleading structure-activity relationship (SAR) studies. Therefore, the accurate determination of purity is not merely a quality control measure but a fundamental aspect of chemical synthesis and drug discovery. The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of accuracy and precision.

Quantitative ¹H NMR Spectroscopy: A Primary Method for Purity Determination

Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself, relying instead on the direct relationship between the integrated signal area and the number of protons contributing to that signal.[3] This allows for the determination of absolute purity against a certified internal standard.

Advantages of qNMR:
  • Absolute Quantification: Provides a direct measure of the molar concentration of the analyte without the need for a calibration curve.[3]

  • Structural Information: Simultaneously provides structural confirmation of the analyte and identifies impurities with observable proton signals.[4]

  • Non-destructive: The sample can be recovered after analysis.[2]

  • Speed: For simple molecules, the analysis time can be relatively short.[2]

Limitations of qNMR:
  • Lower Sensitivity: Compared to chromatographic methods, qNMR is less sensitive to trace impurities.

  • Signal Overlap: Severe signal overlap between the analyte and impurities can complicate quantification, although 2D NMR techniques can sometimes resolve this issue.[2]

  • Inert Impurities: Impurities without proton signals (e.g., inorganic salts) are not detected.

Comparison of Analytical Techniques for Purity Assessment of Methyl Phenyl Sulfide

To illustrate the comparative performance of different analytical techniques, we present a hypothetical scenario involving the purity assessment of a synthesized batch of methyl phenyl sulfide. The synthesis was performed via the methylation of thiophenol, and potential impurities include unreacted starting material (thiophenol), the over-oxidation product (methyl phenyl sulfoxide), and the further oxidation product (methyl phenyl sulfone).

Table 1: Comparison of Purity Assessment Methods for Synthesized Methyl Phenyl Sulfide
ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHNS)
Principle Measures the ratio of analyte to a certified internal standard based on the integration of specific proton signals.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase, with detection by mass spectrometry.Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample after combustion.
Illustrative Purity (%) 98.5% (Absolute)99.2% (Relative, area percent)99.5% (Relative, area percent)C: 67.68% (calc. 67.70%), H: 6.50% (calc. 6.49%), S: 25.80% (calc. 25.81%)
Accuracy High, traceable to a certified reference material.High, but dependent on the response factor of impurities if not individually calibrated.High, with the added benefit of mass spectrometric identification.High, but provides information on elemental composition, not molecular impurities directly.
Precision (RSD) < 1%< 2%< 2%< 0.4% deviation from calculated values.[5]
Sensitivity (LOD) ~0.1%~0.01%~0.001%Not applicable for impurity detection.
Impurity Identification Possible for structurally related impurities with distinct NMR signals.Requires isolation or synthesis of suspected impurities for confirmation.Excellent, provides mass spectral data for tentative identification of unknown impurities.Does not identify molecular impurities.
Analysis Time ~15-30 minutes per sample.~20-40 minutes per sample.~30-60 minutes per sample.~10-15 minutes per sample.
Sample Requirement ~5-10 mg~1-2 mg< 1 mg~2-5 mg
Key Advantage Absolute quantification without analyte reference standard.High sensitivity and established methodology for routine analysis.High sensitivity and excellent impurity identification capabilities.Confirms elemental composition and can detect inorganic impurities.
Key Disadvantage Lower sensitivity to trace impurities.Relative quantification unless all impurities are identified and calibrated.Limited to volatile and thermally stable compounds.Does not provide information on the molecular nature of impurities.

Experimental Protocols

Synthesis of Methyl Phenyl Sulfide

A common laboratory-scale synthesis of methyl phenyl sulfide involves the S-methylation of thiophenol.

Procedure:

  • To a solution of thiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature until the thiophenol has been fully deprotonated to form the sodium thiophenolate salt.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Perform an aqueous workup to remove inorganic salts and excess base.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure methyl phenyl sulfide.

Potential Impurities:

  • Thiophenol: Unreacted starting material.

  • Diphenyl disulfide: Formed by oxidation of thiophenol.

  • Methyl phenyl sulfoxide: Formed by over-oxidation of the product.

  • Methyl phenyl sulfone: Formed by further oxidation of the sulfoxide.

  • Residual Solvents: From the reaction and purification steps.

Quantitative ¹H NMR (qNMR) Protocol

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized methyl phenyl sulfide into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene or maleic anhydride) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte or expected impurity signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample completely.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A typical D1 is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the methyl phenyl sulfide (e.g., the methyl protons at ~2.5 ppm) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the methyl phenyl sulfide and the internal standard, respectively.

HPLC Protocol

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized methyl phenyl sulfide in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of dilutions for linearity checks if required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient from 40% acetonitrile in water to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks. Note that this is a relative purity and assumes all components have the same response factor at the detection wavelength.

GC-MS Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized methyl phenyl sulfide in a volatile organic solvent like dichloromethane or hexane (e.g., 100 µg/mL).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to methyl phenyl sulfide and any impurity peaks by their retention times and mass spectra.

    • Calculate the purity based on the peak area percentage of the main component.

Elemental Analysis Protocol

Instrumentation: CHNS elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dried and purified methyl phenyl sulfide into a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. Compare the experimental percentages to the theoretical values calculated from the molecular formula of methyl phenyl sulfide (C₇H₈S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[5]

Visualization of Workflows

qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve setup Set up qNMR parameters (D1, pulse) dissolve->setup acquire Acquire spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity assessment by qNMR.

Decision Tree for Selecting a Purity Analysis Method

Purity_Method_Selection start Need to determine purity of a synthesized methyl thioether q1 Is an absolute purity value required? start->q1 q4 Need to confirm elemental composition? start->q4 q2 Are trace impurities (<0.1%) of primary concern? q1->q2 No nmr Use qNMR q1->nmr Yes hplc Use HPLC q2->hplc No hplc_or_gcms Consider HPLC or GC-MS q2->hplc_or_gcms Yes q3 Is the compound volatile and thermally stable? q3->hplc No gcms Use GC-MS q3->gcms Yes ea Use Elemental Analysis q4->ea Yes hplc_or_gcms->q3

Caption: Decision-making flowchart for selecting a purity analysis method.

Conclusion

The purity assessment of synthesized methyl thioethers is a multifaceted task that can be approached with several robust analytical techniques. Quantitative ¹H NMR stands out as a primary method for determining absolute purity without the need for an analyte-specific reference standard, while also providing valuable structural information. HPLC and GC-MS offer superior sensitivity for detecting trace impurities, with GC-MS providing the distinct advantage of mass spectrometric identification for volatile compounds. Elemental analysis serves as an essential orthogonal technique to confirm the elemental composition of the bulk material.

For a comprehensive characterization of a newly synthesized methyl thioether, a combination of these methods is often the most rigorous approach. For instance, qNMR can provide an accurate absolute purity value, while HPLC or GC-MS can offer a detailed profile of impurities. The choice of the primary technique will depend on the specific goals of the analysis, the available instrumentation, and the stage of the research or development process.

References

Safety Operating Guide

Proper Disposal of Methanethiolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Methanethiolate, also known as thiomethoxide, is a highly reactive and malodorous organosulfur compound commonly used in organic synthesis. Due to its hazardous properties, including flammability, toxicity, and corrosive nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound and its volatile precursor, methanethiol, have an extremely low odor threshold and are toxic if inhaled or ingested.[1] All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential to mitigate exposure risks. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently.
Body Protection A flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergency situations or when working outside of a fume hood is unavoidable.

Disposal Plan: Chemical Neutralization

The primary method for the safe disposal of this compound waste is through chemical neutralization, followed by disposal as hazardous waste. The most common and effective method for neutralizing thiols and thiolates is oxidation with sodium hypochlorite (bleach).[1][2][3][4][5] This process converts the volatile and odorous this compound into the non-volatile and odorless methanesulfonic acid.[6]

The overall chemical transformation is as follows:

CH₃SNa + 4NaOCl → CH₃SO₃Na + 4NaCl

Experimental Protocol: Neutralization of this compound Waste

This protocol is designed for the safe and effective neutralization of small quantities of this compound waste typically generated in a laboratory setting.

Materials:

  • This compound waste (solid or in solution)

  • Standard household bleach (typically 5.25-6.15% sodium hypochlorite)[1][4][5]

  • Water (deionized or distilled)

  • Large beaker or flask (at least 10 times the volume of the waste solution)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Ensure all operations are performed within a certified chemical fume hood.

    • Prepare a quench beaker by placing it on a stir plate.

    • For every 1 gram of this compound waste, add at least 100 mL of water to the beaker. This dilution helps to control the reaction rate and dissipate heat.

    • Begin stirring the water.

  • Neutralization:

    • Slowly and carefully add the this compound waste to the stirring water.

    • While continuing to stir, slowly add household bleach to the diluted this compound solution. An excess of bleach is recommended to ensure complete oxidation. A general guideline is to use a 1:1 mixture of bleach and water for creating bleach baths for glassware, suggesting a significant excess is safe and effective.[7] For quantitative neutralization, a molar excess of sodium hypochlorite is required.

    • The reaction is exothermic; add the bleach in small portions to control the temperature of the solution. If the reaction becomes too vigorous, cool the beaker in an ice bath.

    • Continue stirring the solution for at least one hour to ensure the reaction goes to completion. For cleaning glassware, a soak time of at least 14 hours (overnight) is recommended to ensure complete oxidation of any residual thiols.[7]

  • Verification of Neutralization:

    • After the reaction has proceeded for a sufficient amount of time and has cooled to room temperature, check the pH of the solution. The final solution should be basic due to the nature of bleach.

    • Carefully smell the headspace of the beaker to check for the characteristic odor of methanethiol. The absence of the foul odor is a good indicator of complete neutralization.

  • Final Disposal:

    • Once neutralization is confirmed, the resulting solution should be transferred to a properly labeled hazardous waste container.

    • The container should be clearly marked with the contents, including the final reaction products (sodium methanesulfonate, sodium chloride, and excess sodium hypochlorite).

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste container.[7]

    • Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup:

    • For liquid spills, cover with an inert absorbent material such as sand, earth, or vermiculite.

    • For solid spills, carefully sweep up the material, avoiding dust formation. Use non-sparking tools.

    • Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a liberal amount of household bleach solution, allow for sufficient contact time, and then wipe clean.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Methanethiolate_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Water fume_hood->dilute add_bleach Slowly Add Excess Bleach with Stirring dilute->add_bleach monitor Monitor Temperature and Control Reaction Rate add_bleach->monitor react Allow to React for Sufficient Time monitor->react check_odor Check for Absence of Thiol Odor react->check_odor check_ph Check pH of Solution check_odor->check_ph waste_container Transfer to Labeled Hazardous Waste Container check_ph->waste_container contact_ehs Contact EHS for Waste Pickup waste_container->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.